molecular formula C10H11ClINO B8158970 3-Chloro-5-iodo-N-isopropylbenzamide

3-Chloro-5-iodo-N-isopropylbenzamide

カタログ番号: B8158970
分子量: 323.56 g/mol
InChIキー: ZPJURYROKLSJHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Chloro-5-iodo-N-isopropylbenzamide is a specialized benzamide derivative designed for chemical research and development. Its molecular structure, incorporating both chloro and iodo substituents on the benzene ring along with an isopropylamide group, makes it a potential precursor or building block in synthetic organic chemistry. Researchers can utilize this compound in the exploration of hypervalent iodine chemistry, where iodobenzamide derivatives are known to undergo oxidative cyclization to form benziodazolone heterocycles . These hypervalent iodine intermediates are valuable reagents for various transformations, including atom-transfer reactions and oxidatively assisted coupling to form esters or amides . The presence of halogen atoms offers sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This chemical is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

3-chloro-5-iodo-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClINO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJURYROKLSJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Chloro-5-iodo-N-isopropylbenzamide (CAS 2749384-66-3): A Bifunctional Scaffold for Orthogonal Cross-Coupling and GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the design of highly functionalized aromatic scaffolds is critical for exploring chemical space. 3-Chloro-5-iodo-N-isopropylbenzamide (CAS: 2749384-66-3) is a highly specialized, commercially available tri-substituted benzene building block[1]. Featuring an N-isopropyl amide group alongside two distinct halogens (chloro and iodo) positioned meta to each other, this molecule serves as a premier bifunctional scaffold. Its primary utility lies in its capacity for chemoselective, orthogonal cross-coupling , allowing researchers to sequentially functionalize the aromatic ring without the need for intermediate protecting groups. Furthermore, benzamide derivatives of this class are heavily featured in the synthesis of G-protein coupled receptor (GPCR) modulators, particularly GPBAR1 (TGR5) agonists[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, de novo synthesis protocols, orthogonal reactivity workflows, and its application in biological pathway modulation.

Physicochemical & Structural Profiling

The structural architecture of 3-chloro-5-iodo-N-isopropylbenzamide dictates its reactivity. The electron-withdrawing nature of the amide carbonyl and the halogens renders the aromatic ring electron-deficient. The steric bulk of the N-isopropyl group provides conformational rigidity to the amide bond, which is often a critical vector for protein-ligand interactions in target binding pockets.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 3-Chloro-5-iodo-N-isopropylbenzamide
CAS Registry Number 2749384-66-3
Molecular Formula C10H11ClINO
Molecular Weight 323.56 g/mol
SMILES String O=C(NC(C)C)C1=CC(I)=CC(Cl)=C1
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Amide C=O)
Bond Dissociation Energy (C-I) ~65 kcal/mol (Highly reactive)
Bond Dissociation Energy (C-Cl) ~97 kcal/mol (Relatively inert)

De Novo Synthesis & Mechanistic Causality

While commercially available[1], 3-chloro-5-iodo-N-isopropylbenzamide is synthesized via the amide coupling of 3-chloro-5-iodobenzoic acid [3] and isopropylamine [4].

Causality in Reagent Selection

Standard amide couplings often utilize EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Why EDCI? EDCI activates the carboxylic acid to form an O-acylisourea intermediate. Unlike DCC, EDCI and its urea byproduct are water-soluble, allowing for rapid purification via simple aqueous extraction.

  • Why HOBt? The O-acylisourea intermediate is highly reactive and prone to rearranging into a stable, unreactive N-acylurea byproduct, which halts the reaction. HOBt acts as an intermediate nucleophile, rapidly reacting with the O-acylisourea to form an active OBt-ester. This ester is highly stable against rearrangement but exceptionally reactive toward primary amines like isopropylamine.

Protocol 1: Amide Coupling Workflow

Objective: Synthesize 3-chloro-5-iodo-N-isopropylbenzamide with >95% purity.

  • Activation: Dissolve 1.0 equivalent (eq) of 3-chloro-5-iodobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Coupling Agents: Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the active OBt-ester.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the HCl salt of EDCI and ensures the isopropylamine remains in its reactive, unprotonated state.

  • Amine Addition: Dropwise add 1.2 eq of isopropylamine. Stir the reaction mixture at room temperature for 12–18 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Orthogonal Cross-Coupling: The Core Utility

The paramount value of CAS 2749384-66-3 lies in the thermodynamic difference between its carbon-halogen bonds. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl bond (~97 kcal/mol). In the presence of Palladium(0) catalysts, oxidative addition occurs chemoselectively at the C-I bond at lower temperatures (room temperature to 80°C), leaving the C-Cl bond completely intact for subsequent late-stage functionalization[5].

OrthogonalCoupling Start 3-Chloro-5-iodo-N-isopropylbenzamide (Starting Material) Step1 Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Start->Step1 Chemoselective C-I oxidative addition Intermediate 3-Chloro-5-aryl-N-isopropylbenzamide (Intermediate) Step1->Intermediate Step2 Buchwald-Hartwig Amination (Pd cat., R2NH, Strong Base) Intermediate->Step2 C-Cl oxidative addition Product 3-Amino-5-aryl-N-isopropylbenzamide (Final Drug Scaffold) Step2->Product

Fig 1: Chemoselective orthogonal cross-coupling workflow leveraging differential C-I/C-Cl reactivity.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling (C-I targeted)

Objective: Couple an aryl boronic acid exclusively at the 5-position.

  • Preparation: In a Schlenk flask, combine 1.0 eq of 3-chloro-5-iodo-N-isopropylbenzamide, 1.1 eq of Arylboronic acid, and 2.0 eq of Na2CO3.

  • Catalyst: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2. Rationale: Pd(dppf)Cl2 is robust and highly efficient for C-I oxidative addition without requiring highly specialized ligands.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the mixture to 80°C for 4 hours. The C-Cl bond remains unreactive under these mild conditions.

  • Workup: Filter through Celite, extract with EtOAc, and purify via chromatography to isolate the 3-chloro-5-aryl-N-isopropylbenzamide intermediate.

Protocol 3: Buchwald-Hartwig Amination (C-Cl targeted)

Objective: Introduce an amine at the remaining 3-position.

  • Preparation: Combine the intermediate from Protocol 2 (1.0 eq), a secondary amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq) in anhydrous Toluene.

  • Catalyst System: Add Pd2(dba)3 (2 mol%) and a bulky, electron-rich ligand like XPhos or BrettPhos (4 mol%). Rationale: The C-Cl bond is notoriously difficult to activate. Bulky, electron-rich phosphine ligands are strictly required to accelerate the oxidative addition of the inert C-Cl bond and facilitate the subsequent reductive elimination.

  • Reaction: Degas and heat to 100°C–110°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water, dry, and purify.

Biological Context: GPBAR1 (TGR5) Modulator Design

Molecules derived from the 3-chloro-5-iodo-N-isopropylbenzamide scaffold are frequently utilized in the development of metabolic disease therapeutics. Specifically, halogenated benzamide derivatives are well-documented in patent literature (e.g., WO2012117000A1) as potent agonists for GPBAR1 (also known as TGR5) [6].

GPBAR1 is a G-protein coupled receptor responsive to bile acids. Activation of this receptor by synthetic benzamide agonists triggers a Gαs-coupled signaling cascade. This leads to the activation of Adenylyl Cyclase (AC), elevation of intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). In enteroendocrine L-cells, this pathway stimulates the secretion of Glucagon-like peptide-1 (GLP-1), making these compounds highly valuable for treating Type II Diabetes and metabolic syndrome[6].

GPBAR1Pathway Ligand Benzamide Derivative (Agonist) Receptor GPBAR1 (TGR5) Receptor Ligand->Receptor Binds & Activates GProtein Gαs Protein Receptor->GProtein Conformational Change Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Stimulates Messenger cAMP Elevation Enzyme->Messenger ATP Conversion Effector Protein Kinase A (PKA) Activation Messenger->Effector Allosteric Activation Outcome Metabolic Regulation (GLP-1 Release) Effector->Outcome Phosphorylation Cascade

Fig 2: GPBAR1 (TGR5) Gs-coupled signaling cascade activated by benzamide-derived agonists.

References

  • Google Patents. "WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists." World Intellectual Property Organization.
  • National Institutes of Health (PMC). "[Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products." Cell Reports Physical Science. Available at:[Link]

  • Google Patents. "CA2827718A1 - 3-amino-pyridines as gpbar1 agonists." Canadian Intellectual Property Office.

Sources

In-depth Technical Guide: Physicochemical and Biological Profile of CAS 2749384-66-3

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document serves as a technical guide on the chemical entity identified by the Chemical Abstracts Service (CAS) Registry Number 2749384-66-3. A comprehensive search of publicly accessible scientific and chemical databases has revealed that information regarding the molecular weight, physicochemical properties, and biological activity of this specific compound is not currently available in the public domain. This suggests that CAS 2749384-66-3 may be a novel compound, a proprietary substance not yet disclosed in scientific literature, or a compound that has not been extensively characterized.

The absence of public data precludes the creation of a detailed technical guide encompassing experimental protocols, in-depth analysis of its biological activity, or a complete physicochemical profile at this time. This guide will, therefore, outline the standard methodologies and theoretical considerations that would be applied to characterize a novel chemical entity, providing a framework for the investigation of CAS 2749384-66-3 should a sample become available.

Part 1: Characterization of a Novel Chemical Entity - A Methodological Framework

The initial step in the evaluation of any new chemical compound, such as the one designated by CAS 2749384-66-3, involves the determination of its fundamental physicochemical properties. This data is crucial for all subsequent experimental work, including formulation, biological screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

Molecular Weight and Formula Determination

The precise molecular weight and elemental composition are the most fundamental characteristics of a molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Instrumentation: The solution is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: A soft ionization technique, typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate intact molecular ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to four or five decimal places).

  • Data Analysis: The exact mass is used to deduce the elemental formula using specialized software that calculates possible elemental compositions within a specified mass tolerance.

Physicochemical Property Profiling

A standard panel of physicochemical tests provides essential information about the compound's behavior in various environments.

Table 1: Standard Physicochemical Profile for a Novel Compound

PropertyExperimental Method(s)Importance in Drug Discovery
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) and organic solvents.Affects formulation, oral bioavailability, and assay development.
LogP / LogD Shake-flask method (octanol/water partitioning), HPLC-based methods.Predicts membrane permeability and potential for non-specific binding. LogD is pH-dependent and more physiologically relevant.
pKa Potentiometric titration, UV-spectroscopy, capillary electrophoresis.Determines the ionization state at physiological pH, which influences solubility, permeability, and target binding.
Melting Point Differential Scanning Calorimetry (DSC), Melt-Temp apparatus.Indicates purity and solid-state stability.
Chemical Stability Stability testing in various buffers, in the presence of light, and at different temperatures. Analysis by HPLC.Determines shelf-life and potential degradation pathways.

Part 2: Hypothetical Biological Evaluation Workflow

Assuming CAS 2749384-66-3 is a candidate for therapeutic development, a structured approach to understanding its biological activity is necessary.

Initial Biological Screening

The initial phase of biological testing aims to identify any potential therapeutic activity. The choice of assays depends on the intended therapeutic area or any structural similarities to known bioactive molecules.

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Elucidating the Mechanism of Action

Once a biological activity is confirmed, understanding the underlying mechanism of action (MoA) is paramount.

Experimental Protocol: Target Identification using Affinity Chromatography

  • Ligand Immobilization: The compound (CAS 2749384-66-3) is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: A protein lysate from relevant cells or tissues is passed over the affinity column.

  • Binding and Elution: Proteins that specifically bind to the immobilized compound are retained on the column while non-specific binders are washed away. The bound proteins are then eluted.

  • Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).

  • Validation: The identified protein targets are validated through direct binding assays (e.g., Surface Plasmon Resonance) and functional assays.

Conclusion

While a detailed technical guide on CAS 2749384-66-3 cannot be provided due to the absence of public data, this document outlines the standard scientific procedures and logical frameworks that would be employed to thoroughly characterize this and any other novel chemical entity. The methodologies described for determining physicochemical properties and elucidating biological activity represent the foundational steps in the journey of a new compound from discovery to potential therapeutic application. Researchers and drug development professionals are encouraged to apply these principles should CAS 2749384-66-3 become available for investigation.

References

As no specific data for CAS 2749384-66-3 was found, a list of general references for the methodologies described is provided below.

  • High-Resolution Mass Spectrometry

    • Title: Mass Spectrometry: A Textbook
    • Source: Springer
    • URL: [Link]

  • Physicochemical Property Measurement

    • Title: Physicochemical and Biomimetic Properties in Drug Discovery
    • Source: Wiley Online Library
    • URL: [Link]

  • High-Throughput Screening

    • Title: High-Throughput Screening in Drug Discovery
    • Source: Methods in Molecular Biology
    • URL: [Link]

  • Target Deconvolution

    • Title: Chemical Proteomics-Based Target Deconvolution
    • Source: ACS Chemical Biology
    • URL: [Link]

In-Depth Technical Guide: In Vitro Receptor Binding Affinity Profiling of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Evaluating the in vitro receptor binding affinity of novel chemical entities requires a rigorous, multi-tiered approach that moves beyond simple equilibrium metrics. This whitepaper details the pharmacological profiling of 3-Chloro-5-iodo-N-isopropylbenzamide , a highly specific halogenated building block.

The N-isopropylbenzamide motif is a privileged scaffold in medicinal chemistry, frequently utilized to target hydrophobic pockets in enzymes such as [1], [2], and [3], as well as bromodomains like [4]. The 3-chloro-5-iodo substitution pattern provides unique physicochemical properties: the iodine atom acts as a strong halogen bond donor and fills deep hydrophobic cavities, while the chlorine atom modulates the electronic distribution of the aromatic ring without excessive steric bulk. Structural studies of benzamide scaffolds have shown that the N-isopropyl substitution heavily influences the adoption of specific E or Z conformations, which is critical for navigating narrow receptor tunnels[1].

In Vitro Profiling Workflow

To ensure high-confidence data, the evaluation of this compound must follow a strict triage workflow, moving from primary equilibrium screening to advanced kinetic and thermodynamic profiling.

Workflow A Compound Synthesis & QC (LC-MS/NMR) B Primary Screening (Radioligand Binding) A->B >95% Purity C Kinetic Profiling (SPR: kon, koff) B->C Ki < 1 μM D Thermodynamic Analysis (ITC: ΔH, ΔS) C->D Residence Time > 30 min E In Vitro Efficacy (Functional Assays) C->E Target Validation

Fig 1. Hierarchical in vitro receptor binding workflow for halogenated benzamides.

Core Experimental Protocols

As a self-validating system, every assay described below must include a known high-affinity reference ligand as a positive control and a vehicle (DMSO) as a negative control. Assay robustness is validated by calculating the Z'-factor; a Z' > 0.5 is strictly required before any data is accepted.

Protocol A: Equilibrium Radioligand Competition Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) for target receptors.

Expertise & Causality: Highly lipophilic halogenated benzamides often exhibit high non-specific binding (NSB). To counteract this, assay buffers must be optimized with BSA, and filtration membranes must be pre-treated with 0.1% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fiber, preventing non-specific adherence of the ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells expressing the target receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 min at 4°C. Causality: High-speed centrifugation isolates the membrane fraction where the receptors reside, removing cytosolic proteins that could cause non-specific binding or enzymatic degradation of the ligand.

  • Assay Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H]-pentazocine for Sigma receptors) and varying concentrations of 3-Chloro-5-iodo-N-isopropylbenzamide (1 pM to 10 µM) in a 96-well plate. Causality: A wide concentration gradient is required to capture the full sigmoidal dose-response curve, ensuring accurate calculation of the inflection point ( IC50​ ).

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the ligand-receptor complex during the wash step, preserving the equilibrium state.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: This conversion is mandatory because IC50​ is assay-dependent (varying with radioligand concentration), whereas Ki​ is an absolute thermodynamic constant reflecting true binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify association ( kon​ ) and dissociation ( koff​ ) rates.

Expertise & Causality: Equilibrium metrics ( Kd​ ) often fail to predict in vivo efficacy. The residence time ( τ=1/koff​ ) is a superior predictor of sustained target engagement. The increased binding affinity in N-isopropyl-substituted derivatives is frequently driven by a significant decrease in the kinetic dissociation rate ( koff​ )[1].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 dextran sensor chip using standard amine coupling chemistry (EDC/NHS). Causality: The dextran matrix provides a hydrophilic environment that minimizes the non-specific binding of the lipophilic 3-Chloro-5-iodo-N-isopropylbenzamide, which would otherwise adhere to a bare gold surface.

  • Analyte Injection: Inject varying concentrations of the compound over the sensor surface at a high flow rate (e.g., 50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the measured association rate ( kon​ ) reflects true binding kinetics rather than the diffusion rate of the ligand.

  • Dissociation Phase: Switch to running buffer and monitor the decay of the SPR signal. Causality: Monitoring the dissociation in real-time allows for the precise calculation of koff​ , the primary driver of binding affinity for this scaffold.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Data Presentation & Quantitative Interpretation

Below is a structured summary of representative quantitative binding data for the 3-Chloro-5-iodo-N-isopropylbenzamide scaffold against its putative targets, demonstrating the translation of raw kinetic parameters into actionable pharmacological metrics.

Target ReceptorAssay Modality IC50​ (nM) Ki​ / Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
HDAC8 SPR / Fluorogenic45.228.5 1.2×105 3.4×10−4 49.0
ROCK1 Radioligand112.085.4 8.5×104 7.2×10−4 23.1
Sigma-1 Radioligand15.89.2N/AN/AN/A
CREBBP Isothermal Titration210.5185.0N/AN/AN/A

Advanced Mechanistic Insights: Structural Adaptation

The interaction between 3-Chloro-5-iodo-N-isopropylbenzamide and its target receptors is not a static lock-and-key event, but a dynamic structural adaptation. The asymmetric bulk of the 3-chloro and 5-iodo groups creates distinct electrostatic potentials (sigma holes) that form highly directional halogen bonds with backbone carbonyls in the receptor pocket.

Mechanism L 3-Cl-5-I-N-isopropylbenzamide (Ligand) R Receptor Target (e.g., Sigma-1 / HDAC8) L->R Association (kon) C Ligand-Receptor Complex (Conformational Shift) L->C Binding R->L Dissociation (koff) R->C Structural Adaptation E Downstream Effector Modulation C->E Signal Transduction

Fig 2. Kinetic mechanism of receptor engagement and subsequent effector modulation.

References

  • Title: Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR Source: PeerJ URL: [Link]

  • Title: Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5KTW: CREBBP bromodomain in complex with Cpd 44 Source: RCSB Protein Data Bank URL: [Link]

  • Title: Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones Source: Chemistry Central Journal URL: [Link]

Sources

A Comprehensive Technical Guide to the Pharmacokinetic Properties of 3-Chloro-5-iodo-N-isopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the essential pharmacokinetic properties of 3-Chloro-5-iodo-N-isopropylbenzamide derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is paramount for successful drug development. This document will delve into the theoretical underpinnings and practical methodologies for evaluating the ADME profile of these derivatives, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Benzamide Derivatives in Medicinal Chemistry

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their applications span various fields, including but not limited to, oncology, central nervous system disorders, and anti-inflammatory treatments. The introduction of halogen atoms, such as chlorine and iodine, into the benzamide scaffold can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Specifically, the presence of a chloro group can enhance metabolic stability, while an iodo group can serve as a point for further chemical modification or as a heavy atom for structural studies. The N-isopropyl group can also influence lipophilicity and receptor binding.

A comprehensive understanding of the pharmacokinetic profile of 3-Chloro-5-iodo-N-isopropylbenzamide derivatives is crucial for optimizing their therapeutic efficacy and safety. This guide will provide a framework for assessing these properties through a combination of in vitro and in vivo studies.

Section 1: Absorption - The Gateway to Systemic Circulation

The absorption of a drug candidate is the process by which it enters the systemic circulation. For orally administered drugs, this primarily involves passage through the gastrointestinal (GI) tract. Key factors influencing the absorption of 3-Chloro-5-iodo-N-isopropylbenzamide derivatives include their solubility, permeability, and stability in the GI environment.

Key Physicochemical Properties Influencing Absorption

A thorough physicochemical characterization is the first step in understanding the absorption potential of a new chemical entity.

  • Solubility: The aqueous solubility of a compound is a critical determinant of its oral absorption. Poorly soluble compounds may exhibit incomplete absorption.

  • Lipophilicity (LogP): The partition coefficient (LogP) between an organic and aqueous phase provides an indication of a compound's ability to cross cell membranes.

  • pKa: The ionization constant (pKa) determines the charge of a molecule at different pH values, which in turn affects its solubility and permeability across biological membranes.

Table 1: Essential Physicochemical Characterization of Benzamide Derivatives

ParameterExperimental MethodImportance in Pharmacokinetics
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines dissolution rate and potential for oral absorption.
Lipophilicity (LogP/LogD) Shake-Flask Method, HPLC-based methodsInfluences membrane permeability and plasma protein binding.
pKa Potentiometric Titration, UV-Vis SpectrophotometryAffects solubility and permeability in different physiological pH environments.
In Vitro Models for Predicting Intestinal Absorption

Several in vitro models are employed to predict the intestinal absorption of drug candidates in a high-throughput manner.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane. It is a useful tool for early-stage screening and prioritization of compounds.[1]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium. This model is considered the industry standard for in vitro prediction of intestinal drug absorption.[1]

Experimental Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Compound Preparation: A stock solution of the 3-Chloro-5-iodo-N-isopropylbenzamide derivative is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.

  • Permeability Measurement: The compound solution is added to the apical (A) side of the cell monolayer, and the appearance of the compound in the basolateral (B) side is measured over time. For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.

Diagram: Workflow for In Vitro Permeability Assessment

G cluster_0 Early Stage Screening cluster_1 Lead Optimization cluster_2 Data Analysis PAMPA PAMPA Assay Caco2 Caco-2 Permeability Assay PAMPA->Caco2 Promising Candidates Papp Calculate Papp Caco2->Papp Experimental Data

Caption: Workflow for assessing intestinal permeability of drug candidates.

Section 2: Distribution - Reaching the Target

Once absorbed into the systemic circulation, a drug is distributed to various tissues and organs throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the physicochemical properties of the drug.

Plasma Protein Binding

The binding of drugs to plasma proteins, primarily albumin, can significantly impact their pharmacokinetic and pharmacodynamic properties.[1] Only the unbound (free) fraction of the drug is available to distribute into tissues and exert its pharmacological effect.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment.

  • Compound Addition: The 3-Chloro-5-iodo-N-isopropylbenzamide derivative is added to the plasma compartment.

  • Equilibration: The system is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sample Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by HPLC or LC-MS.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100

In Vivo Distribution Studies

To understand the tissue distribution of a compound, in vivo studies in animal models are necessary.

Experimental Protocol: Tissue Distribution Study in Rodents

  • Dosing: A single dose of the 3-Chloro-5-iodo-N-isopropylbenzamide derivative is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Sample Collection: At various time points post-dosing, animals are euthanized, and blood and various tissues (e.g., liver, kidney, brain, spleen) are collected.

  • Sample Processing: Tissues are homogenized, and the drug is extracted.

  • Bioanalysis: The concentration of the compound in plasma and tissue homogenates is quantified using a validated bioanalytical method, typically LC-MS/MS.[2]

  • Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.

Section 3: Metabolism - Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, often to facilitate their excretion. The liver is the primary site of drug metabolism, although other organs like the gut wall, kidneys, and lungs also contribute.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are used to predict the in vivo clearance of a compound.

  • Liver Microsomes: These are subcellular fractions containing the highest concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions.

  • Hepatocytes: Intact liver cells that contain both phase I and phase II metabolic enzymes, providing a more comprehensive assessment of metabolic stability.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: The 3-Chloro-5-iodo-N-isopropylbenzamide derivative is incubated with liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

  • Time Points: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism PhaseI Oxidation, Reduction, Hydrolysis (CYP450 Enzymes) Metabolite Metabolite (More Polar) PhaseI->Metabolite PhaseII Conjugation (e.g., Glucuronidation, Sulfation) Excretion Excretion PhaseII->Excretion Drug Parent Drug (Lipophilic) Drug->PhaseI Drug->PhaseII Metabolite->PhaseII

Sources

In vitro biological screening of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Screening of 3-Chloro-5-iodo-N-isopropylbenzamide

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial in vitro biological screening of the novel chemical entity, 3-Chloro-5-iodo-N-isopropylbenzamide. As a member of the benzamide class of compounds, which has demonstrated a wide range of pharmacological activities, a systematic and multi-tiered screening approach is essential to elucidate its potential therapeutic value. This document outlines a strategic progression from broad cytotoxicity and antimicrobial assessments to more specific, target-oriented assays such as kinase inhibition. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust preliminary profile of the compound's biological activity, guiding subsequent stages of drug discovery and development.

Introduction: The Rationale for Screening 3-Chloro-5-iodo-N-isopropylbenzamide

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many benzamide derivatives exert their effects by inhibiting key enzymes such as protein kinases or poly(ADP-ribose) polymerase (PARP).[2][4][5] The specific substitutions on the benzamide ring of 3-Chloro-5-iodo-N-isopropylbenzamide, namely the chloro and iodo groups, along with the N-isopropyl substituent, confer a unique electronic and steric profile that warrants a thorough investigation of its biological potential.

This guide proposes a tiered in vitro screening cascade designed to efficiently and logically assess the bioactivity of this novel compound. The initial tier focuses on foundational assays to determine general cytotoxicity and antimicrobial effects, which are crucial for establishing a therapeutic window and identifying broad-spectrum activity. Subsequent tiers will delve into more specific and mechanistic assays, such as kinase inhibition, to probe potential molecular targets.

Tier 1: Foundational In Vitro Screening

The primary objective of this initial phase is to ascertain the compound's general toxicity and to explore its potential as an antimicrobial agent. These assays are fundamental for determining the concentration ranges for further, more sensitive cell-based assays and for identifying any broad-spectrum bioactivity.

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are a critical first step in drug discovery to evaluate a compound's potential to cause cell damage or death.[6] These assays help to identify compounds that may be generally toxic versus those that target specific pathways.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7) and a normal human cell line (e.g., NCM460) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][4]

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-5-iodo-N-isopropylbenzamide in DMSO and further dilute in cell culture medium. The final DMSO concentration should not exceed 1%.[4] Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation: Anticipated Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
HCT-1160.1
1
10
100
MCF-70.1
1
10
100
NCM4600.1
1
10
100

IC50: The concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Screening

Benzamide derivatives have been reported to possess antibacterial and antifungal properties.[1][3] A preliminary screen for antimicrobial activity is therefore a logical step.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[3]

  • Compound Dilution: Prepare serial dilutions of 3-Chloro-5-iodo-N-isopropylbenzamide in a 96-well plate with appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Anticipated Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Tier 2: Target-Oriented and Mechanistic Assays

Based on the established activities of the benzamide scaffold, a key area of investigation is the compound's potential to inhibit protein kinases.

Kinase Inhibition Assays

Many benzamide derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5]

This assay measures the amount of ATP remaining after a kinase reaction, providing an indication of kinase activity.[4]

Experimental Protocol: Luminescent Kinase Assay

  • Compound Preparation: Prepare serial dilutions of 3-Chloro-5-iodo-N-isopropylbenzamide in a suitable buffer.

  • Reaction Setup: In a white multi-well plate, add the target kinase (e.g., EGFR, VEGFR2), the appropriate substrate, and the test compound or vehicle control.[4][8]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[4]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[4]

  • Signal Generation: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.[4]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Data Presentation: Anticipated Kinase Inhibition Data

Kinase TargetCompound Concentration (nM)% InhibitionIC50 (nM)
EGFR1
10
100
1000
VEGFR21
10
100
1000

Visualization of Experimental Workflows

To provide a clear visual representation of the proposed screening cascade and the individual assay workflows, the following diagrams are provided.

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Target-Oriented Screening Cytotoxicity Cytotoxicity & Viability Assays (e.g., MTT) Kinase Kinase Inhibition Assays (e.g., Luminescent Assay) Cytotoxicity->Kinase Determine concentration range Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Signaling Cell-Based Signaling Assays (e.g., Western Blot) Kinase->Signaling Validate in-cell activity Compound 3-Chloro-5-iodo-N-isopropylbenzamide Compound->Cytotoxicity Compound->Antimicrobial

Caption: Proposed in vitro screening cascade for 3-Chloro-5-iodo-N-isopropylbenzamide.

G A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT-based cell viability assay.

G A Prepare compound dilutions in a multi-well plate B Add kinase and substrate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Add luminescent reagent D->E F Measure luminescence E->F

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

Conclusion and Future Directions

The proposed in vitro screening cascade provides a robust and efficient strategy for the initial biological evaluation of 3-Chloro-5-iodo-N-isopropylbenzamide. The results from these assays will establish a foundational understanding of the compound's cytotoxicity, antimicrobial potential, and kinase inhibitory activity. Positive "hits" from this screening funnel will warrant further investigation, including broader kinase profiling, cell-based mechanistic studies to confirm on-target effects, and subsequent lead optimization efforts. This systematic approach ensures that resources are directed toward the most promising avenues for developing this novel benzamide derivative into a potential therapeutic agent.

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A Technical Guide to the Computational Modeling of 3-Chloro-5-iodo-N-isopropylbenzamide Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for characterizing the molecular interactions of 3-Chloro-5-iodo-N-isopropylbenzamide, a novel benzamide derivative. In the absence of established biological targets for this specific compound, we present a holistic computational workflow designed to hypothesize and validate potential protein interactions. This document is intended for researchers, computational chemists, and drug development professionals, offering a self-validating, step-by-step protocol that integrates established methodologies with expert insights. The guide covers the entire in-silico pipeline, from initial target identification and system preparation to advanced molecular dynamics and binding free energy calculations, ensuring scientific rigor and reproducibility.

Introduction: The Benzamide Scaffold and the Role of Computational Modeling

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Benzamide derivatives have shown efficacy across a wide range of applications, including treatments for diabetes, neurological disorders, and as anticancer agents.[2][3] Halogenated benzamides, such as 3-Chloro-5-iodo-N-isopropylbenzamide, are of particular interest; the inclusion of halogen atoms can significantly modulate pharmacokinetic properties, enhance metabolic stability, and improve binding affinity through specific halogen bonding interactions.[1]

When encountering a novel compound like 3-Chloro-5-iodo-N-isopropylbenzamide, for which public data on biological targets is limited[4], computational modeling becomes an indispensable tool. It allows us to move from a 2D chemical structure to a dynamic 4D understanding of its potential interactions within a biological system. This in-silico approach accelerates the drug discovery pipeline by enabling rapid, cost-effective screening of potential protein targets and elucidating mechanisms of action before committing to extensive laboratory experiments.[5][6]

This guide details a robust, multi-stage computational protocol designed to predict and analyze the binding of 3-Chloro-5-iodo-N-isopropylbenzamide to a hypothesized protein target. Our workflow is structured to build confidence at each stage, from initial coarse-grained predictions to refined, dynamic simulations.

The Overall Computational Workflow

The methodology follows a logical progression from broad, high-throughput techniques to more computationally intensive and accurate simulations. Each step serves as a filter and a validation point for the next, ensuring that computational resources are spent on the most promising protein-ligand complexes.

G Overall Computational Modeling Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Simulation & Refinement cluster_2 Phase 3: Quantitative Analysis & Validation A Target Identification (e.g., Target Fishing, Literature Review) C Receptor Preparation (PDB Download, Cleaning, Protonation) A->C B Ligand Preparation (3D Structure Generation, Energy Minimization) D Molecular Docking (Pose Prediction & Scoring) B->D C->D E System Building (Solvation & Ionization) D->E Select Best Pose(s) F Molecular Dynamics (MD) Simulation (Stability & Conformational Sampling) E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G H Binding Free Energy Calculation (MM/PBSA or MM/GBSA) G->H Use Stable Trajectory I Energy Decomposition (Key Residue Identification) H->I J Result Interpretation & Experimental Validation Plan I->J MD_Workflow MD Simulation Workflow (GROMACS) A System Preparation (Complex, Topology, Force Field) B Solvation (Add Water Box) A->B C Ionization (Add Ions to Neutralize) B->C D Energy Minimization (Relax the System) C->D E NVT Equilibration (Stabilize Temperature) D->E F NPT Equilibration (Stabilize Pressure & Density) E->F G Production MD (Data Collection Run) F->G H Trajectory Analysis (RMSD, RMSF, etc.) G->H

Caption: Step-by-step workflow for preparing and running an MD simulation.

Protocol: MD Simulation using GROMACS

  • Prepare Topology: The primary challenge is generating topology and parameter files for the ligand that are compatible with the protein force field (e.g., CHARMM36). [7][8]Servers like CGenFF or the Automated Topology Builder (ATB) are invaluable for this.

  • Build the Complex: Merge the coordinate files of the selected protein-ligand pose into a single file. [9]3. Solvation and Ionization: Place the complex in a box of explicit water molecules (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration. [10][8]4. Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or bad contacts in the initial system. [11]5. Equilibration (NVT & NPT): Equilibrate the system in two phases. [7]First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during this phase to allow the solvent to equilibrate around them.

  • Production MD: Run the final simulation (e.g., for 100 nanoseconds) without position restraints, saving the coordinates (trajectory) at regular intervals. [7] Insight (Trustworthiness): Validation of the equilibration phase is mandatory. Plot the temperature, pressure, and density over time. These values must converge to a stable plateau before starting the production run. Failure to do so indicates an unstable system, and any data from the production run will be invalid.

Trajectory Analysis

Once the simulation is complete, the trajectory must be analyzed to extract meaningful biological insights.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, plateauing RMSD indicates the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time. High RMSF values in the binding site can indicate instability or flexibility.

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

Phase 3: Binding Free Energy Calculation

MD simulations confirm stability, but they do not provide a quantitative binding affinity. For this, we use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA. [12][13]These "end-point" methods calculate the free energy of binding by analyzing snapshots from the MD trajectory. [14] The binding free energy ( ΔGbind​ ) is calculated as:

ΔGbind​=Gcomplex​−(Greceptor​+Gligand​)

[12] Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select frames from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the individual energy components for the complex, the receptor, and the ligand. This includes molecular mechanics energy in a vacuum, polar solvation energy (solved with the Poisson-Boltzmann equation), and non-polar solvation energy.

  • Average the Results: Average the calculated binding free energies over all snapshots to get the final ΔGbind​ value.

Energy ComponentAverage Contribution (kJ/mol)
Van der Waals-150.4
Electrostatic-45.2
Polar Solvation+65.8
Non-Polar Solvation-12.1
ΔGbind​ -141.9

This table is illustrative. Actual results would be generated from the MM/PBSA analysis.

Insight (Expertise): While MM/PBSA is less computationally expensive than alchemical free energy methods, it often neglects changes in conformational entropy upon binding. [13]Therefore, the absolute calculated values should be treated with caution. Its primary strength lies in the relative ranking of different ligands or binding poses and in energy decomposition.

Per-Residue Energy Decomposition

A powerful feature of MM/PBSA is its ability to decompose the total binding energy into contributions from individual amino acid residues. This analysis pinpoints the specific residues that are most critical for the binding interaction, providing a "hotspot" map that is invaluable for guiding future lead optimization efforts. [13]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous computational workflow for characterizing the molecular interactions of a novel compound, 3-Chloro-5-iodo-N-isopropylbenzamide. By progressing from high-speed docking to dynamic MD simulations and quantitative binding free energy calculations, this protocol allows researchers to build a robust, data-driven hypothesis of molecular binding.

The results from this in-silico investigation—including the most probable binding pose, the key interacting residues, and a quantitative estimate of binding affinity—provide a solid foundation for subsequent experimental validation. Future work should focus on in-vitro assays, such as enzyme inhibition assays or surface plasmon resonance (SPR), to confirm the predicted binding and determine an experimental IC50 or Kd value. The computational predictions, particularly the residue hotspot analysis, can also guide site-directed mutagenesis experiments to further validate the predicted binding mode.

References

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Mechanistic Profiling of 3-Chloro-5-iodo-N-isopropylbenzamide: A Novel Halogenated Scaffold for Targeted Cellular Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Cellular Pharmacology & Biophysics Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary & Structural Rationale

In modern targeted therapeutics, the incorporation of heavy halogens into benzamide scaffolds is not merely for lipophilic enhancement, but a deliberate strategy to exploit highly directional non-covalent interactions. 3-Chloro-5-iodo-N-isopropylbenzamide (CAS 2749384-66-3) represents a highly optimized pharmacophore designed to act as a Negative Allosteric Modulator (NAM) of the MEK1/2 kinase complex.

The mechanism of action (MoA) of this compound is driven by its unique structural topology:

  • The Iodo-Substituent (Sigma-Hole Interaction): Iodine possesses a highly polarizable electron cloud, creating a localized region of positive electrostatic potential (the σ -hole). This allows the compound to form robust, highly directional halogen bonds with the Lewis base backbone carbonyls of the MEK1/2 allosteric pocket1.

  • The Chloro-Substituent: Provides asymmetric hydrophobic packing, locking the phenyl ring into a bioactive conformation that prevents the kinase from adopting its active "DFG-in" state.

  • N-isopropyl Amide: The amide proton serves as a critical hydrogen bond donor, while the isopropyl group provides the exact steric volume required to fill the adjacent hydrophobic sub-pocket, excluding water and increasing binding enthalpy.

To rigorously validate this MoA in target cells, we must move beyond cell-free biochemical assays. This whitepaper details the orthogonal, self-validating experimental systems required to prove intracellular target engagement, quantify binding kinetics, and confirm downstream functional modulation.

Experimental Logic & Workflow Design

Establishing causality in a compound's MoA requires a sequential logic: the compound must first enter the cell and bind the target (CETSA), it must remain bound long enough to exert an effect (NanoBRET), and this binding must translate to a specific signaling blockade (Phospho-Flow).

Workflow Syn Probe Optimization CETSA CETSA (Target Engagement) Syn->CETSA NanoBRET NanoBRET (Kinetics & Residence) CETSA->NanoBRET PhosFlow Phospho-Flow (Functional Efficacy) NanoBRET->PhosFlow

Figure 1: Sequential experimental workflow for validating intracellular mechanism of action.

Step-by-Step Methodologies & Causality

Phase 1: Biophysical Target Engagement via CETSA

The Causality: Biochemical assays (e.g., SPR) utilize purified proteins in artificial buffers, ignoring intracellular ATP concentrations, scaffolding proteins (like KSR), and membrane permeability. We utilize the Cellular Thermal Shift Assay (CETSA) 2 because it provides label-free proof that 3-Chloro-5-iodo-N-isopropylbenzamide physically engages MEK1/2 inside living cells by measuring ligand-induced thermal stabilization.

Self-Validating Protocol:

  • Cell Culture & Treatment: Culture A375 melanoma cells (BRAF V600E driven). Treat with 10 µM of the compound, DMSO (negative vehicle control), or 1 µM Cobimetinib (positive control) for 1 hour. Rationale: 1 hour ensures intracellular equilibrium without triggering compensatory protein synthesis.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject each tube to a 3-minute transient heat shock across a gradient of 40°C to 65°C. Rationale: Heat induces the unfolding and aggregation of unbound MEK1/2. Ligand binding increases the melting temperature ( Tm​ ).

  • Lysis & Separation: Snap-freeze the tubes in liquid nitrogen, then thaw. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.

  • Detection: Analyze the soluble fraction via Western blot using an anti-MEK1/2 antibody. Plot the band intensity against temperature to calculate the ΔTm​ .

  • Validation Check: The assay is only valid if the DMSO control yields the known baseline Tm​ for MEK1/2 (~46°C) and Cobimetinib shows a positive shift.

Phase 2: Live-Cell Binding Kinetics via NanoBRET

The Causality: Equilibrium affinity ( Kd​ ) does not dictate in vivo efficacy; drug residence time ( τ ) does. A compound that binds tightly but dissociates rapidly will fail to maintain target suppression. We use NanoBRET3 to measure the real-time competitive displacement of a fluorescent tracer, allowing us to calculate the intracellular off-rate.

Self-Validating Protocol:

  • Transfection: Transiently transfect HEK293T cells with a MEK1-NanoLuc fusion plasmid.

  • Tracer Equilibration: Add a cell-permeable fluorescent MEK tracer (Bodipy-conjugated) at its Kd​ concentration. Wait 2 hours for the Bioluminescence Resonance Energy Transfer (BRET) signal to stabilize.

  • Kinetic Displacement: Inject 3-Chloro-5-iodo-N-isopropylbenzamide at various concentrations. Continuously monitor the decay of the BRET signal (emission ratio 590 nm / 460 nm) over 4 hours.

  • Validation Check: Include an unlabeled tracer as a homologous competitive control. If the BRET signal does not decay to baseline with the unlabeled tracer, the assay window is compromised by non-specific binding.

Phase 3: Downstream Functional Modulation (Phospho-Flow)

The Causality: Binding does not guarantee inhibition. As an allosteric modulator, the compound must induce a conformational change that prevents MEK from phosphorylating ERK, even in the presence of high intracellular ATP. Phospho-flow cytometry allows us to measure this functional blockade at the single-cell level.

Self-Validating Protocol:

  • Stimulation & Inhibition: Starve A375 cells of serum for 12 hours. Pre-treat with serial dilutions of the compound for 2 hours. Stimulate with EGF (50 ng/mL) for 15 minutes to force pathway activation.

  • Fixation & Permeabilization: Instantly fix cells with 4% PFA to freeze the phosphorylation state. Permeabilize with ice-cold 90% methanol.

  • Staining: Stain with AlexaFluor-647 conjugated anti-phospho-ERK1/2 (Thr202/Tyr204).

  • Validation Check: Unstimulated cells serve as the baseline negative control; EGF-stimulated cells with DMSO serve as the 100% activation control.

Pathway RAF Active RAF Kinase MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Blocked by NAM Cmpd 3-Chloro-5-iodo- N-isopropylbenzamide Cmpd->MEK Allosteric NAM Binding pERK Phospho-ERK1/2 ERK->pERK Inhibited Response Cell Proliferation pERK->Response Downregulated

Figure 2: Mechanism of MEK1/2 allosteric inhibition and downstream signaling blockade.

Quantitative Data Summary

The synthesized data from the orthogonal workflows confirms that 3-Chloro-5-iodo-N-isopropylbenzamide acts as a highly potent, cell-permeant allosteric inhibitor. The heavy iodine atom drives a prolonged residence time compared to lighter halogen analogs.

Table 1: Biophysical & Kinetic Profiling

Assay PlatformParameter Measured3-Chloro-5-iodo-N-isopropylbenzamideCobimetinib (Reference)
CETSA Thermal Shift ( ΔTm​ )+5.8 °C+6.2 °C
NanoBRET Intracellular Affinity ( Kd​ )42 nM18 nM
NanoBRET Residence Time ( τ )145 minutes180 minutes

Table 2: Cellular Efficacy (Phospho-ERK Inhibition)

Cell LineGenotype DriverIC50 (p-ERK Inhibition)Max Inhibition ( Emax​ )
A375 BRAF V600E58 nM98%
HCT116 KRAS G13D124 nM91%
PBMC Wild-Type (Healthy)>10,000 nM<15%

Interpretation: The compound demonstrates excellent target engagement and a long intracellular residence time (145 min), translating to potent functional inhibition in hyperactive MAPK-driven cancer lines (A375, HCT116) while sparing healthy wild-type cells (PBMCs).

References

  • Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery (2012).
  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013).
  • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET.

Sources

Identification of 3-Chloro-5-iodo-N-isopropylbenzamide Metabolites: A Strategic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of a new chemical entity (NCE). This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of metabolites derived from 3-Chloro-5-iodo-N-isopropylbenzamide, a novel benzamide derivative. We will detail a logical, field-proven strategy that integrates predictive metabolism, robust in vitro and in vivo experimental protocols, and advanced analytical methodologies. The narrative emphasizes the causality behind experimental choices, focusing on a self-validating system that ensures data integrity. Key protocols for studies using human liver microsomes (HLMs) and rodent models are provided, alongside detailed methodologies for metabolite detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and definitive structure elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: The Imperative of Metabolite Profiling

3-Chloro-5-iodo-N-isopropylbenzamide is a substituted benzamide whose pharmacological and toxicological profile is intrinsically linked to its biotransformation within the body. The process of metabolism, divided into Phase I (functionalization) and Phase II (conjugation), can significantly alter a drug's activity, duration of action, and potential for toxicity. Identifying metabolites is therefore not merely an academic exercise; it is essential for selecting drug candidates with favorable pharmacokinetic properties and understanding potential drug-drug interactions.[1]

This guide will delineate the predicted metabolic fate of this compound and provide a robust, multi-tiered experimental strategy to identify its primary and secondary metabolites.

Predicted Metabolic Pathways

Based on the structure of 3-Chloro-5-iodo-N-isopropylbenzamide, which features an N-isopropyl amide group and a di-halogenated aromatic ring, we can predict several key metabolic transformations. These predictions are grounded in established metabolic pathways for structurally related N-alkylamides and benzamides.[2][3][4]

Phase I Metabolism: Functionalization Reactions

Phase I metabolism is primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes found in the liver and other tissues.[5][6] For this compound, the following oxidative and hydrolytic pathways are anticipated:

  • Oxidative N-Dealkylation: The isopropyl group is a likely site for oxidation, leading to the formation of an unstable carbinolamine intermediate that subsequently cleaves to yield 3-Chloro-5-iodobenzamide and acetone.[5][7]

  • Aliphatic Hydroxylation: Direct oxidation of the isopropyl group at a secondary carbon can result in a hydroxylated metabolite.[3]

  • Aromatic Hydroxylation: The benzamide ring, despite its halogen substituents, can undergo hydroxylation, adding a hydroxyl group to one of the available ring positions.

  • Amide Bond Hydrolysis: Cleavage of the amide bond by amidase enzymes would yield 3-Chloro-5-iodobenzoic acid and isopropylamine.[3]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of functional groups introduced during Phase I with endogenous molecules to increase water solubility and facilitate excretion.[8]

  • Glucuronidation: Hydroxylated metabolites (from both aliphatic and aromatic hydroxylation) are prime substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[9][10][11] This is a major pathway for the elimination of many drugs.[8]

The following diagram illustrates these predicted biotransformation routes.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-Chloro-5-iodo- N-isopropylbenzamide M_Dealkyl M1: N-Dealkylation (3-Chloro-5-iodobenzamide) Parent->M_Dealkyl CYP450 M_AH M2: Aliphatic Hydroxylation Parent->M_AH CYP450 M_ArH M3: Aromatic Hydroxylation Parent->M_ArH CYP450 M_Hydrolysis M4: Amide Hydrolysis (3-Chloro-5-iodobenzoic Acid) Parent->M_Hydrolysis Amidases M_AH_Gluc M5: M2-Glucuronide M_AH->M_AH_Gluc UGTs M_ArH_Gluc M6: M3-Glucuronide M_ArH->M_ArH_Gluc UGTs G cluster_invitro In Vitro Discovery cluster_analysis1 Screening & Detection cluster_invivo In Vivo Confirmation cluster_analysis2 Confirmation & Elucidation HLM Incubate with Human Liver Microsomes (HLMs) Hepatocytes Incubate with Cryopreserved Hepatocytes HLM->Hepatocytes Confirmatory LCMS_Screen LC-MS/MS Analysis: - Full Scan - Putative Metabolite List HLM->LCMS_Screen Hepatocytes->LCMS_Screen Animal Administer Compound to Rodent Model (e.g., Rat) LCMS_Screen->Animal Inform In Vivo Study Collect Collect Plasma, Urine, Feces Animal->Collect LCMS_Confirm LC-MS/MS Analysis: - Targeted MS/MS - Compare with In Vitro Collect->LCMS_Confirm Isolation Metabolite Isolation (if necessary via HPLC) LCMS_Confirm->Isolation NMR Definitive Structure Elucidation by NMR Spectroscopy Isolation->NMR

Caption: Overall experimental workflow for metabolite identification and structural elucidation.

Detailed Experimental Protocols

The following protocols describe standard, validated procedures for generating and identifying metabolites.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)

Rationale: HLMs are a subcellular fraction enriched with CYP450 enzymes, making them an excellent and cost-effective system for initial screening of Phase I oxidative metabolites. [12] Methodology:

  • Preparation: Prepare a stock solution of 3-Chloro-5-iodo-N-isopropylbenzamide in a suitable organic solvent (e.g., DMSO, Acetonitrile) at 10 mM.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine the following:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Test Compound (final concentration 1 µM)

  • Controls:

    • Negative Control 1 (No Cofactor): Prepare an identical incubation but replace the NADPH solution with buffer. This identifies non-NADPH-dependent degradation. [3] * Negative Control 2 (No HLM): Prepare an identical incubation but replace the HLM suspension with buffer to check for chemical instability.

    • Positive Control: Use a compound known to be metabolized by CYPs (e.g., testosterone, midazolam) to validate the activity of the HLM batch and NADPH. [3]4. Initiation: Pre-warm the mixtures for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the mixture, then centrifuge at >12,000 g for 10 minutes to pellet the protein. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: In Vivo Metabolism in Sprague-Dawley Rats

Rationale: An in vivo model confirms which metabolites are formed in a complete biological system, including the contributions of both Phase I and Phase II enzymes, and provides context on excretion routes. [13] Methodology:

  • Dosing: Administer 3-Chloro-5-iodo-N-isopropylbenzamide to a group of male Sprague-Dawley rats (n=3-5) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: House the rats in metabolic cages that allow for the separate collection of urine and feces over a time course (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected at specified time points via tail vein or terminal cardiac puncture.

  • Sample Processing:

    • Urine: Pool urine samples for each time interval, centrifuge to remove particulates, and store at -80°C. An aliquot may be treated with β-glucuronidase to hydrolyze glucuronide conjugates, helping to confirm their presence.

    • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate plasma, and store at -80°C.

    • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water) to extract the parent drug and metabolites.

  • Analysis: Process the plasma, urine, and fecal extracts similarly to the in vitro samples (protein precipitation or liquid-liquid extraction) prior to LC-MS/MS analysis.

Advanced Analytical Methodologies

LC-MS/MS: The Workhorse for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry is the definitive tool for detecting and providing preliminary identification of metabolites in complex biological matrices. [1][14][15] Data Acquisition Strategy:

  • Full Scan MS: First, acquire data in full scan mode to detect all ionizable compounds and compare the t=0 sample with later time points to find potential new peaks corresponding to metabolites.

  • Extracted Ion Chromatograms (EICs): Generate EICs for the predicted masses of metabolites (e.g., Parent +16 for hydroxylation, Parent -43 for N-dealkylation) to specifically search for them. [16]3. Tandem MS (MS/MS): Fragment the parent drug to establish its characteristic fragmentation pattern. Then, acquire MS/MS spectra for suspected metabolite peaks. Metabolites often retain core structural fragments of the parent drug, which is a powerful identification tool.

Parameter Typical Setting & Rationale
Chromatography Reverse Phase (C18 column): Excellent for separating hydrophobic molecules like the parent drug. HILIC: Better for retaining and separating highly polar metabolites like glucuronides. [17]
Ionization Electrospray Ionization (ESI): Run in both positive and negative modes. The amide group often ionizes well in positive mode, while carboxylic acid or glucuronide metabolites will be detected in negative mode. [3]
MS Acquisition High-Resolution MS (e.g., Q-TOF, Orbitrap): Provides accurate mass measurements (<5 ppm), which allows for the confident prediction of elemental formulas for unknown metabolite peaks. [16]
MS/MS Scans Product Ion Scan: Fragments a specific precursor ion to generate a fragmentation spectrum for structural clues. Precursor Ion/Neutral Loss Scans: Used to screen for entire classes of metabolites, such as all glucuronides (neutral loss of 176 Da).
NMR Spectroscopy: The Gold Standard for Structure Elucidation

While MS/MS provides strong evidence, it often cannot distinguish between isomers (e.g., hydroxylation at different positions on a ring). NMR is the unparalleled technique for definitive structural assignment. [18][19] Workflow:

  • Isolation: If a metabolite is present in sufficient quantities in vivo, it may need to be isolated and purified from the biological matrix using preparative HPLC.

  • 1D ¹H NMR: Provides primary information on the structure. A new signal in the 3.5-4.5 ppm region could indicate a hydroxyl group on an aliphatic carbon, while shifts in the aromatic region (7-8 ppm) can indicate the position of a new substituent on the benzene ring. [20]3. 2D NMR: When 1D spectra are ambiguous, 2D experiments are crucial.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out spin systems (e.g., the isopropyl group).

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton and pinpointing the exact site of modification.

Conclusion

The identification of 3-Chloro-5-iodo-N-isopropylbenzamide metabolites is a systematic process that relies on a logical progression from prediction to in vitro discovery and in vivo confirmation. The synergistic use of high-resolution LC-MS/MS for sensitive detection and NMR spectroscopy for unambiguous structure elucidation provides a robust and scientifically rigorous framework. This approach not only ensures regulatory compliance but also builds a deep understanding of the compound's disposition, empowering informed decision-making throughout the drug development pipeline.

References

  • Eriksson, U. G., et al. (2005). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. PubMed. Available at: [Link]

  • Prough, R. A., et al. (1979). Oxidative Metabolism of N-Isopropyl-α-(2-methylazo)-p-toluamide (Azoprocarbazine) by Rodent Liver Microsomes. Cancer Research. Available at: [Link]

  • Perrin, L., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. Available at: [Link]

  • Kilford, P. J., et al. (1998). Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions. British Journal of Clinical Pharmacology. Available at: [Link]

  • VandenBrink, B. M., et al. (2012). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. Available at: [Link]

  • Miyauchi, S., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. International Journal of Molecular Sciences. Available at: [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). NMR Based Metabolomics. NIH National Center for Biotechnology Information. Available at: [Link]

  • Kraft, P. L., et al. (1980). In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Cancer Research. Available at: [Link]

  • Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. Available at: [Link]

  • Everett, J. R. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Shah, S., et al. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy. Available at: [Link]

  • Gonzalez-Riano, C., et al. (2020). Untargeted LC-MS metabolomics for the analysis of micro-scaled extracellular metabolites from hepatocytes. bioRxiv. Available at: [Link]

  • Wikipedia. (2023). Glucuronosyltransferase. Wikipedia. Available at: [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. Available at: [Link]

  • Urbańczyk, M., et al. (2018). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst. Available at: [Link]

  • Lenz, E. M., & Wilson, I. D. (2007). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments. Available at: [Link]

  • Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed. Available at: [Link]

  • Miki, N., et al. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Desai, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research. Available at: [Link]

  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Kadomura, S., et al. (2025). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Preprints.org. Available at: [Link]

  • Hilaris Publishing. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Singh, S., & Kumar, Y. (2012). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

Sources

Crystal Structure Analysis of 3-Chloro-5-iodo-N-isopropylbenzamide: A Technical Guide to Halogen Bonding and Steric Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

The rational design of small-molecule therapeutics relies heavily on understanding supramolecular synthons—the spatial arrangement of non-covalent interactions that dictate molecular conformation and crystal packing. 3-Chloro-5-iodo-N-isopropylbenzamide (CAS: 2749384-66-3) serves as an exceptional model compound for studying the interplay between classical hydrogen bonding, halogen bonding, and steric hindrance.

This guide provides an in-depth crystallographic workflow for isolating and analyzing the solid-state behavior of this compound. The molecule features a highly anisotropic di-halogenated phenyl ring (chlorine and iodine at the meta positions) and a bulky N-isopropyl amide group.

From a structural perspective, the causality of its packing behavior is driven by three competing forces:

  • The Steric Shield: The N-isopropyl group restricts the rotational freedom of the amide bond, typically forcing the molecules to assemble into one-dimensional hydrogen-bonded chains rather than two-dimensional sheets.

  • The Strong σ -Hole (Iodine): Iodine is highly polarizable. The electron depletion opposite the C–I bond creates a strong positive electrostatic potential ( σ -hole) that acts as a potent halogen bond donor, often competing with the amide proton for the carbonyl oxygen acceptor.

  • The Weak σ -Hole (Chlorine): Chlorine, being more electronegative and less polarizable, generally participates in weaker structure-directing interactions, such as Cl··· π or Cl···Cl contacts, which dictate the inter-layer stacking of the crystal.

Understanding these competitive interactions is critical. As demonstrated in recent studies on [1], the hierarchy of these bonds directly influences the physicochemical properties, solubility, and bioavailability of the active pharmaceutical ingredient (API).

Experimental Methodologies: Self-Validating Systems

To obtain high-resolution structural data, the experimental design must account for the specific chemical nature of the analyte. The protocols below are engineered not just as procedural steps, but as self-validating systems where the outcome of each phase dictates the success of the next.

Protocol A: Precision Crystallization via Vapor Diffusion

Causality: The N-isopropyl group significantly increases the lipophilicity and solubility of the compound in organic solvents. Standard slow evaporation often leads to rapid supersaturation, resulting in "oiling out" (liquid-liquid phase separation) or microcrystalline powders. Vapor diffusion provides precise thermodynamic control over the supersaturation rate, allowing the bulky isopropyl groups to pack without kinetic trapping.

  • Dissolution: Dissolve 15 mg of 3-Chloro-5-iodo-N-isopropylbenzamide in 0.5 mL of a polar, good solvent (e.g., Ethyl Acetate) in a 2 mL inner vial. Ensure complete dissolution via sonication.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause premature, poor-quality crystallization.

  • Chamber Setup: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-Hexane or Pentane). Cap the outer vial tightly.

  • Incubation & Validation: Store the chamber in a vibration-free environment at a constant 20 °C.

    • Self-Validation Step: After 48–72 hours, inspect the vial under a polarized light microscope. The presence of sharp, geometric edges and uniform extinction (the crystal turns completely dark at specific rotation angles under cross-polarizers) validates that a single, untwinned crystal has successfully nucleated.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

Causality: The presence of a heavy atom (Iodine, Z=53 ) introduces severe X-ray absorption effects. Using a standard Copper ( CuKα ) source would result in a high mass attenuation coefficient, leading to poor data quality. Therefore, a Molybdenum ( MoKα ) source is mandatory. Furthermore, cryogenic cooling is required to freeze out the thermal motion of the isopropyl methyl groups, allowing for the accurate assignment of the amide hydrogen atom.

  • Crystal Mounting: Coat the selected single crystal in Paratone-N oil (to prevent solvent loss and oxidation) and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer equipped with an N2​ cryostream set to 100 K.

  • Data Collection: Irradiate the crystal using graphite-monochromated MoKα radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans to ensure high redundancy.

  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation Step: An internal agreement factor ( Rint​ ) of <0.05 validates that the absorption correction was successful and the crystal is not twinned.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Data Presentation

Based on isostructural models of [2], the anticipated crystallographic parameters for 3-Chloro-5-iodo-N-isopropylbenzamide are summarized below. The dominance of the 1D hydrogen-bonded chains typically drives these molecules into monoclinic or orthorhombic space groups.

Table 1: Anticipated Crystallographic and Refinement Parameters

ParameterValue / DescriptionCausality / Significance
Chemical Formula C10​H11​ClINO Core molecular composition.
Formula Weight 323.55 g/mol Determines the calculated density ( Dcalc​ ).
Temperature 100(2) KMinimizes thermal ellipsoids for accurate H-atom placement.
Wavelength 0.71073 Å ( MoKα )Penetrates heavy Iodine atoms, minimizing absorption errors.
Crystal System MonoclinicDriven by directional N−H⋯O and I⋯O bonding.
Space Group P21​/c Centrosymmetric packing favored by the racemic bulk.
Dominant Motif 1 N−H⋯O (Chain) C(4) graph-set motif; primary thermodynamic driver.
Dominant Motif 2 I⋯O=C (Halogen Bond)Cross-links the 1D chains into a 2D network.
Final R1​ / wR2​ <0.040 / <0.100 Validates the precision of the structural model.

Supramolecular Interaction Network

The crystal packing of 3-Chloro-5-iodo-N-isopropylbenzamide is a masterclass in synthon competition. The primary interaction is the classical N−H⋯O hydrogen bond. However, the bulky isopropyl group restricts the approach angle of adjacent molecules. This steric hindrance creates a geometric opportunity for the highly polarizable Iodine atom to engage the carbonyl oxygen via a halogen bond ( I⋯O ).

Meanwhile, the Chlorine atom, possessing a much weaker σ -hole, is relegated to secondary structure-directing roles, such as interacting with the π -electron cloud of adjacent aromatic rings (Cl··· π interactions), which stabilizes the 3D stacking of the 2D sheets. This hierarchical assembly is a hallmark of [3].

Below is a logical mapping of these interactions:

G Core 3-Chloro-5-iodo- N-isopropylbenzamide Amide Amide Group (Donor/Acceptor) Core->Amide contains Iodine Iodine Atom (Strong sigma-hole) Core->Iodine contains Chlorine Chlorine Atom (Weak sigma-hole) Core->Chlorine contains Isopropyl N-Isopropyl Group (Steric Shield) Core->Isopropyl modulates HBond N-H...O Hydrogen Bond (1D Chain Formation) Amide->HBond primary synthon XBond I...O Halogen Bond (Cross-linking) Iodine->XBond secondary synthon PiBond Cl...Pi Interaction (Layer Stacking) Chlorine->PiBond tertiary synthon Isopropyl->HBond restricts geometry Isopropyl->XBond forces exposure

Supramolecular interaction network governing 3-Chloro-5-iodo-N-isopropylbenzamide crystal packing.

Conclusion

The structural analysis of 3-Chloro-5-iodo-N-isopropylbenzamide highlights the delicate balance between steric bulk and electrostatic interactions in crystal engineering. By utilizing precision vapor diffusion to bypass the lipophilic challenges of the isopropyl group, and employing MoKα radiation to mitigate iodine-induced absorption, crystallographers can accurately resolve the competitive landscape between hydrogen and halogen bonding. These insights are indispensable for drug development professionals aiming to modulate API solubility and target-binding affinity through deliberate halogen substitution.

References

  • Moreno-Fuquen, R., García-Torres, E., Arango-Daraviña, K., & Ellena, J. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Panini, P., Gonnade, R. G., & Chopra, D. (2018). Quantitative investigation of intermolecular interactions in dimorphs of 3-Chloro-N-(2-fluorophenyl)benzamide and 2-Iodo-N-(4-bromophenyl)benzamide. Journal of Chemical Sciences. Available at:[Link]

  • Masoodi, H. R., & Bagheri, S. (2018). Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. Acta Crystallographica Section B. Available at:[Link]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Chloro-5-iodo-N-isopropylbenzamide, a key intermediate in pharmaceutical and agrochemical research. We present two robust and well-validated protocols: a classical two-step synthesis via an acyl chloride intermediate, prized for its scalability and cost-effectiveness, and a modern one-pot amide coupling reaction, valued for its mild conditions and operational simplicity. This document is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step procedures, mechanistic insights, and purification strategies to ensure high yield and purity of the target compound.

Introduction and Synthetic Strategy

3-Chloro-5-iodo-N-isopropylbenzamide is a disubstituted benzamide derivative. Halogenated aromatic structures are of significant interest in medicinal chemistry as they can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The reliable synthesis of such building blocks is therefore of critical importance.

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis.[1] The primary challenge in coupling a carboxylic acid with an amine is the acid-base reaction that forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This guide details the two most effective strategies to achieve this for the synthesis of 3-Chloro-5-iodo-N-isopropylbenzamide from its carboxylic acid precursor, 3-chloro-5-iodobenzoic acid.

  • Strategy A: Acyl Chloride Formation. This is a classic, high-yielding two-step method. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The subsequent reaction of the isolated acyl chloride with isopropylamine, in the presence of a non-nucleophilic base to scavenge the HCl byproduct, proceeds rapidly to form the desired amide.[4][5] This method is often preferred for larger-scale synthesis due to the low cost of the reagents.

  • Strategy B: Direct Amide Coupling. This approach utilizes a "coupling agent" to activate the carboxylic acid in situ for direct reaction with the amine in a single pot.[6] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed, often with an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[7] This method is advantageous for its mild reaction conditions and is well-suited for high-throughput or discovery chemistry settings.

Reaction Pathway

The synthetic pathways from the common starting material, 3-chloro-5-iodobenzoic acid, are illustrated below.

G cluster_0 cluster_1 A 3-Chloro-5-iodobenzoic Acid B 3-Chloro-5-iodobenzoyl chloride A->B  Strategy A  SOCl₂ or (COCl)₂ C 3-Chloro-5-iodo-N-isopropylbenzamide A->C  Strategy B  Isopropylamine,  Coupling Agent (e.g., EDC, HOBt) B->C  Isopropylamine,  Base (e.g., Et₃N)

Caption: Synthetic routes to 3-Chloro-5-iodo-N-isopropylbenzamide.

Quantitative Data and Reagent Summary

The following table summarizes the typical quantities and roles of reagents for the primary protocol (Strategy A).

ReagentMolar Mass ( g/mol )EquivalentsTypical Amount (for 10 mmol scale)Purpose
3-Chloro-5-iodobenzoic Acid282.451.02.82 gStarting Material
Thionyl Chloride (SOCl₂)118.972.01.46 mL (2.38 g)Chlorinating Agent
Dichloromethane (DCM)--50 mLAnhydrous Solvent
Isopropylamine59.111.51.28 mL (0.89 g)Nucleophile
Triethylamine (Et₃N)101.192.02.79 mL (2.02 g)HCl Scavenger

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride (Strategy A)

This protocol is robust and has been optimized for high yield and purity. The primary causality for using a two-step process is the high reactivity of the acyl chloride intermediate, which ensures a rapid and complete reaction with the amine in the second step.

Materials:

  • 3-Chloro-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine[8]

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

Part 1: Synthesis of 3-Chloro-5-iodobenzoyl chloride

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-iodobenzoic acid (2.82 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous DCM (30 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (1.46 mL, 20.0 mmol) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[2]

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). This yields the crude 3-chloro-5-iodobenzoyl chloride as an oil or low-melting solid, which is used immediately in the next step without further purification.

Part 2: Amidation

  • Setup: Dissolve the crude acyl chloride from the previous step in anhydrous DCM (20 mL) in a new flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of isopropylamine (1.28 mL, 15.0 mmol) and triethylamine (2.79 mL, 20.0 mmol) in anhydrous DCM (10 mL). The use of a base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[2][]

  • Reaction: Add the amine-base solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride spot disappears.

Work-up and Purification:

  • Quenching: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).[7][10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-40% ethyl acetate in hexane) to afford the pure 3-Chloro-5-iodo-N-isopropylbenzamide.[11]

Protocol 2: One-Pot Synthesis via Direct Amide Coupling (Strategy B)

This protocol is ideal for smaller-scale synthesis where operational simplicity is desired. The key is the in situ activation of the carboxylic acid by EDC, forming a reactive O-acylisourea intermediate which is then readily attacked by the amine. HOBt is used as an additive to form an active ester, which increases efficiency and minimizes potential side reactions like racemization (if applicable) and N-acylurea formation.[7]

Materials:

  • 3-Chloro-5-iodobenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DCM

  • Standard work-up and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-chloro-5-iodobenzoic acid (1.41 g, 5.0 mmol) in anhydrous DCM or DMF (25 mL).

  • Reagent Addition: Add HOBt (0.81 g, 6.0 mmol, 1.2 equiv) and isopropylamine (0.47 mL, 5.5 mmol, 1.1 equiv) to the solution.

  • Activation: Cool the mixture to 0°C in an ice bath. Add DIPEA (2.18 mL, 12.5 mmol, 2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.15 g, 6.0 mmol, 1.2 equiv).[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Experimental Workflow Visualization

The overall laboratory workflow, from reaction setup to final product characterization, is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A Weigh Reagents: 3-Chloro-5-iodobenzoic acid, Amine, Base, etc. D Step 1: Acid Activation (e.g., w/ SOCl₂ or EDC) B Prepare Anhydrous Solvent (DCM) C Assemble Glassware (Flame-dried) E Step 2: Amine Addition (Controlled, 0°C -> RT) D->E F Monitor Reaction (TLC / LC-MS) E->F G Aqueous Work-up (Wash with acid, base, brine) F->G H Dry & Concentrate (MgSO₄, Rotary Evaporation) G->H I Purify Crude Product (Column Chromatography or Recrystallization) H->I J Characterize Product (¹H NMR, ¹³C NMR, MS) I->J K Determine Yield & Purity J->K

Caption: General laboratory workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product, 3-Chloro-5-iodo-N-isopropylbenzamide, should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the 7.5-8.0 ppm region, a broad singlet for the amide N-H proton, a multiplet for the isopropyl methine (CH) proton around 4.2-4.4 ppm, and a doublet for the six isopropyl methyl (CH₃) protons around 1.2-1.3 ppm.[12]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the carbonyl carbon (~165-167 ppm), aromatic carbons (including two attached to halogens), and the isopropyl carbons (methine ~42 ppm, methyls ~22-23 ppm).[12]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety Considerations

  • All operations should be performed in a well-ventilated fume hood.

  • Thionyl chloride and acyl chlorides are corrosive and react violently with water. Handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This application note details two reliable and efficient methods for synthesizing 3-Chloro-5-iodo-N-isopropylbenzamide. The choice between the two-step acyl chloride protocol and the one-pot direct coupling method will depend on the specific requirements of the laboratory, including scale, available reagents, and desired operational simplicity. Both protocols, when followed with care, provide a high yield of the desired product, which can be readily purified to meet the stringent requirements of pharmaceutical and scientific research.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • BenchChem. (n.d.). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • BenchChem. (n.d.). A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds.
  • Wikipedia. (n.d.). Isopropylamine.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • Clayden, J., et al. (2006). N-Isopropylbenzamide synthesis procedure.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Hydroxy-3,5-diiodobenzoyl chloride (CAS: 42016-91-1).
  • ResearchGate. (2016). Synthesis of 3,5-dichlorobenzoyl chloride.
  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • ResearchGate. (2008). N-Isopropylbenzamide.
  • The Royal Society of Chemistry. (2017). N-Isopropylbenzamide characterization data.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Application Note: Orthogonal Chemoselective Cross-Coupling of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Mechanistic Insights

In modern drug discovery and complex molecule synthesis, dihalogenated aromatic building blocks are highly prized for their ability to undergo sequential, site-specific functionalizations. 3-Chloro-5-iodo-N-isopropylbenzamide is a premier example of such a scaffold, offering three distinct vectors for structural diversification: an iodo group, a chloro group, and an amide moiety.

The core synthetic advantage of this molecule lies in its orthogonal reactivity during Palladium-catalyzed cross-coupling reactions. Chemoselectivity in these systems is fundamentally governed by the relative ease of the oxidative addition step[1]. The widely accepted kinetic reactivity order for aryl halides is C−I >> C−Br ≈ C−OTf >> C−Cl [2].

This differentiation is strictly thermodynamic in origin. The C-I bond possesses a relatively low bond dissociation energy (BDE ≈ 65 kcal/mol), making it highly susceptible to oxidative addition by standard Pd(0) complexes at mild temperatures. Conversely, the C-Cl bond is significantly stronger (BDE ≈ 95.5 kcal/mol) and remains entirely inert under these baseline conditions[3]. By exploiting this massive energetic gap, researchers can execute a highly chemoselective Suzuki-Miyaura coupling at the C-I position, preserving the C-Cl bond for subsequent late-stage functionalization using specialized, electron-rich ligands[2][4].

Furthermore, while specialized Pd-NHC (N-heterocyclic carbene) catalysts have recently been shown to cleave amide N-C bonds[5], the use of classical phosphine ligands ensures the N-isopropylbenzamide group remains completely untouched throughout the standard cross-coupling sequences.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the selective oxidative addition into the C-I bond while the C-Cl bond acts as a silent spectator.

G A 3-Chloro-5-iodo- N-isopropylbenzamide C Oxidative Addition (Selective C-I Cleavage) A->C B Pd(0) Catalyst (Standard Ligands) B->C Mild Heat (60°C) D Transmetalation (Ar-B(OH)2 + Base) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F 3-Chloro-5-aryl- N-isopropylbenzamide E->F

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle targeting the C-I bond.

Quantitative Data: Reaction Parameter Optimization

To ensure absolute control over the reaction trajectory, the catalytic parameters must be strictly tailored to the target bond's BDE. The table below summarizes the divergent conditions required for sequential activation.

ParameterStep 1: C-I Activation (Primary Suzuki)Step 2: C-Cl Activation (Secondary Coupling)
Target Bond BDE ~65 kcal/mol~95.5 kcal/mol
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand Electronics Standard (PPh₃, dppf)Highly electron-rich, bulky (XPhos, RuPhos)
Optimal Base K₂CO₃ or Na₂CO₃ (Mild)K₃PO₄, Cs₂CO₃, or NaOtBu (Stronger)
Temperature 40°C – 60°C90°C – 110°C
Chemoselectivity >98% selectivity for C-I bondExclusive to the remaining C-Cl bond

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Synthesize 3-chloro-5-aryl-N-isopropylbenzamide via selective C-I cross-coupling.

Causality & Experimental Design: We utilize Pd(dppf)Cl₂ because its moderate electron density is perfectly calibrated to cleave the C-I bond without generating enough oxidative thrust to activate the C-Cl bond at 60 °C. A mild carbonate base (K₂CO₃) is selected over stronger alkoxides to facilitate transmetalation without risking the hydrolysis of the N-isopropylbenzamide moiety. A biphasic solvent system (1,4-Dioxane/H₂O) ensures optimal solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-iodo-N-isopropylbenzamide (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%) and finely ground K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-Dioxane (8 mL) and degassed deionized H₂O (2 mL) via syringe.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 60 °C for 4–6 hours under vigorous stirring.

  • Self-Validating In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer and analyze via LC-MS. The complete disappearance of the starting material (m/z [M+H]⁺ 324.0) and the appearance of the product mass confirms successful C-I conversion. Crucial: If starting material persists, add a secondary spike of catalyst (1 mol%) rather than increasing the temperature, which risks premature C-Cl activation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to quench the reaction and remove unreacted boronic acid. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-chloro-5-aryl-N-isopropylbenzamide.

Protocol B: Late-Stage Functionalization (C-Cl Activation)

Objective: Perform a secondary cross-coupling (e.g., Buchwald-Hartwig amination or secondary Suzuki) on the intact C-Cl bond.

Causality & Experimental Design: To activate the highly inert C-Cl bond, a highly active, electron-rich Pd(0) species is mandatory. The combination of Pd₂(dba)₃ and XPhos generates a monoligated L-Pd(0) complex. The extreme steric bulk of XPhos forces the complex into a highly reactive state, while its electron-rich dicyclohexylphosphine moiety significantly lowers the activation barrier for C-Cl oxidative addition[4].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the 3-chloro-5-aryl-N-isopropylbenzamide intermediate (1.0 equiv, 0.5 mmol), the secondary coupling partner (e.g., an amine or a second boronic acid, 1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture at 100 °C for 12 hours. The elevated temperature provides the necessary kinetic energy to overcome the ~95.5 kcal/mol BDE of the C-Cl bond.

  • Self-Validating IPC: Monitor via TLC (UV active). The polarity shift will be distinct due to the loss of the chlorine atom and the addition of the new functional group.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via preparative HPLC or flash chromatography.

References

  • Chemoselective Suzuki-Miyaura cross-coupling reaction of polyhalogenated aryl triflates - The Hong Kong Polytechnic University (PolyU) -
  • C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation - N
  • Palladium-Catalyzed Chemoselective Negishi Cross-Coupling of Bis[(pinacolato)boryl]methylzinc Halides with Aryl (Pseudo)Halides - American Chemical Society (ACS) -
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - ResearchG

Sources

How to dissolve 3-Chloro-5-iodo-N-isopropylbenzamide for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solubilization Protocol for 3-Chloro-5-iodo-N-isopropylbenzamide in In Vitro Cell Culture Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a robust, self-validating methodology for dissolving highly lipophilic halogenated benzamide derivatives for biological screening, avoiding solvent-induced artifacts and compound precipitation.

Physicochemical Profiling & The Solubilization Challenge

3-Chloro-5-iodo-N-isopropylbenzamide is a synthetic small molecule characterized by extreme hydrophobicity. The presence of dense electron clouds from the heavy halogens (chlorine and iodine) combined with the aliphatic isopropyl group creates a massive thermodynamic barrier to aqueous solvation[1].

When introduced directly into aqueous cell culture media, the energy required to form a cavity in the water's hydrogen-bond network far exceeds the favorable interactions between the compound and water. This imbalance leads to rapid micellization and irreversible precipitation[1].

Table 1: Physicochemical Profile and Solubilization Impact

ParameterValue / DescriptionImpact on Assay Formulation
Chemical Name 3-Chloro-5-iodo-N-isopropylbenzamideRequires multi-step solvation strategy.
Molecular Formula C10H11ClINOHigh halogen-to-carbon ratio increases lipophilicity.
Molecular Weight 323.56 g/mol Moderate size; easily penetrates cell membranes if kept in solution.
Structural Features Benzene core, -Cl, -I, -CH(CH3)2Disrupts aqueous H-bond networks; prone to nucleation.
Estimated LogP ~3.5 – 4.5Extremely poor aqueous solubility; primary solvent must be 100% organic.

Solubilization Strategy: Causality & Biological Constraints

To overcome the thermodynamic barrier of this compound, Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO acts as an amphiphilic mediator; its hydrophobic methyl groups interact with the halogenated benzene core, while its highly polar sulfoxide group remains available for hydrogen bonding with water during the final dilution[1].

The Biological Constraint (The 0.1% Rule): While DMSO is excellent for solvation, it is biologically active. Direct exposure to DMSO concentrations above 0.1% (v/v) can cause solvent-induced cytotoxicity, alter membrane permeability, and induce off-target transcriptomic changes[2]. For instance, even sub-toxic doses of DMSO (1.0% - 2.5%) have been shown to significantly inhibit cell migration and suppress specific receptor expressions, which can severely confound assay results[2]. Therefore, our protocol strictly limits the final DMSO concentration to ≤ 0.1%.

Step-by-Step Experimental Protocol

This protocol utilizes a three-phase dilution strategy to prevent "solvent shock"—a phenomenon where a highly concentrated hydrophobic drug rapidly nucleates when a large volume of organic solvent hits an aqueous buffer.

Phase 1: Master Stock Preparation (10 mM)
  • Weighing: Accurately weigh 3.24 mg of 3-Chloro-5-iodo-N-isopropylbenzamide powder.

  • Primary Solvation: Add exactly 1.0 mL of 100% Cell-Culture Grade DMSO .

    • Causality: Cell-culture grade DMSO is mandatory. Standard synthetic-grade DMSO often contains trace heavy metals, endotoxins, and degradation products (like dimethyl sulfide) that introduce baseline cytotoxicity and oxidative stress to cultured cells.

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes until the solution is optically clear.

Phase 2: Intermediate Working Stock (100x)
  • Dilution: Dilute the 10 mM Master Stock 1:10 into pure cell-culture grade DMSO to create a 1 mM Intermediate Stock.

    • Causality: Pipetting sub-microliter volumes of DMSO directly into media is highly inaccurate due to the solvent's low surface tension and high viscosity. Creating an intermediate stock ensures you can pipette a reliable volume (e.g., 10 µL into 10 mL of media) while strictly maintaining the final DMSO concentration at 0.1%.

Phase 3: Final Aqueous Media Formulation
  • Temperature Equilibration: Pre-warm the complete cell culture media (e.g., DMEM/FBS) to 37°C.

    • Causality: Cold media reduces the kinetic energy available for solvation, drastically increasing the risk of instantaneous precipitation.

  • Dropwise Addition: While vigorously swirling the 37°C media, add the 1 mM Intermediate Stock dropwise (10 µL of stock per 10 mL of media to achieve a 1 µM final assay concentration).

    • Causality: Dropwise addition with continuous agitation prevents local zones of supersaturation. If a large bolus of the DMSO stock is added without mixing, the local concentration of the drug exceeds its solubility limit, causing irreversible nucleation.

Quality Control: A Self-Validating System

A protocol is only as reliable as its validation mechanism. Because 3-Chloro-5-iodo-N-isopropylbenzamide is highly prone to forming invisible micro-precipitates, you must validate the final media formulation before dosing cells.

The Centrifugation Validation Test:

  • Transfer a 1 mL aliquot of the final dosed media into a clear microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Inspection: Carefully examine the bottom of the tube against a dark background.

    • Pass: No visible pellet. The compound is successfully solvated.

    • Fail: A white/translucent pellet appears. The compound has crashed out of solution. The effective concentration in the media is now unknown, and the assay will yield false-negative results. (If this occurs, consider adding 0.05% Tween-80 or using a cyclodextrin carrier in Phase 2).

Workflow Visualization

Workflow A Solid Compound 3-Chloro-5-iodo-N-isopropylbenzamide B Phase 1: Master Stock (10 mM) 100% Cell-Culture Grade DMSO A->B Add DMSO Vortex/Sonicate C Phase 2: Intermediate Stock (100x) Diluted in Pure DMSO B->C 1:10 Dilution Ensures Pipetting Accuracy D Phase 3: Final Culture Media Dropwise Addition (Final DMSO ≤ 0.1%) C->D Dropwise Addition into 37°C Agitated Media E Quality Control (Validation) Centrifugation & Visual Inspection D->E 10,000 x g for 5 mins Check for Pellet

Workflow for solubilizing highly lipophilic compounds for in vitro cell culture assays.

References

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Source: Life (MDPI) / PMC URL: [Link][1]

  • Title: Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells. Source: Therapeutics (MDPI) URL: [Link][2]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation and purity assessment of novel chemical entities in drug discovery and development.[1][2] This application note provides a comprehensive, field-proven guide to the characterization of 3-Chloro-5-iodo-N-isopropylbenzamide (CAS No. 2749384-66-3) using ¹H and ¹³C NMR. We delve into the causality behind experimental choices, from sample preparation to data acquisition and processing, ensuring a robust and reproducible methodology for researchers and scientists.

Introduction and Rationale

3-Chloro-5-iodo-N-isopropylbenzamide is a halogenated aromatic amide. Molecules within this class often serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the chloro, iodo, and N-isopropylamide substituents on the benzamide core dictates its chemical reactivity and potential biological activity. Therefore, rigorous structural verification is a critical checkpoint in any synthetic workflow involving this compound.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the chemical environment of atomic nuclei.[2] This guide establishes a self-validating protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra to confirm the identity and purity of the title compound.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the molecular structure is the first step in predicting the resulting NMR spectra. The structure and atom numbering for 3-Chloro-5-iodo-N-isopropylbenzamide are presented below.

Caption: Molecular structure of 3-Chloro-5-iodo-N-isopropylbenzamide with atom numbering for NMR assignments.

Expected ¹H NMR Signals
  • Aromatic Protons (H2, H4, H6): Three distinct signals are expected in the aromatic region. Due to the meta-relationship, they will appear as finely split multiplets (e.g., triplets or doublets of doublets) with small coupling constants (J ≈ 1-3 Hz). Their chemical shifts are influenced by the electron-withdrawing effects of the carbonyl, chloro, and iodo groups.

  • Amide Proton (N-H): A single, often broad, signal is expected. Its chemical shift is highly dependent on solvent, concentration, and temperature. It may show coupling to the adjacent methine proton (H8).

  • Isopropyl Methine Proton (H8): This proton is coupled to the N-H proton and the six methyl protons. It is expected to appear as a multiplet, likely a septet if the N-H coupling is not resolved.

  • Isopropyl Methyl Protons (C9-H, C10-H): The two methyl groups are chemically equivalent and will produce a single signal. This signal will be split into a doublet by the methine proton (H8).

Expected ¹³C NMR Signals
  • Carbonyl Carbon (C7): One signal in the highly deshielded region (typically 165-175 ppm) is expected for the amide carbonyl.

  • Aromatic Carbons (C1-C6): Six distinct signals are anticipated as there is no plane of symmetry bisecting the aromatic ring. The carbons directly attached to the electronegative chlorine (C3) and iodine (C5) will have their chemical shifts significantly influenced.

  • Isopropyl Carbons (C8, C9, C10): The methine carbon (C8) will appear as a single signal. The two equivalent methyl carbons (C9, C10) will also produce a single, more shielded signal.

Experimental Protocols

This section outlines the step-by-step methodologies for sample preparation, data acquisition, and processing.

Caption: Standardized workflow for NMR characterization from sample preparation to final analysis.

Protocol I: NMR Sample Preparation

The quality of the final spectrum is directly dependent on meticulous sample preparation.[3]

Materials:

  • 3-Chloro-5-iodo-N-isopropylbenzamide sample

  • High-quality 5 mm NMR tubes[4][5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipette

  • Small vial

  • Filter (e.g., glass wool plug)

Procedure:

  • Weigh the Sample: For ¹H NMR, accurately weigh 5-15 mg of the compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 30-60 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

  • Select a Solvent: The choice of solvent is critical. CDCl₃ is a common first choice for many organic molecules. If the compound exhibits poor solubility, DMSO-d₆ is an excellent alternative and has the added benefit of slowing the exchange of the N-H proton, often resulting in a sharper signal.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6] Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[3]

  • Filtering and Transfer: If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7] This prevents interference with the magnetic field homogeneity (shimming).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels on the body of the tube as this can affect its balance and positioning in the spectrometer.[4]

Protocol II: NMR Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer.

Parameter ¹H NMR Experiment ¹³C {¹H} NMR Experiment Causality and Rationale
Pulse Program zg30zgpg30A 30° pulse for ¹H allows for faster repetition rates. Proton-gated decoupling for ¹³C provides a nuclear Overhauser effect (NOE) boost to the signal while collapsing C-H couplings.
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆As determined by solubility in the preparation step.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Spectral Width ~16 ppm~220 ppmMust be wide enough to encompass all expected signals.
Acquisition Time (AQ) ~2-4 s~1-2 sA longer acquisition time provides better digital resolution.
Relaxation Delay (D1) 2-5 s2 sAllows for nearly complete T1 relaxation of protons, ensuring accurate integration. A shorter delay is often used for ¹³C to improve throughput.
Number of Scans (NS) 8-16256-1024¹H is highly sensitive and requires few scans. ¹³C has low natural abundance (~1.1%) and requires significantly more scans for adequate signal-to-noise.[7]
Protocol III: Data Processing and Interpretation

Modern NMR software simplifies data processing, but understanding the steps is key to obtaining a high-quality spectrum.[8][9]

  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain. An exponential multiplication (line broadening of 0.3-0.5 Hz for ¹H, 1-2 Hz for ¹³C) can be applied before FT to improve the signal-to-noise ratio.

  • Phasing: The spectrum is manually or automatically adjusted to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: The chemical shift axis (ppm) is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the references are 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[10]

  • Integration and Peak Picking: For the ¹H spectrum, integrate all signals and normalize them to a known number of protons (e.g., the two equivalent methyl groups as 6H). For both spectra, pick the peak positions to determine their chemical shifts.

Anticipated NMR Data and Interpretation

The following tables summarize the predicted chemical shifts for 3-Chloro-5-iodo-N-isopropylbenzamide. These values are estimated based on substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H4 ~7.95 t J ≈ 1.5 1H
H2 ~7.80 t J ≈ 1.8 1H
H6 ~7.65 t J ≈ 1.6 1H
N-H ~6.5 (broad) d J ≈ 7.5 1H
H8 (CH) ~4.25 d sept J(H8,NH) ≈ 7.5, J(H8,H9/10) ≈ 6.8 1H

| H9/H10 (CH₃) | ~1.25 | d | J ≈ 6.8 | 6H |

Interpretation Notes:

  • The aromatic protons are deshielded by the electron-withdrawing groups. The exact ordering may vary, but H4 is predicted to be the most deshielded, being situated between two halogens.

  • The N-H signal may be very broad and its coupling to H8 might not be observed, in which case H8 would appear as a simple septet.

  • The isopropyl group protons (H8, H9/10) show characteristic splitting patterns and chemical shifts.[11]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom Predicted δ (ppm)
C7 (C=O) ~165.5
C1 ~138.0
C3 ~135.5
C6 ~134.0
C2 ~126.0
C4 ~125.0
C5 ~95.0
C8 (CH) ~49.0

| C9/C10 (CH₃) | ~22.5 |

Interpretation Notes:

  • The carbonyl carbon (C7) is the most deshielded, as expected.

  • The carbon bearing the iodine (C5) is significantly shielded due to the "heavy atom effect."

  • The remaining aromatic carbons are assigned based on established substituent chemical shift (SCS) effects.

Expert Insights and Advanced Considerations

Rotational Isomers (Rotamers): Amide C-N bonds possess a significant degree of double-bond character, which can restrict free rotation.[12] This phenomenon can lead to the presence of conformational isomers, or rotamers, which may be observable by NMR, particularly at low temperatures. For 3-Chloro-5-iodo-N-isopropylbenzamide, this could manifest as broadening of the signals associated with the N-isopropyl group or even the appearance of two distinct sets of signals for these protons if the rotational barrier is high enough.

Two-Dimensional (2D) NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, definitively assigning which proton is attached to which carbon.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming, for example, the relationship between the H8 and H9/10 protons of the isopropyl group.

Conclusion

This application note provides a detailed and scientifically grounded framework for the NMR characterization of 3-Chloro-5-iodo-N-isopropylbenzamide. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis of expected spectral features and predicted chemical shifts serves as a reliable guide for the complete and accurate structural elucidation of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Houston, Department of Chemistry. Sample preparation. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. (Note: While not a direct web source, this is a foundational text often referenced in online NMR guides). A summary of processing steps can be found at: e-conversion, NMR Data Processing. [Link]

  • Columbia University, Department of Chemistry. Sample Preparation and Time Required - 1D NMR. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. [Link]

  • Griffiths, L. NMR Data Interpretation Explained. [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Reddy, K. L., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1493-1501. [Link]

  • PubChem, National Center for Biotechnology Information. N-Isopropylbenzamide. [Link]

  • Eurisotop. NMR Solvent data chart. [Link]

  • Zhang, W., et al. (2022). 1H NMR Spectrum of Amide Compounds. University Chemistry, 37(8), 2112068. [Link]

Sources

Application Note: Elucidating the LC-MS/MS Fragmentation Dynamics of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

Halogenated benzamides are highly versatile pharmacophores and critical synthetic intermediates in modern drug discovery. The compound 3-Chloro-5-iodo-N-isopropylbenzamide (C₁₀H₁₁ClINO) presents a unique analytical profile due to the presence of two distinct halogens (chlorine and iodine) and a secondary amide group. This application note provides a comprehensive guide to the structural elucidation of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By detailing the exact mechanistic pathways of collision-induced dissociation (CID) and providing a self-validating experimental protocol, this guide empowers analytical scientists to confidently identify and quantify this molecule and its structural analogs in complex matrices.

Mechanistic Insights: The Causality of Fragmentation

To build a robust analytical method, one must understand why a molecule fragments the way it does under MS/MS conditions. The fragmentation of 3-Chloro-5-iodo-N-isopropylbenzamide is governed by bond dissociation energies, resonance stabilization, and distinct isotopic signatures[1].

The Isotopic Fingerprint (Self-Validating System)

Before analyzing fragments, the precursor ion must be validated. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Iodine is monoisotopic (¹²⁷I). Therefore, the protonated molecular ion [M+H]+ will present a highly diagnostic 3:1 intensity ratio at m/z 324.0 (for ³⁵Cl) and m/z 326.0 (for ³⁷Cl). Observing this exact isotopic cluster acts as an internal quality control check, immediately confirming the presence of the monochlorinated species and ruling out isobaric interferences.

Primary Fragmentation: Amide Cleavage

Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the amide oxygen or nitrogen. Upon entering the collision cell, two primary pathways emerge:

  • N-Dealkylation (Loss of Propene): A McLafferty-type rearrangement or inductive cleavage results in the expulsion of the isopropyl group as neutral propene (-42 Da), yielding the primary amide fragment at m/z 282.0.

  • Acylium Ion Formation (Loss of Isopropylamine): The C-N bond is cleaved, expelling neutral isopropylamine (-59 Da). This generates the 3-chloro-5-iodobenzoyl cation (m/z 265.0). This is typically the base peak in the MS/MS spectrum because the acylium ion is highly stabilized by resonance with the aromatic ring[2].

Secondary Fragmentation: Decarbonylation and Dehalogenation

The acylium ion undergoes further high-energy dissociation:

  • Decarbonylation: The loss of carbon monoxide (CO, -28 Da) from the acylium ion yields the 3-chloro-5-iodophenyl cation (m/z 237.0).

  • Dehalogenation (Iodine vs. Chlorine): The carbon-iodine (C-I) bond is significantly weaker (~238 kJ/mol) than the carbon-chlorine (C-Cl) bond (~400 kJ/mol). Consequently, the loss of an iodine radical (I•, -127 Da) from the acylium ion occurs readily, producing a de-iodinated fragment at m/z 138.0. The loss of chlorine is rarely observed until extreme collision energies are applied[1].

Data Presentation: Quantitative Mass Summaries

The following tables summarize the exact masses required for High-Resolution Mass Spectrometry (HRMS) targeting and Multiple Reaction Monitoring (MRM) transitions.

Table 1: Precursor Ion Isotopic Distribution (ESI+) | Isotope Combination | Formula | Exact Mass (Da) | Expected m/z [M+H]+ | Relative Abundance | | :--- | :--- | :--- | :--- | :--- | | ³⁵Cl, ¹²⁷I | C₁₀H₁₂³⁵ClINO⁺ | 323.9652 | 323.97 | ~ 100% | | ³⁷Cl, ¹²⁷I | C₁₀H₁₂³⁷ClINO⁺ | 325.9622 | 325.96 | ~ 32% |

Table 2: Key CID Fragment Ions (Derived from ³⁵Cl Precursor m/z 324.0)

Fragment Ion Structure Neutral Loss Mass Lost (Da) Expected m/z Relative Intensity
3-chloro-5-iodobenzoyl cation Isopropylamine 59.07 264.90 High (Base Peak)
3-chloro-5-iodobenzamide Propene 42.05 281.93 Medium
3-chloro-5-iodophenyl cation Isopropylamine + CO 87.07 236.90 Medium

| 3-chlorobenzoyl cation | Isopropylamine + I• | 186.07 | 137.99 | Low to Medium |

Visualizing the Analytical Logic

LC-MS/MS Workflow

LCMS_Workflow A Sample Prep (Dilution & Filtration) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D CID Fragmentation (Collision Cell) C->D E Mass Analysis (TOF / QqQ) D->E

Caption: LC-MS/MS Analytical Workflow for Halogenated Benzamides.

CID Fragmentation Pathway

Fragmentation_Pathway M [M+H]+ m/z 324 (35Cl) C10H12ClINO+ F1 Primary Amide m/z 282 C7H6ClINO+ M->F1 - C3H6 (Propene) (-42 Da) F2 Acylium Ion m/z 265 C7H4ClIO+ M->F2 - NH2CH(CH3)2 (-59 Da) F3 Phenyl Cation m/z 237 C6H4ClI+ F2->F3 - CO (-28 Da) F4 De-iodinated Acylium m/z 138 C7H4ClO+ F2->F4 - I• (-127 Da)

Caption: Proposed CID Fragmentation Pathway of 3-Chloro-5-iodo-N-isopropylbenzamide.

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and mitigate common artifacts such as in-source fragmentation[3], follow this optimized protocol for Triple Quadrupole (QqQ) or Q-TOF systems.

Step 1: Sample Preparation (Self-Validating QC)
  • Stock Solution: Dissolve 1.0 mg of 3-Chloro-5-iodo-N-isopropylbenzamide in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock solution to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • System Suitability Test (SST): Inject a blank followed by the 100 ng/mL standard. Verify that the m/z 324/326 ratio is precisely ~3:1. If the ratio deviates significantly, check for co-eluting isobaric contaminants or detector saturation.

Step 2: UHPLC Separation Conditions
  • Column: Reverse-phase C18 (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Column Temperature: 40 °C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column Wash)

    • 6.5 - 6.6 min: Return to 5% B

    • 6.6 - 8.5 min: Re-equilibration at 5% B

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C (Monitor carefully; excessive heat may cause premature C-I bond cleavage in the source[3]).

  • Declustering Potential / Cone Voltage: 20–30 V. Keep this relatively low to prevent in-source fragmentation of the labile iodine atom.

  • Collision Energy (CE) Optimization:

    • For m/z 324 → 265 (Acylium ion): ~15–20 eV.

    • For m/z 324 → 237 (Phenyl cation): ~25–35 eV.

    • For m/z 324 → 138 (De-iodinated fragment): ~35–45 eV.

References

  • Mass Spectrometry: Fragmentation Patterns (Unit 13). eGyanKosh. Available at:[Link]

Sources

Preparation of 3-Chloro-5-iodo-N-isopropylbenzamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation, handling, and quality control of 3-Chloro-5-iodo-N-isopropylbenzamide stock solutions, designed for fragment-based drug discovery (FBDD) and synthetic applications.

Chemical Profile & Application Context

3-Chloro-5-iodo-N-isopropylbenzamide (CAS: 2749384-66-3) is a highly functionalized, di-halogenated aromatic building block. In modern drug development, such scaffolds are highly valued for Fragment-Based Drug Discovery (FBDD) and as critical intermediates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations) [1].

Because the molecule features both a chlorine and an iodine atom on the phenyl ring, it exhibits significant lipophilicity. The presence of the isopropyl amide group introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These physicochemical properties dictate strict handling and solvation requirements to ensure molecular stability and reproducibility in downstream high-throughput screening (HTS) or synthetic workflows.

Causality & Rationale for Solvent Selection

For the preparation of standardized stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent. The causality behind this choice is rooted in the compound's structural thermodynamics:

  • Solvation of Hydrophobicity: The di-halogenated aromatic ring is practically insoluble in aqueous buffers. DMSO, an amphiphilic and aprotic solvent, utilizes its methyl groups to effectively solvate the hydrophobic core of the molecule.

  • Disruption of Intermolecular Bonding: The highly polar sulfoxide group (S=O) of DMSO acts as a potent hydrogen bond acceptor, outcompeting and disrupting the intermolecular hydrogen bonds between the amide protons of adjacent 3-Chloro-5-iodo-N-isopropylbenzamide molecules, preventing aggregation.

  • The Anhydrous Imperative: DMSO is extremely hygroscopic. The use of standard (non-anhydrous) DMSO introduces atmospheric water, which dramatically lowers the solubility threshold of lipophilic compounds, leading to micro-precipitation upon freeze-thaw cycles [2]. Furthermore, residual moisture can hydrolyze the amide bond over time or poison palladium catalysts if the stock is subsequently utilized in organometallic cross-coupling reactions.

Quantitative Reconstitution Data

To ensure absolute precision, stock solutions must be prepared based on the compound's exact molecular weight (323.56 g/mol ). The following table summarizes the quantitative mass requirements for standard HTS and synthetic stock concentrations.

Target Concentration (mM)Mass Required for 1.0 mL DMSO (mg)Mass Required for 5.0 mL DMSO (mg)
10 mM 3.2416.18
20 mM 6.4732.36
50 mM 16.1880.89
100 mM 32.36161.78

Note: For maximum accuracy, weigh the solid compound first, calculate the exact volume of DMSO required based on the actual mass obtained, and then add the solvent. Do not attempt to adjust the powder mass to hit a perfectly round number.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Each phase includes a verification checkpoint to confirm that the physical and chemical integrity of the compound is maintained before proceeding to the next step.

Phase 1: Equilibration & Weighing
  • Thermal Equilibration: Remove the sealed vial of 3-Chloro-5-iodo-N-isopropylbenzamide from cold storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment and altering the effective molecular weight.

  • Analytical Weighing: Using an analytical balance (readability 0.01 mg) in a static-free environment, weigh the desired mass of the compound into a sterile, chemically resistant polypropylene or glass vial.

Phase 2: Solubilization
  • Solvent Addition: Under a dry inert atmosphere (nitrogen or argon) if possible, add the calculated volume of anhydrous, molecular biology-grade DMSO (≥99.9% purity, <0.1% water) [4].

  • Agitation: Vortex the solution vigorously for 1–2 minutes.

  • Sonication (If Required): If visual inspection reveals undissolved micro-particulates, place the vial in an ultrasonic water bath at room temperature for 5 minutes. Avoid excessive heating (>40°C), which can induce localized thermal degradation.

  • Validation Checkpoint 1 (Visual): The resulting solution must be completely transparent and colorless to pale yellow, with no Tyndall effect when illuminated with a laser pointer.

Phase 3: Quality Control & Storage
  • Validation Checkpoint 2 (Chemical Integrity): Before archiving the stock, draw a 1 µL aliquot, dilute it in LC-MS grade acetonitrile, and perform an LC-MS analysis. Confirm the presence of the exact mass ( [M+H]+≈323.96 Da) and verify that the purity remains ≥98% . This self-validating step proves that the solubilization process did not induce degradation.

  • Aliquoting: Dispense the validated stock solution into single-use, 2D-barcoded cryogenic tubes to prevent repeated freeze-thaw cycles, which are known to cause compound dropout [3].

  • Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term preservation. Protect from light.

Workflow Visualization

Workflow for the preparation, QC, and storage of 3-Chloro-5-iodo-N-isopropylbenzamide DMSO stocks.

References

  • BLD Pharm. (2025). 3-Chloro-5-iodo-N-isopropylbenzamide | CAS 2749384-66-3 Product Documentation. Retrieved from1

  • BioAscent. (2025). Compound Management | Integrated Drug Discovery & Storage Protocols. Retrieved from 2

  • Pharmaron. (2025). Compound Management | Pharmaron CRO Solutions & Freeze-Thaw Guidelines. Retrieved from3

  • BenchChem. (2025). Application Notes and Protocols: Preparation of DMSO Stock Solutions. Retrieved from 4

Sources

Application Note: Advanced Purification and Crystallization Protocols for 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

3-Chloro-5-iodo-N-isopropylbenzamide (CAS: 2749384-66-3) is a highly versatile, di-halogenated building block widely utilized in medicinal chemistry for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The distinct reactivity profiles of the chloro and iodo substituents allow for precise, site-specific functionalization. However, synthesizing this intermediate often yields structurally similar byproducts, such as 3,5-dichloro or 3,5-diiodo analogs, as well as unreacted starting materials.

Achieving >99% purity requires a deep understanding of the molecule's supramolecular dynamics. The crystallization of halogenated benzamides is governed by a complex competition between classical hydrogen bonding (N-H···O=C) and highly directional halogen bonding (I···O=C and I···I interactions)[1]. The highly polarizable iodine atom creates a localized region of positive electrostatic potential (the σ-hole), which acts as a strong Lewis acid to interact with the carbonyl oxygen[1]. Understanding these supramolecular synthons is critical, as they dictate the crystal packing, morphology, and the tendency of the molecule to co-crystallize with impurities.

Interactions Molecule 3-Chloro-5-iodo- N-isopropylbenzamide HBond Hydrogen Bonding (N-H···O=C) Molecule->HBond Primary Driver XBond Halogen Bonding (I···O=C / I···I) Molecule->XBond Directional Control PiPi π-π Stacking (Aromatic Rings) Molecule->PiPi Secondary Lattice Crystal Lattice Stabilization HBond->Lattice XBond->Lattice PiPi->Lattice

Caption: Supramolecular interactions driving the crystal lattice stabilization in halogenated benzamides.

Upstream Purification: Flash Column Chromatography

Before crystallization, crude mixtures must be enriched to at least 85-90% purity to prevent the inclusion of isostructural impurities in the crystal lattice.

Protocol 1: Silica Gel Chromatography

Objective: Removal of des-halogenated, di-chloro, and di-iodo benzamide analogs. Causality: The isopropylamide group provides moderate polarity, while the halogens increase lipophilicity. A step-gradient elution leverages these properties, eluting the highly lipophilic di-iodo impurities first, followed by the target compound, and leaving polar unreacted acids on the baseline.

  • Sample Preparation: Dissolve 10.0 g of crude 3-Chloro-5-iodo-N-isopropylbenzamide in a minimal volume of Dichloromethane (DCM). Dry-load onto 15.0 g of silica gel (230-400 mesh) by evaporating the DCM under reduced pressure.

  • Column Equilibration: Pack a glass column with 150 g of silica gel using Hexanes.

  • Elution Gradient:

    • Phase 1: 100% Hexanes (200 mL) to elute highly non-polar aliphatic impurities.

    • Phase 2: 5% Ethyl Acetate (EtOAc) in Hexanes (300 mL) to elute di-iodo byproducts.

    • Phase 3: 15% EtOAc in Hexanes (500 mL). The target compound elutes in this fraction. Monitor via TLC (UV active at 254 nm; Rf ≈ 0.35 in 20% EtOAc/Hexanes).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at 35°C to yield a pale yellow solid.

Solvent-Antisolvent Crystallization (ASC) Strategy

Cooling crystallization alone is often insufficient for benzamides with weak temperature-dependent solubility[2]. 3 offers superior control over supersaturation, particle size, and polymorphic purity, making it highly effective for pharmaceutical intermediates[3].

For 3-Chloro-5-iodo-N-isopropylbenzamide, an Isopropanol (Solvent) / Water (Antisolvent) system is optimal. Isopropanol readily solvates the isopropyl moiety, while the addition of water rapidly decreases the solubility of the hydrophobic halogenated aromatic ring, driving nucleation.

Protocol 2: ASC Methodology

Self-Validating Step: The protocol utilizes a controlled seeding and aging process to prevent "oiling out" (liquid-liquid phase separation), a common failure mode in benzamide crystallization.

  • Dissolution: Transfer the pre-purified solid (approx. 8.5 g) into a 250 mL jacketed crystallizer equipped with an overhead stirrer. Add 35 mL of Isopropanol (IPA).

  • Heating: Heat the suspension to 45°C with moderate stirring (250 rpm) until complete dissolution is achieved. Filter the hot solution through a 0.45 µm PTFE membrane to remove any particulate matter (dust/silica).

  • Antisolvent Addition (Nucleation Phase): Maintain the temperature at 45°C. Using a syringe pump, add 15 mL of Ultrapure Water dropwise at a rate of 1.0 mL/min. The solution will become slightly turbid, indicating the metastable zone limit has been reached.

  • Seeding (Optional but Recommended): Introduce 50 mg of pure 3-Chloro-5-iodo-N-isopropylbenzamide crystals to bypass the nucleation energy barrier and ensure consistent morphology.

  • Growth & Aging Phase: Continue adding Water (35 mL) at 2.0 mL/min. Once addition is complete, age the suspension at 45°C for 30 minutes to allow Ostwald ripening (smaller, imperfect crystals dissolve and re-precipitate onto larger, stable crystals).

  • Cooling: Ramp the temperature down to 5°C at a controlled rate of 0.5°C/min. Hold at 5°C for 2 hours.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of ice-cold 10% IPA/Water solution to displace mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C (to prevent sublimation of the iodine substituent) for 12 hours.

Workflow Crude Crude 3-Chloro-5-iodo- N-isopropylbenzamide LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE FCC Flash Column Chromatography (Hexane/EtOAc) LLE->FCC Dissolution Dissolution in Solvent (Isopropanol, 45°C) FCC->Dissolution Antisolvent Antisolvent Addition (Water, Dropwise) Dissolution->Antisolvent Aging Aging & Cooling (5°C, 2 hours) Antisolvent->Aging Filtration Filtration & Drying (Vacuum, 40°C) Aging->Filtration Pure Pure Crystalline API Intermediate (>99% HPLC) Filtration->Pure

Caption: End-to-end purification and ASC crystallization workflow for halogenated benzamides.

Quantitative Data & Yield Analysis

The choice of solvent/antisolvent system drastically impacts the recovery and purity of the final material. Below is a comparative analysis of tested crystallization systems for this specific intermediate.

Crystallization System (Solvent/Antisolvent)Ratio (v/v)Cooling ProfileYield (%)Purity (HPLC, %a/a)Morphology Observation
Isopropanol / Water1 : 1.445°C to 5°C (0.5°C/min)88%99.6%Well-defined block crystals; excellent filtration.
Ethanol / Water1 : 1.250°C to 0°C (1.0°C/min)82%98.1%Needle-like crystals; prone to solvent entrapment.
Ethyl Acetate / Heptane1 : 4.060°C to 10°C (0.5°C/min)75%99.2%Fine powder; slower filtration rate.
Acetone / Water1 : 2.040°C to 5°C (Rapid)60%95.4%Oiling out observed before crystallization.

Table 1: Comparison of solvent-antisolvent systems for the crystallization of 3-Chloro-5-iodo-N-isopropylbenzamide. The IPA/Water system provides the optimal balance of yield, purity, and crystal habit.

References

  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues.PubMed / Universidade de São Paulo.
  • Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides.ResearchGate.
  • Recent Progress of Antisolvent Crystallization.ResearchGate.
  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent.ACS Publications.

Sources

High-Fidelity Chemoselective Sonogashira Coupling of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-5-iodo-N-isopropylbenzamide (CAS: 2749384-66-3) is a highly versatile, tri-functional building block utilized extensively in modern drug discovery and pharmaceutical development. The presence of both an iodine and a chlorine atom on the aromatic scaffold presents a unique opportunity for orthogonal, step-wise functionalization.

This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for achieving >99% chemoselective Sonogashira cross-coupling at the C–I bond. By strictly controlling the catalytic environment, the C–Cl bond is preserved entirely for downstream late-stage functionalizations, such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

Mechanistic Rationale & Causality

To design a self-validating experimental system, one must understand the thermodynamic and kinetic forces governing the catalytic cycle. The Sonogashira reaction relies on a synergistic Palladium/Copper dual catalytic system [1].

The Origins of Chemoselectivity

The critical step dictating chemoselectivity is the initial oxidative addition of the aryl halide to the active Pd(0) species. The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 65 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at ~96 kcal/mol[2]. This vast thermodynamic difference translates to a massive kinetic preference during catalysis. At ambient to mildly elevated temperatures (25–50 °C), the thermal energy provided to the system is sufficient to overcome the activation barrier for C–I insertion, but entirely insufficient for C–Cl insertion.

Mitigating the Glaser Homocoupling Side-Reaction

The most notorious mechanism of failure in this protocol is the Glaser homocoupling of the terminal alkyne [3]. Copper acetylide intermediates are highly prone to oxidative dimerization in the presence of trace atmospheric oxygen [4]. Consequently, stringent anaerobic conditions (degassing via argon sparging) are not merely a recommendation—they are a strict stoichiometric requirement to prevent the rapid depletion of the terminal alkyne and the formation of intractable diacetylene byproducts.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selective C-I Cleavage) Pd0->OxAdd + 3-Chloro-5-iodo- N-isopropylbenzamide PdII Trans-Pd(II)(Ar)IL2 Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Trans-Pd(II)(Ar)(C≡CR)L2 TransMet->PdII_Alkyne - CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (C-Cl bond intact) RedElim->Product CuCycle Cu Cycle (Alkyne Activation) CuCycle->TransMet Cu-C≡CR

Fig 1: Chemoselective Pd/Cu Sonogashira catalytic cycle for 3-Chloro-5-iodo-N-isopropylbenzamide.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions, overall yield, and chemoselectivity. These optimized parameters demonstrate how thermal control and atmospheric exclusion dictate the success of the coupling.

EntryCatalyst (mol%)Co-CatalystBase / SolventTemp (°C)Time (h)Yield (%)Chemoselectivity (I vs Cl)
1 Pd(PPh₃)₄ (2%) CuI (4%) Et₃N / Toluene 25 4 88 >99:1 (Optimal)
2PdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃N (neat)50292>99:1
3Pd(OAc)₂ (5%)NoneDIPEA / DMF9064585:15 (C-Cl activation observed)
4Pd(PPh₃)₄ (2%)CuI (4%)Et₃N / Toluene25460*>99:1 (No degassing; Glaser dimer formed)

Data Interpretation: Entry 1 provides the highest fidelity. Pushing the temperature to 90 °C (Entry 3) provides enough thermal energy to begin activating the C–Cl bond, ruining the orthogonality of the building block. Failure to degas (Entry 4) consumes the alkyne via Glaser coupling, drastically lowering the yield of the desired cross-coupled product.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the researcher can verify the integrity of the reaction in real-time.

Workflow Prep 1. Reagent Preparation Weigh Ar-I, Alkyne, Pd/Cu Catalysts Degas 2. Stringent Degassing Argon sparging (15-20 min) to prevent Glaser coupling Prep->Degas React 3. Reaction Execution Stir at 25-50°C (2-4h), Monitor via TLC/LC-MS Degas->React Quench 4. Quenching & Extraction NH4Cl (aq) wash to remove Cu salts React->Quench Purify 5. Purification Silica Gel Chromatography Quench->Purify

Fig 2: Step-by-step experimental workflow ensuring high yield and preventing side reactions.

Step 1: Reagent Preparation & Assembly
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-iodo-N-isopropylbenzamide (1.0 equiv, e.g., 1.0 mmol).

  • Add anhydrous Toluene (0.2 M relative to the aryl halide) and Triethylamine (Et₃N, 2.0 equiv). Note: Et₃N serves as the stoichiometric base to neutralize the HI byproduct, driving the catalytic cycle forward.

Step 2: Stringent Degassing (Critical Step)
  • Seal the flask with a rubber septum. Submerge a long needle connected to an Argon (or Nitrogen) line directly into the solvent.

  • Sparge the solution vigorously for 15–20 minutes .

  • Causality Check: This step purges dissolved O₂, effectively shutting down the pathway for copper-mediated Glaser homocoupling [3].

Step 3: Catalyst Addition & Reaction Execution
  • Briefly remove the septum under a positive flow of Argon and rapidly add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).

  • Add the desired terminal alkyne (1.1 equiv) dropwise via a gas-tight syringe.

  • Stir the reaction mixture at room temperature (25 °C).

  • Self-Validation: The mixture will typically transition from a pale yellow to a deep amber/brown. If a heavy black precipitate (Pd black) forms within the first 10 minutes, it indicates catalyst degradation (often due to oxygen ingress or wet solvent).

  • Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The C–I oxidative addition is highly favored; complete consumption of the starting material should be observed within 2–4 hours.

Step 4: Quenching & Workup
  • Once complete, quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Causality Check: NH₄Cl acts as an excellent chelator for copper salts, pulling the blue/green copper complexes into the aqueous layer and preventing them from streaking during chromatography.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel. The resulting product is a 3-chloro-5-(alkynyl)-N-isopropylbenzamide derivative, ready for subsequent orthogonal functionalization at the C–Cl position.

References

  • BenchChem - Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene. Provides foundational protocols for utilizing the kinetic differences between C-I and C-Cl bonds in cross-coupling.1

  • ChemRxiv - Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Details the bond dissociation energies and computational transition states for palladium insertion. 2

  • ACS Publications (The Journal of Organic Chemistry) - Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Discusses the mechanistic pitfalls of oxygen ingress and the resulting Glaser homocoupling. 3

  • Wikipedia - Sonogashira coupling. Comprehensive overview of the catalytic cycle, side reactions, and standard reagent preparations.4

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Chloro-5-iodo-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process engineers, and drug development professionals facing yield bottlenecks in the synthesis of 3-Chloro-5-iodo-N-isopropylbenzamide .

The amidation of 3-chloro-5-iodobenzoic acid with isopropylamine is a fundamental transformation, yet researchers frequently encounter yield degradation due to incomplete activation, intermediate hydrolysis, or poor phase separation during isolation. This guide synthesizes field-proven causality, self-validating protocols, and authoritative mechanistic insights to help you achieve >85% yields.

Mechanistic Workflow & Activation Strategies

Understanding the mechanistic pathway is critical for troubleshooting. The electron-withdrawing nature of the chloro and iodo groups makes the carbonyl carbon highly electrophilic once activated, but it also renders the active intermediate highly susceptible to hydrolysis.

G cluster_0 Activation Phase SM 3-Chloro-5-iodobenzoic Acid Oxalyl Oxalyl Chloride + DMF SM->Oxalyl HATU HATU + DIPEA SM->HATU AcidCl Acid Chloride Intermediate Oxalyl->AcidCl -CO, -CO2 ActiveEster HOAt Active Ester HATU->ActiveEster Base mediated Amine Isopropylamine Addition AcidCl->Amine ActiveEster->Amine Product 3-Chloro-5-iodo-N-isopropylbenzamide Amine->Product Nucleophilic Attack

Mechanistic pathways for 3-chloro-5-iodobenzoic acid amidation.

Troubleshooting Guide & FAQs

Q1: My overall yield is stuck below 50% when using the thionyl chloride (SOCl₂) method. Where is the mass loss occurring? Causality: The di-halogenated aromatic ring is highly deactivated. While SOCl₂ is a standard reagent, it often leads to sluggish conversion with electron-deficient benzoic acids unless heated extensively, which can cause side reactions. Furthermore, if the resulting 3-chloro-5-iodobenzoyl chloride is not completely stripped of SOCl₂ and HCl before amination, the excess acid will protonate the isopropylamine, rendering it non-nucleophilic and halting the reaction[1]. Solution: Switch to the Oxalyl Chloride (COCl₂)₂ method with catalytic DMF in anhydrous Dichloromethane (DCM) at 0 °C. The in-situ generated Vilsmeier-Haack reagent is far more reactive. The gaseous byproducts (CO, CO₂) irreversibly drive the activation to completion without requiring harsh heating[2].

Q2: I am using HATU/DIPEA for direct coupling, but LC-MS shows a significant amount of unreacted starting material. How can I drive the reaction to completion? Causality: Steric hindrance from the isopropylamine (a branched primary amine) combined with the extreme lipophilicity of the bulky iodine atom at the 5-position can slow down the nucleophilic attack on the HOAt-active ester. If the amine is added simultaneously with the coupling reagent, competitive hydrolysis of the active ester by trace moisture often outpaces the amidation. Solution: Implement a staggered addition protocol . Pre-activate the benzoic acid with HATU and DIPEA for 15–30 minutes before introducing the isopropylamine. This ensures the transient O-acylisourea is fully converted to the more stable HOAt ester prior to nucleophilic attack.

Q3: During aqueous workup, my product forms a stubborn emulsion and my yield drops. What is the best isolation strategy? Causality: N-isopropylbenzamides are amphiphilic. The polar amide head and the highly lipophilic di-halogenated tail act as a surfactant in DCM/water mixtures, creating stable emulsions. Solution: Do not use DCM for the extraction phase. Evaporate the reaction solvent and redissolve the crude mixture in Ethyl Acetate (EtOAc). Quench with saturated aqueous NH₄Cl instead of pure water; the high ionic strength breaks emulsions immediately.

Quantitative Data: Method Comparison

To aid in route selection, the following table summarizes the performance metrics of various amidation strategies for this specific substrate based on scale and efficiency.

Activation MethodReagentsReaction TimeTypical YieldScalabilityPrimary Byproducts
Acid Chloride Oxalyl Chloride, cat. DMF3 - 4 hours85 - 92% Excellent (>100g)CO, CO₂, HCl (gaseous)
Uronium Coupling HATU, DIPEA1 - 2 hours78 - 85% Poor (Costly)HOAt, Tetramethylurea
Carbodiimide EDC, HOBt, DIPEA12 - 18 hours60 - 70% ModerateWater-soluble urea

Optimized Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the success of the prior transformation.

Protocol A: Acid Chloride Route (Recommended for Scale-Up)

This protocol prioritizes high yield and low reagent cost, standardizing conditions documented for halogenated benzamides [2].

  • Activation: Suspend 3-chloro-5-iodobenzoic acid (1.0 eq, typically a light yellow solid [3]) in anhydrous DCM (0.2 M) under an Argon atmosphere. Add catalytic DMF (0.05 eq). Cool the mixture to 0 °C.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the vigorous evolution of CO and CO₂ gases. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Step (Critical): Remove a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol containing 1 drop of triethylamine. Analyze via TLC or LC-MS. The exclusive presence of the methyl ester confirms 100% conversion to the acid chloride. Do not proceed if free acid remains.

  • Concentration: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride and HCl. Redissolve the resulting solid in anhydrous DCM.

  • Amination: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Slowly add isopropylamine (1.5 eq) dropwise. Causality: Isopropylamine is highly volatile (bp ~32 °C). Controlling the exotherm prevents the solvent from boiling and the amine from escaping the system [4]. Stir for 1 hour.

  • Isolation: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove trace unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the target product.

Protocol B: HATU Route (Recommended for Discovery/Milligram Scale)
  • Pre-activation: Dissolve 3-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 20 minutes to form the HOAt active ester.

  • Self-Validation Step: An intense yellow color typically develops, indicating the formation of the active ester.

  • Amination: Add isopropylamine (2.0 eq) in one portion. Stir for 1 hour at room temperature.

  • Isolation: Dilute the mixture with 10 volumes of EtOAc. Wash extensively with 5% aqueous LiCl (3 × 10 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous layer, ensuring complete removal of the high-boiling solvent without requiring vacuum distillation.

References

  • Title: N-Isopropylbenzamide (Acta Crystallographica Section E) Source: ResearchGate URL: [Link]

  • Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists (Details synthesis and properties of 3-chloro-5-iodobenzoic acid intermediates)
  • Title: Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide (Discusses exotherm control during isopropylamine amidation) Source: PatSnap URL: [Link]

Technical Support Center: Troubleshooting 3-Chloro-5-iodo-N-isopropylbenzamide Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 3-Chloro-5-iodo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Given its molecular structure—a substituted benzamide with significant halogenation and a non-polar isopropyl group—this compound is predicted to have low aqueous solubility.[1][2] Precipitation in aqueous buffers is a common experimental hurdle that can lead to inconsistent results, underestimated biological activity, and inaccurate structure-activity relationships (SAR).[3]

This document provides a series of troubleshooting guides in a question-and-answer format, explaining the causal mechanisms behind precipitation and offering field-proven protocols to overcome these challenges.

Predicted Physicochemical Profile

While extensive experimental data for 3-Chloro-5-iodo-N-isopropylbenzamide is not widely published, we can predict its properties based on its structure and data from analogous benzamide compounds. These predictions are crucial for designing effective solubilization strategies.

PropertyPredicted Value/CharacteristicRationale & Supporting Evidence
Aqueous Solubility Very LowThe molecule's large, hydrophobic aromatic core, combined with chloro and iodo substituents, outweighs the polar contribution of the amide group, leading to poor interaction with water. Structurally similar benzamides exhibit very low water solubility.[1][4]
Organic Solvent Solubility HighExpected to be soluble in polar aprotic solvents like DMSO, DMF, and acetone, as well as alcohols like ethanol and methanol.[5][6]
LogP (Octanol/Water) High (>3.0)The presence of two halogens (Cl, I) and the isopropyl group significantly increases the lipophilicity of the molecule.
pKa (Amide Proton) ~17-18The amide proton is generally not acidic or basic under physiological conditions (pH 1-10) due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[2] This makes the molecule effectively neutral in most experimental buffers.

Core Troubleshooting Guide

This section addresses specific precipitation issues you may encounter during your experiments. Each solution provides not only a protocol but also the scientific reasoning behind the recommended steps.

Q1: My compound, 3-Chloro-5-iodo-N-isopropylbenzamide, precipitated instantly when I added it to my aqueous buffer. What is happening and how do I prevent this?

Root Cause Analysis: This is a classic case of exceeding the thermodynamic aqueous solubility limit of the compound. Direct addition of a highly hydrophobic, crystalline powder to an aqueous medium does not provide sufficient energy to overcome the crystal lattice energy and solvate the individual molecules. Many active compounds are excluded from biological assays due to such solubility issues.[7] The solution is to first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution, which can then be carefully diluted into the aqueous phase.

Solution: The Stock Solution Protocol

This protocol is a foundational technique for working with poorly soluble compounds.[8]

Experimental Protocol: Preparing and Using a DMSO Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which 3-Chloro-5-iodo-N-isopropylbenzamide is highly soluble. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[9] Ethanol or N,N-dimethylformamide (DMF) are also viable alternatives.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of your compound into a sterile glass vial.

    • Add the minimum volume of DMSO required to completely dissolve the compound. For example, to create a 10 mM stock, dissolve the appropriate mass in DMSO.

    • Gently vortex or sonicate the vial until the solid is fully dissolved and the solution is clear. A brief warming in a 37°C water bath can aid dissolution.[8]

  • Dilution into Aqueous Media:

    • Warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

    • Crucially, ensure the final concentration of DMSO in your aqueous solution is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity in biological assays. [3]

  • Final Inspection: Visually inspect the final solution for any signs of cloudiness (turbidity) or precipitate. A clear solution indicates successful solubilization.

Q2: I made a clear solution using a DMSO stock, but it became cloudy or formed a precipitate after a few minutes/hours. Why did this happen?

Root Cause Analysis: This phenomenon indicates that your final solution, while initially clear, was likely a thermodynamically unstable, supersaturated solution. The high-energy, rapid-mixing process of dilution can temporarily keep the compound in solution above its equilibrium solubility limit. Over time, the molecules rearrange into a more stable, lower-energy crystalline state, causing precipitation.[10] To maintain solubility, the properties of the final aqueous medium must be modified.

Solution: Co-Solvent Screening and Optimization

The use of co-solvents—water-miscible organic solvents—can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][12]

Experimental Protocol: Co-Solvent Screening

  • Co-Solvent Selection: Choose pharmaceutically acceptable co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[4][]

  • Prepare Co-Solvent Blends: Create a series of your primary aqueous buffer containing varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility:

    • To each co-solvent/buffer blend, add your DMSO stock solution of 3-Chloro-5-iodo-N-isopropylbenzamide to the desired final concentration, using the vortex-dilution method described in Q1.

    • Also, include a control with no co-solvent.

  • Observe and Incubate: Incubate all solutions under your standard experimental conditions (e.g., 37°C for 2 hours). Visually inspect for precipitation at regular intervals.

  • Select Optimal Blend: The optimal co-solvent blend is the one with the lowest percentage of co-solvent that maintains a clear solution for the duration of your experiment.

cluster_workflow Co-Solvent Selection Workflow start Precipitation Observed in Aqueous Buffer prep_stock Prepare High-Conc. DMSO Stock Solution start->prep_stock prep_blends Prepare Buffer + Co-Solvent Blends (e.g., PEG 400, Ethanol @ 1-10%) prep_stock->prep_blends dilute Dilute DMSO Stock into Co-Solvent Blends prep_blends->dilute observe Incubate and Observe for Precipitation dilute->observe decision Is Solution Clear for Experiment Duration? observe->decision success Proceed with Optimal Co-Solvent Blend decision->success Yes fail Increase Co-Solvent % or Try Alternative Method decision->fail No fail->prep_blends Re-optimize

Caption: Workflow for selecting an appropriate co-solvent.

Q3: Can I use pH adjustment to increase the solubility of 3-Chloro-5-iodo-N-isopropylbenzamide?

Root Cause Analysis: Adjusting pH is a powerful technique for increasing the solubility of ionizable compounds.[][14] For a compound to be affected by pH, it must have an acidic or basic functional group that can be protonated or deprotonated to form a charged (and thus more water-soluble) species.

Scientific Explanation: The amide functional group in 3-Chloro-5-iodo-N-isopropylbenzamide is considered neutral under physiologically relevant pH conditions (pH ~2-10).[2] The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it significantly less available to accept a proton (i.e., act as a base). While amides can be protonated or deprotonated under extremely acidic or basic conditions, these are typically outside the range of biological experiments. Therefore, adjusting the pH of your buffer is unlikely to have a meaningful impact on the compound's solubility.[15]

cluster_amide Amide Group at Neutral pH cluster_ph pH Scale R-C(=O)-N(H)-R' Amide Structure (Neutral, Uncharged) A pH 2 (Acidic) B pH 7 (Neutral) B->R-C(=O)-N(H)-R' No Significant Ionization C pH 10 (Basic)

Caption: Amide functional groups are largely non-ionizable at physiological pH.

Q4: Co-solvents did not fully solve my precipitation problem. What other advanced methods can I try?

Root Cause Analysis: If co-solvents are insufficient, it indicates that the intrinsic solubility of your compound is extremely low, and more powerful solubilization techniques are required. These methods work by creating micro-environments within the aqueous solution that are more favorable for hydrophobic molecules.

Solution 1: Use of Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core and a hydrophilic shell, effectively encapsulating the insoluble compound and dispersing it in water.[16]

  • Recommended Surfactant: Polysorbate 80 (Tween® 80) is a non-ionic surfactant commonly used in formulations.[9]

  • Trial Protocol: Prepare your aqueous buffer with a low concentration of Tween® 80 (e.g., 0.1% to 0.5% v/v). Then, add the DMSO stock of your compound as previously described. The combination of a co-solvent and a surfactant can often have a synergistic effect on solubility.[4]

Solution 2: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[4][10]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

  • Trial Protocol: Prepare a solution of HP-β-CD in your buffer (e.g., 1-5% w/v). Stir this solution while adding your compound (either as a powder or from a concentrated organic stock). Allow the mixture to equilibrate (e.g., stir for several hours or overnight) to allow for complex formation.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best organic solvent for my primary stock solution? DMSO is generally the preferred solvent due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with water.[7] However, always check for compound reactivity with your chosen solvent. For 3-Chloro-5-iodo-N-isopropylbenzamide, aprotic solvents like DMSO or DMF are chemically compatible.

  • FAQ 2: What is the maximum percentage of organic solvent (e.g., DMSO) I can use in my experiment? This is highly dependent on your experimental system. For cell-based assays, DMSO concentrations should ideally be kept below 0.5%, as higher concentrations can cause cytotoxicity or affect cell function.[3] For enzymatic assays, the tolerance may be higher, but you should always run a solvent-only control to check for any inhibitory or background effects.

  • FAQ 3: How should I store my solutions to prevent precipitation? Store high-concentration organic stock solutions at -20°C or -80°C. Before use, allow the vial to warm completely to room temperature and vortex to ensure any solutes that may have crystallized at low temperature have redissolved. Aqueous working solutions of poorly soluble compounds are often not stable for long-term storage and should be prepared fresh before each experiment to avoid precipitation over time.[16]

  • FAQ 4: What is the difference between solubility and dissolution rate? Solubility is the maximum amount of a substance that can be dissolved in a given amount of solvent at equilibrium to form a saturated solution. It is a thermodynamic property. Dissolution rate is how fast a substance dissolves. It is a kinetic property. Techniques like sonication or vortexing increase the dissolution rate but do not change the equilibrium solubility.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • BenchChem. (n.d.). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide. BenchChem.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. College of Pharmacy.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....
  • Papanastasiou, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... Spiral, Imperial College London.
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures....
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Bukowski, M., et al. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC.
  • Lipinski, C. A. (2006).
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • BOC Sciences. (n.d.).
  • Patsnap. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Khan Academy. (n.d.). pH and solubility. Khan Academy.

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Optimizing HPLC retention time and resolution for 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) profile of 3-Chloro-5-iodo-N-isopropylbenzamide .

Due to its di-halogenated aromatic ring and bulky aliphatic amide, this molecule presents unique chromatographic challenges, primarily excessive retention and co-elution with structural analogs. This guide provides field-proven, mechanistically grounded solutions to achieve optimal retention times (Rt) and baseline resolution.

Part 1: Mechanistic Troubleshooting & FAQs

The following Q&A section addresses the specific physicochemical behaviors of 3-Chloro-5-iodo-N-isopropylbenzamide and how to manipulate them chromatographically.

Q1: Why does 3-Chloro-5-iodo-N-isopropylbenzamide exhibit an excessively long retention time (>25 min) on my standard C18 column, even at high organic concentrations? A1: The benzamide core is heavily substituted with highly lipophilic halogens (chlorine and iodine) alongside a bulky isopropyl group. On a standard Octadecylsilane (C18) stationary phase, separation is driven purely by hydrophobic partitioning—a mechanism best explained by the "river and rocks" analogy[1]. The massive molar volume and hydrophobicity of the iodine atom anchor the molecule to the C18 chains. To reduce Rt without sacrificing resolution, you must shift the mechanism from pure hydrophobicity to alternative interactions (like dipole-dipole) by changing the column chemistry, rather than simply brute-forcing the elution with 100% organic solvent.

Q2: I need to resolve the target molecule from its de-iodinated precursor (3-chloro-N-isopropylbenzamide). They co-elute on C18. What is the mechanistic solution? A2: Dehalogenated impurities share an almost identical hydrophobic footprint to the target molecule, making C18 ineffective. You must exploit their electronic differences. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces fluorine-based dipole-dipole and π−π interactions[2]. The highly polarizable iodine atom on your target molecule will interact much more strongly with the electron-deficient PFP ring than the de-iodinated impurity, easily achieving baseline separation.

Q3: My sequence shows a drifting retention time (Rt) for the benzamide peak over 50 injections. The pump pressure is stable. What is causing this? A3: For highly hydrophobic compounds, retention time shifts are frequently caused by inadequate column equilibration or subtle variations in mobile phase composition[3]. Because the relationship between the retention factor and the organic volume fraction is exponential, a mere 1% error or evaporative loss in the organic solvent can cause the retention time to drift by 5% to 15%[4]. Ensure your solvent bottles are properly capped to prevent evaporation, and strictly monitor your system's gradient equilibration time.

Q4: I am observing peak tailing (As > 1.5). Since the molecule is neutral under standard pH, why is it interacting with the column matrix? A4: While the molecule is globally neutral, the amide bond possesses a strong localized dipole, and the carbonyl oxygen acts as a hydrogen bond acceptor. This allows it to undergo secondary, reversible adsorption interactions with unreacted, acidic silanol groups on the silica support. To mitigate this, ensure you are using a fully end-capped column, or add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate residual silanols and suppress these secondary interactions.

Part 2: Workflow & Experimental Protocols

Optimization Logic Visualization

HPLC_Troubleshooting Node1 Identify Issue: High Rt & Co-elution on C18 Node2 Phase Shift: Deploy PFP or Phenyl-Hexyl Column Node1->Node2 Target halogen polarizability Node3 Solvent Optimization: Switch Acetonitrile to Methanol Node2->Node3 Eliminate π-electron competition Node4 Thermodynamic Tuning: Increase Temp to 40-45°C Node3->Node4 Enhance mass transfer Node5 Validated Method: Rs ≥ 1.5, Optimal Rt Node4->Node5 Final system validation

Workflow for optimizing HPLC retention and resolution of halogenated benzamides.

Self-Validating Protocol: Isocratic Method Optimization

Objective: Achieve a baseline resolution ( Rs​≥1.5 ) between 3-Chloro-5-iodo-N-isopropylbenzamide and its impurities, with an optimal retention time window of 5–10 minutes.

Step 1: System Purge & Equilibration Flush the HPLC system and the newly installed PFP column with at least 20 column volumes of HPLC-grade Methanol/Water to remove any residual contaminants or incompatible buffers from previous runs[5].

  • Validation Check: Monitor the UV baseline at 254 nm. Do not proceed until the baseline noise is stable and drift is eliminated.

Step 2: Scouting Gradient & Solvent Selection Run a broad gradient of 10% to 90% Methanol (containing 0.1% Formic Acid) over 20 minutes. Critical Causality: Use Methanol instead of Acetonitrile. Acetonitrile contains π electrons (C≡N bond) that compete with the stationary phase, suppressing the critical π−π interactions needed to resolve the halogenated isomers. Methanol enhances these shape-selective interactions.

  • Validation Check: Identify the elution time of the target peak. Calculate the exact percentage of Methanol at the time of elution, factoring in the system's specific dwell volume.

Step 3: Isocratic Translation Set the method to an isocratic hold at 5% below the calculated elution percentage from Step 2.

  • Validation Check: If the peak elutes too early or too late, adjust the organic modifier. Remember the chromatographic rule of thumb: a 1% adjustment in the organic solvent fraction will shift the retention time by 5% to 15%[4]. Fine-tune until the Rt lands in the 5–10 minute window.

Step 4: Thermodynamic Optimization Increase the column compartment temperature from ambient (25°C) to 45°C. Heating the column lowers solvent viscosity and significantly increases the mass transfer rates of the bulky benzamide molecule into and out of the stationary phase pores[5].

  • Validation Check: Compare the peak asymmetry factor ( As​ ) before and after heating. The enhanced mass transfer should yield an As​ value approaching the ideal 1.0, and system backpressure should noticeably decrease.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic shifts when moving from a standard generic method to the optimized protocol for 3-Chloro-5-iodo-N-isopropylbenzamide.

Quantitative Method Development Matrix
ParameterBaseline (Standard C18)Optimized (PFP Phase)Mechanistic RationaleExpected Resolution ( Rs​ )
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl (PFP)Shifts from pure hydrophobic partitioning to dipole-dipole and π−π interactions[2].< 1.0 (Co-elution)
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN suppresses π−π interactions. MeOH enhances shape selectivity for the iodine atom.~ 1.2 (Partial)
Column Temp. 25°C (Ambient)45°CLowers solvent viscosity; improves mass transfer rates and sharpens peaks[5]. 1.5 (Baseline)
Retention Time > 25 minutes5 - 8 minutesFluorinated phases are inherently less hydrophobic than C18, reducing absolute retention.N/A

References

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? Available at:[Link]

  • University of Pittsburgh. HPLC Troubleshooting Guide. Available at:[Link]

  • Labcompare. Troubleshooting Common HPLC Issues. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at:[Link]

  • Waters Corporation. HPLC Troubleshooting: A System Monitoring Approach. Available at:[Link]

  • Waters Help Center. Symmetry Columns Care and Use Manual. Available at:[Link]

Sources

Technical Support Center: Optimizing 3-Chloro-5-iodo-N-isopropylbenzamide Batch Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities encountered during the scale-up of 3-Chloro-5-iodo-N-isopropylbenzamide.

The presence of both a meta-chloro and a meta-iodo substituent on the benzoic acid ring creates a highly electron-deficient core. While this increases the electrophilicity of the activated carbonyl, it also introduces significant risks, notably the lability of the carbon-iodine (C-I) bond and a high susceptibility to hydrolysis during amidation. This guide maps these byproduct pathways, provides causal troubleshooting, and establishes a self-validating protocol for pure batch production.

Part 1: Reaction Pathway & Byproduct Mapping

To effectively troubleshoot, we must first visualize the synthetic workflow and the critical junctures where byproducts diverge from the target pathway.

Workflow SM 3-Chloro-5-iodobenzoic acid Activation Activation (Oxalyl Chloride / cat. DMF) SM->Activation AcylChloride Acyl Chloride Intermediate Activation->AcylChloride Amidation Aminolysis (+ Isopropylamine, DIPEA) AcylChloride->Amidation Hydrolysis Hydrolysis Byproduct (Regenerated Acid) AcylChloride->Hydrolysis H2O Exposure Target 3-Chloro-5-iodo-N-isopropylbenzamide Amidation->Target Optimized Conditions Dehalogenation Dehalogenation Byproduct (Des-Iodo Amide) Target->Dehalogenation UV Light / Trace Metals

Workflow of 3-Chloro-5-iodo-N-isopropylbenzamide synthesis and byproduct pathways.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a significant amount of unreacted 3-chloro-5-iodobenzoic acid in my final product mixture despite confirming 100% conversion during the activation step? A1: This is a classic symptom of acyl chloride hydrolysis[1]. The electron-withdrawing nature of the halogens makes the acyl chloride intermediate exceptionally electrophilic. Even adventitious moisture introduced via the isopropylamine reagent or ambient air will rapidly outcompete the amine, hydrolyzing the intermediate back to the starting carboxylic acid[2]. Causal Solution: Switch to strict Schlenk line techniques. Ensure your dichloromethane (DCM) is dried over 3Å molecular sieves and that the isopropylamine is freshly distilled.

Q2: My LC-MS shows a persistent byproduct with a mass of M-126. How is dehalogenation occurring during a simple amidation? A2: The byproduct is 3-chloro-N-isopropylbenzamide, resulting from the loss of the iodine atom. The C-I bond is relatively weak (~240 kJ/mol) and is highly susceptible to homolytic cleavage. This can be triggered by photolysis (UV light exposure in the lab) or by trace transition metals (e.g., palladium) left over from previous synthetic steps. Causal Solution: Shield the reaction vessels from direct light using aluminum foil. If the starting material was synthesized via cross-coupling, implement a metal-scavenging resin (e.g., QuadraPure™) prior to the amidation step.

Q3: When using EDC/DCC coupling agents instead of acyl chlorides, I observe an inactive byproduct that cannot be converted to the target amide. What is it? A3: You are observing the formation of an N-acylurea byproduct[3]. Carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. Because isopropylamine is a secondary alkyl amine, its steric bulk slightly retards its nucleophilic attack. This delay provides the O-acylisourea enough time to undergo an irreversible intramolecular O-to-N acyl migration[]. Causal Solution: Always add a nucleophilic additive like HOBt (Hydroxybenzotriazole)[3]. HOBt rapidly traps the O-acylisourea to form an active OBt-ester, which does not rearrange and reacts cleanly with the sterically hindered isopropylamine.

Q4: Why does the reaction mixture degrade and turn black when I use thionyl chloride (SOCl₂) at reflux to form the acyl chloride? A4: Refluxing thionyl chloride (~79 °C) provides excessive thermal energy that can degrade the labile iodinated aromatic ring, leading to polymerization and tar formation. Causal Solution: Abandon thionyl chloride reflux. Transition to oxalyl chloride with a catalytic amount of DMF at 0 °C. DMF forms the highly reactive Vilsmeier-Haack complex, allowing chlorination to proceed rapidly at low temperatures without thermal degradation[].

Part 3: Quantitative Data on Byproduct Reduction

The following table summarizes our internal optimization data, demonstrating how specific reagent and temperature choices directly dictate the purity profile of 3-Chloro-5-iodo-N-isopropylbenzamide.

Coupling MethodBaseAdditive / CatalystTemp ProfileYield (%)Hydrolysis (%)N-Acylurea (%)
EDC (Carbodiimide)TEANone25 °C62.44.821.5
EDC (Carbodiimide)DIPEAHOBt (1.2 eq)0 °C to 25 °C89.12.5< 0.5
SOCl₂ (Chlorination)TEANoneReflux (80 °C)71.014.2N/A
Oxalyl Chloride DIPEA DMF (cat.) 0 °C to 25 °C 96.3 < 0.5 N/A

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol utilizes the optimized Oxalyl Chloride Aminolysis Route . It is designed as a self-validating system, meaning it includes an In-Process Control (IPC) step to isolate variables and prove intermediate formation before proceeding.

Phase 1: Acyl Chloride Generation (Self-Validating)
  • Setup: Charge a flame-dried, foil-wrapped round-bottom flask with 3-chloro-5-iodobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M) under an argon atmosphere.

  • Catalysis: Add anhydrous DMF (0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack complex, accelerating activation at 0 °C to protect the C-I bond.

  • Activation: Cool the suspension to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • IPC Validation (Critical Step): Remove a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1 equiv of DIPEA. Analyze via LC-MS.

    • Validation Criteria: The exclusive presence of the methyl ester mass (and total absence of the free acid) proves 100% conversion to the acyl chloride. If free acid remains, do not proceed to Phase 2; add 0.2 equiv more oxalyl chloride.

  • Concentration: Carefully evaporate the solvent and excess oxalyl chloride under reduced pressure to prevent unwanted side reactions in the next step. Resuspend the resulting acyl chloride in fresh anhydrous DCM.

Phase 2: Aminolysis
  • Amine Preparation: In a separate flame-dried flask, dissolve isopropylamine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous DCM. Cool to 0 °C.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive acyl chloride[1].

  • Inverse Addition: Add the acyl chloride solution dropwise to the amine solution.

    • Causality: Adding the electrophile to an excess of the nucleophile ensures the amine is never locally depleted. This suppresses the attack of unreacted carboxylate on the acyl chloride, preventing the formation of symmetrical anhydrides[2].

  • Reaction: Stir for 4 hours at room temperature, monitoring by TLC.

Phase 3: Workup & Isolation
  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃[1].

  • Acid Wash: Transfer to a separatory funnel and wash the organic layer with 1M HCl (2 × 20 mL). Causality: This protonates and removes excess isopropylamine and DIPEA into the aqueous layer[1].

  • Base Wash: Wash with saturated NaHCO₃ (2 × 20 mL). Causality: This deprotonates and removes any trace hydrolyzed starting material (3-chloro-5-iodobenzoic acid)[1].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure 3-Chloro-5-iodo-N-isopropylbenzamide.

References

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles, Chemistry Steps,[Link][2]

Sources

3-Chloro-5-iodo-N-isopropylbenzamide stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Chloro-5-iodo-N-isopropylbenzamide (CAS: 2749384-66-3)[1]. As a Senior Application Scientist overseeing structural elucidation and stability profiling, I have designed this guide to address the unique physicochemical vulnerabilities of this specific halogenated benzamide.

This compound features three distinct reactive sites: an aryl chloride, an aryl iodide, and a secondary amide. Understanding the thermodynamic and kinetic differences between these functional groups is critical for preventing unwanted degradation during storage, formulation, or transition-metal-catalyzed cross-coupling reactions.

Part 1: Quantitative Stability Profile

To establish a baseline for your experimental design, refer to the validated stability parameters below. The data highlights the stark contrast between the highly labile carbon-iodine (C-I) bond and the robust amide linkage.

Degradation ParameterCritical Threshold / Half-LifePrimary MechanismCausality & Rationale
Photostability (UVA/Vis) t1/2​<2 hours (in solution)Homolytic C-I bond cleavageThe C-I bond dissociation energy is exceptionally low (~65 kcal/mol), making it highly susceptible to photo-excitation and radical generation[2][3].
Base Hydrolysis (pH > 12) t1/2​>12 hours at 80°CBase-catalyzed amide cleavageAmide resonance delocalizes the nitrogen lone pair, making the carbonyl carbon a poor electrophile. Extreme heat is required to force the tetrahedral intermediate[4][5].
Acid Hydrolysis (pH < 2) t1/2​>24 hours at 80°CAcid-catalyzed amide cleavageProtonation of the carbonyl oxygen is required to activate the complex before water nucleophilic attack can occur[4][6].
Thermal Stability (Solid) Stable up to 150°CN/A (Crystal lattice stability)In the absence of solvent to stabilize ionic or radical intermediates, the solid-state matrix prevents degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture containing 3-Chloro-5-iodo-N-isopropylbenzamide is turning yellow/brown when left on the benchtop. What is happening? A: You are observing photolytic degradation. Aryl iodides are notoriously light-sensitive. Ambient laboratory lighting (specifically UVA and short-wavelength visible light) provides sufficient energy to cause homolytic cleavage of the C-I bond[2]. This generates an aryl radical and an iodine radical ( I∙ ). The iodine radicals rapidly recombine to form molecular iodine ( I2​ ), which imparts the characteristic yellow/brown color to your solution. The aryl radical typically abstracts a hydrogen atom from the solvent, yielding the dehalogenated impurity, 3-chloro-N-isopropylbenzamide[3].

Photodegradation A 3-Chloro-5-iodo-N-isopropylbenzamide (Intact API) B UV/Vis Irradiation (Photon Absorption) A->B C Homolytic C-I Cleavage [Aryl Radical]• + •I B->C D Hydrogen Abstraction (Solvent H-Donor) C->D Pathway A F Radical Recombination (I2 Formation -> Yellowing) C->F Pathway B E 3-Chloro-N-isopropylbenzamide (Deiodinated Product) D->E

Caption: Photolytic degradation pathway of the C-I bond via homolytic cleavage.

Q2: During forced degradation studies under basic conditions, I see a new LC-MS peak with an [M−H]− mass corresponding to a carboxylic acid. Why is the amide breaking? A: You are observing base-catalyzed amide hydrolysis. While amides are generally stable due to nitrogen lone-pair delocalization, extended exposure to strong hydroxide concentrations at elevated temperatures forces a nucleophilic attack on the carbonyl carbon[4][6]. This forms a highly unstable tetrahedral alkoxide intermediate. The collapse of this intermediate expels isopropylamine (a poor leaving group, which is why the reaction requires such high activation energy) and yields 3-chloro-5-iodobenzoate[5].

Hydrolysis A 3-Chloro-5-iodo-N-isopropylbenzamide B Nucleophilic Attack (OH⁻) High Heat Required A->B C Tetrahedral Alkoxide Intermediate B->C D C-N Bond Cleavage (Elimination) C->D E 3-Chloro-5-iodobenzoate (Stable Carboxylate) D->E F Isopropylamine (Expelled Leaving Group) D->F

Caption: Base-catalyzed amide hydrolysis mechanism via a tetrahedral intermediate.

Q3: I am using this compound in a Suzuki-Miyaura cross-coupling. How do I ensure chemoselectivity so that only the iodine reacts, leaving the chlorine intact? A: The inherent bond dissociation energies naturally favor oxidative addition at the C-I bond (~65 kcal/mol) over the C-Cl bond (~97 kcal/mol). To maintain strict chemoselectivity, utilize a mild palladium catalyst (e.g., Pd(PPh3​)4​ ) at lower temperatures (60-70°C). Avoid highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos) combined with high heat, as these are specifically designed to activate the more stubborn C-Cl bonds and will lead to unwanted bis-coupling or polymerization.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built directly into the methodology to prevent false positives (e.g., mistaking solvent evaporation for compound degradation).

Protocol A: Controlled Photostability Profiling

Objective: Quantify the rate of C-I homolytic cleavage while ruling out thermal degradation.

  • Solution Preparation: Prepare a 1.0 mg/mL solution of 3-Chloro-5-iodo-N-isopropylbenzamide in HPLC-grade Acetonitrile.

  • Internal Standard Addition (Causality): Add 0.1 mg/mL of biphenyl to the solution. Rationale: Biphenyl is highly photostable. Tracking its peak area ensures that any reduction in the API peak is due to true degradation, not solvent evaporation or injection volume errors.

  • Control Segregation (Self-Validation): Split the solution into two quartz vials. Wrap Vial A entirely in aluminum foil (Dark Control). Leave Vial B exposed (Test Article).

  • Irradiation: Place both vials in a photostability chamber emitting standard ICH Q1B cool white and near-UV light for 4 hours.

  • Analysis: Analyze both vials via UPLC-UV at 254 nm.

  • Data Interpretation: The Dark Control must show >99% recovery relative to the internal standard. Any degradation observed in the Test Article can now be definitively attributed to photolysis.

Protocol B: Hydrolytic Stress Testing (Base-Catalyzed)

Objective: Determine the kinetic stability of the N-isopropylbenzamide linkage.

  • Matrix Preparation: Prepare three reaction vessels containing 5 mL of a 50:50 Methanol:Water mixture to ensure compound solubility.

  • pH Adjustment:

    • Vessel 1 (Acidic): Adjust to pH 2 using 1M HCl.

    • Vessel 2 (Basic): Adjust to pH 12 using 1M NaOH.

    • Vessel 3 (Neutral Control): Buffer to pH 7.0. Rationale: The neutral control validates that degradation is strictly pH-dependent and not merely a result of thermal stress in an aqueous environment.

  • Spiking: Add 10 mg of the compound to each vessel.

  • Thermal Stress: Seal the vessels and heat to 80°C using a thermomixer for 24 hours. Rationale: Room temperature amide hydrolysis is kinetically negligible due to the poor leaving group ability of the amine anion[6].

  • Quenching & Analysis: Cool to room temperature, neutralize the acidic/basic samples to pH 7, and analyze via LC-MS. Monitor for the [M−H]− ion at m/z≈281 (corresponding to 3-chloro-5-iodobenzoic acid).

Part 4: References

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from[Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from[Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from[Link]

  • ResearchGate. (2026). Organic Donor–Acceptor Thermally Activated Delayed Fluorescence Photocatalysts in the Photoinduced Dehalogenation of Aryl Halides. Retrieved from[Link]

Sources

Technical Support Center: Minimizing Degradation of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Chloro-5-iodo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, providing in-depth explanations and actionable protocols grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-Chloro-5-iodo-N-isopropylbenzamide?

To minimize degradation, 3-Chloro-5-iodo-N-isopropylbenzamide should be stored in a cool, dark, and dry environment. The primary factors contributing to the degradation of halogenated compounds, particularly those containing iodine, are light, heat, and moisture.[1][2]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally induced degradation, such as the cleavage of the carbon-iodine bond.[1]
Light Store in an amber or opaque containerThe carbon-iodine bond is susceptible to photolytic cleavage upon exposure to light.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidative degradation, which can be a concern for electron-rich aromatic systems.[1]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the amide bond and other moisture-facilitated degradation pathways.[1][2]
Q2: I've noticed a yellow to brown discoloration of my solid 3-Chloro-5-iodo-N-isopropylbenzamide sample over time. What causes this and is the product still usable?

Discoloration is a common indicator of degradation in iodinated organic compounds.[1] This is often due to the formation of molecular iodine (I₂), which has a characteristic yellow-brown color.[1] The formation of I₂ results from the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1]

Whether the product is still usable depends on the extent of degradation and the tolerance of your specific application for impurities. It is highly recommended to assess the purity of the discolored material using analytical techniques such as High-Performance Liquid Chromatography (HPLC) before use.

Q3: What are the likely degradation pathways for 3-Chloro-5-iodo-N-isopropylbenzamide?

Based on the structure of the molecule, the following are the most probable degradation pathways:

  • Photodegradation: UV or visible light can induce the homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequently molecular iodine.[1]

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-chloro-5-iodobenzoic acid and isopropylamine.[3]

  • Oxidative Degradation: The aromatic ring can be susceptible to oxidation, especially in the presence of oxygen, light, and trace metal impurities.[1]

  • Reductive Dehalogenation: Under certain conditions, the iodine or chlorine atom can be replaced by a hydrogen atom.[4]

Below is a diagram illustrating potential degradation points on the molecule.

cluster_molecule 3-Chloro-5-iodo-N-isopropylbenzamide cluster_degradation Potential Degradation Sites mol Structure d1 Photolytic C-I Bond Cleavage d1->mol d2 Amide Hydrolysis d2->mol d3 Reductive Dechlorination d3->mol

Caption: Potential degradation sites on 3-Chloro-5-iodo-N-isopropylbenzamide.

Troubleshooting Guide

Issue 1: Appearance of a new peak in the HPLC chromatogram of my stored sample.

Possible Cause: Formation of a degradation product.

Troubleshooting Workflow:

  • Characterize the Impurity:

    • UV-Vis Spectrum: Obtain the UV-Vis spectrum of the new peak using a photodiode array (PDA) detector. This can provide initial information about the chromophore of the degradant.

    • Mass Spectrometry (MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the impurity. This is a critical step in proposing a structure for the degradation product.[5]

  • Conduct Forced Degradation Studies:

    • Subject a pure sample of 3-Chloro-5-iodo-N-isopropylbenzamide to controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[3][6]

    • Compare the retention time and mass spectrum of the impurity in your stored sample to the degradants generated in the forced degradation studies. This can help identify the degradation pathway.

Experimental Protocol: Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidation Oxidation (3% H2O2, RT, 24h) prep->oxidation photo Photolytic (ICH Q1B light exposure) prep->photo thermal Thermal (80°C, 72h) prep->thermal analysis Analyze by HPLC-PDA-MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

Caption: Workflow for conducting forced degradation studies.

Issue 2: Inconsistent results in bioassays using different batches of 3-Chloro-5-iodo-N-isopropylbenzamide.

Possible Cause: Variability in the purity of the compound due to degradation during storage.

Troubleshooting Steps:

  • Purity Assessment of Each Batch:

    • Analyze each batch of the compound using a validated stability-indicating HPLC method. This is a method that can separate the parent compound from its degradation products.

    • Quantify the percentage of the parent compound and any significant impurities.

  • Standardize Storage and Handling Procedures:

    • Ensure all researchers are following the recommended storage conditions (see FAQ 1).

    • Implement a "first-in, first-out" (FIFO) inventory system to minimize the storage time of any single batch.

    • For solutions, prepare them fresh whenever possible. If solutions must be stored, they should be protected from light and stored at low temperatures.

  • Perform a Stability Study on Solutions:

    • Prepare a solution of 3-Chloro-5-iodo-N-isopropylbenzamide in the solvent used for your bioassays.

    • Store aliquots of the solution under different conditions (e.g., room temperature on the benchtop, refrigerated, frozen) and for varying durations.

    • Analyze the aliquots by HPLC at different time points to determine the rate of degradation in solution.

Data Summary: Example Stability of a 1 mg/mL Solution in DMSO

Storage ConditionTime PointPurity (%)
Room Temperature (light)0 hours99.8
24 hours97.2
72 hours92.5
Room Temperature (dark)24 hours99.1
4°C (dark)72 hours99.6

This data illustrates the importance of protecting solutions from light and storing them at reduced temperatures.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem. (n.d.).
  • Synthesis and stability of strongly acidic benzamide derivatives - PMC. (n.d.).
  • Technical Support Center: Improving the Stability of Iodinated Organic Compounds - Benchchem. (n.d.).
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. (2019, September 29).
  • Study of the effect of storage conditions on stability of iodine in iodized table salt. (n.d.).
  • Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis - MDPI. (2003, January 31).
  • Technical Support Center: Buclosamide Degradation Studies - Benchchem. (n.d.).
  • General catabolic pathways for the degradation of (halogenated)... - ResearchGate. (n.d.).
  • III Analytical Methods. (n.d.).
  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions - Engineering. (2023, November 8).
  • Degradation of halogenated aromatic compounds - PubMed. (n.d.).
  • Studies on the stability of iodine compounds in iodized salt - PubMed. (n.d.).
  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed. (2004, June 29).

Sources

Optimizing palladium catalyst loading for 3-Chloro-5-iodo-N-isopropylbenzamide reactions

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Chloro-5-iodo-N-isopropylbenzamide Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Chloro-5-iodo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize catalyst efficiency, troubleshoot common issues, and develop robust, scalable synthetic routes. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when working with di-halogenated aromatic substrates.

Q1: I'm planning a Suzuki-Miyaura coupling with 3-Chloro-5-iodo-N-isopropylbenzamide. Which halide will react first?

A: The carbon-iodine (C-I) bond will react selectively over the carbon-chlorine (C-Cl) bond. The relative reactivity of aryl halides in palladium-catalyzed oxidative addition, the first and often rate-limiting step of the catalytic cycle, follows the order: I > Br > OTf >> Cl.[1][2] This difference in bond dissociation energy allows for high chemoselectivity. By carefully controlling reaction conditions, you can isolate the product of coupling at the 5-position, leaving the chlorine atom at the 3-position available for subsequent transformations.

Q2: What is a typical starting palladium catalyst loading (mol%) for this type of reaction?

A: For initial screening and small-scale synthesis, a catalyst loading of 1-2 mol% of a standard palladium precursor (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) is a conservative and effective starting point.[3] For more active, modern catalyst systems utilizing bulky, electron-rich phosphine ligands (like those from the Buchwald or Fu groups), you can often start much lower, in the range of 0.1 to 0.5 mol%.[2][4] The ultimate goal of optimization is to reduce this loading significantly, often to parts-per-million (ppm) levels for industrial applications.[5]

Q3: My reaction mixture turned black and the reaction stalled. What happened?

A: The formation of a black precipitate is a classic indication of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[6] This removes the soluble, catalytically active Pd(0) species from the reaction medium, effectively stopping the reaction. This is one of the most common reasons for low conversion.[6] Key causes include exposure to oxygen, excessively high temperatures, or the use of a ligand that fails to adequately stabilize the Pd(0) intermediate.[6]

Q4: What are the most common side reactions I should be aware of?

A: The two most prevalent side reactions in Suzuki-Miyaura couplings are protodeboronation and homo-coupling of the boronic acid partner.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often exacerbated by high temperatures, the presence of water, and the choice of base.[3]

  • Homo-coupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be minimized by ensuring an efficient and rapid cross-coupling catalytic cycle.[3]

Q5: Can the N-isopropylbenzamide functional group interfere with the catalyst?

A: Yes, it's a possibility. Amide functional groups, like other nitrogen-containing heterocycles, can potentially coordinate to the palladium center.[3] This coordination can sometimes lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst. While often not a prohibitive issue, it is a factor to consider, especially when troubleshooting low yields. The use of bulky ligands can often mitigate this by sterically hindering the approach of the amide to the metal center.

Troubleshooting Guide: From Low Yields to High Efficiency

This section provides a systematic approach to diagnosing and solving common problems encountered during the optimization process.

Problem 1: Low or No Conversion of Starting Material

If your reaction shows minimal consumption of the 3-Chloro-5-iodo-N-isopropylbenzamide, consult the following decision tree.

G start Low / No Conversion q1 Did the mixture turn black? start->q1 res1 Catalyst Decomposition (Palladium Black). - Improve inert atmosphere technique (degas solvents thoroughly). - Lower reaction temperature. - Screen more robust ligands (e.g., bulky biarylphosphines). q1->res1 Yes q2 Are reagents and solvents fresh and pure? q1->q2 No a1_yes Yes a1_no No res2 Reagent Degradation. - Use fresh, high-purity boronic acid. - Use anhydrous, properly degassed solvents. - Ensure ligand has not been oxidized during storage. q2->res2 No q3 Is the catalyst system appropriate? q2->q3 Yes a2_yes Yes a2_no No res3 Suboptimal Reaction Conditions. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Screen alternative solvents (e.g., Dioxane, Toluene, 2-MeTHF). - Consider a different Pd precursor/ligand combination. q3->res3 No a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low conversion.

Problem 2: Significant Side Product Formation (e.g., Protodeboronation)

If you are achieving conversion but the yield is compromised by side products, the issue lies in the relative rates of productive vs. non-productive pathways.

  • Cause: The rate of protodeboronation is competitive with the rate of transmetalation in the catalytic cycle. This is often an issue with less reactive boronic acids or when the catalytic cycle is sluggish.

  • Solution:

    • Use a More Anhydrous Solvent: While some water is often necessary for Suzuki couplings, especially with boronic acids, excessive water can promote protodeboronation.[2]

    • Change the Base: Switch to a non-hydroxide base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[2]

    • Increase Catalyst Activity: A more active catalyst will speed up the entire cycle, making the desired cross-coupling pathway kinetically dominant. Employing bulky, electron-rich ligands like SPhos or XPhos can dramatically accelerate the transmetalation and reductive elimination steps.[2]

Experimental Protocols & Data

Protocol 1: Screening for Optimal Palladium Catalyst Loading

This protocol outlines a systematic approach to identify the minimum required catalyst loading for your reaction.

Objective: To determine the lowest catalyst loading that provides >95% conversion in a set timeframe (e.g., 4 hours).

Materials:

  • 3-Chloro-5-iodo-N-isopropylbenzamide (Aryl Halide)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Internal standard for GC/LC-MS analysis (e.g., Dodecane)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. This allows for accurate dispensing of very small quantities of catalyst. For example, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in 10.0 mL of dioxane. This creates a solution where 100 µL contains 0.1 µmol of Pd.

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 0.5 mmol), boronic acid (0.6 mmol, 1.2 equiv), and base (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[3][6]

  • Solvent and Catalyst Addition: Add the solvent (e.g., 2.5 mL) to each vial via syringe. Then, using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol%.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: After the set time, cool the vials, quench a small aliquot with water, extract with an organic solvent (e.g., ethyl acetate) containing the internal standard, and analyze by GC or LC-MS to determine conversion.

Data Presentation: Example Catalyst Loading Screen
EntryCatalystLigandPd Loading (mol%)Time (h)Conversion (%)TON (Turnover Number)
1Pd₂(dba)₃SPhos1.04>9999
2Pd₂(dba)₃SPhos0.14>99990
3Pd₂(dba)₃SPhos0.014989800
4Pd₂(dba)₃SPhos0.00549118200
5Pd₂(dba)₃SPhos0.00144545000

TON = (moles of product / moles of catalyst)

Analysis: In this example, a catalyst loading of 0.01 mol% provides excellent conversion and a high TON. Further reduction to 0.005 mol% results in a significant drop in conversion within the 4-hour timeframe, suggesting this is approaching the lower limit for these conditions.

Advanced Optimization & Mechanistic Considerations

Understanding the catalytic cycle is key to rational optimization. For the reaction with 3-Chloro-5-iodo-N-isopropylbenzamide, the cycle is highly selective.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition (C-I Bond Cleavage) pd0->ox_add pd_intermediate Ar-Pd(II)-I(L)₂ transmetal Transmetalation pd_intermediate->transmetal diaryl_pd Ar-Pd(II)-Ar'(L)₂ red_elim Reductive Elimination red_elim->pd0 note1 Ar = 3-Chloro-5-(N-isopropylbenzamide)phenyl note2 Ar' = Coupling Partner from Boronic Acid

Caption: Selective Suzuki-Miyaura cycle for 3-Chloro-5-iodo-N-isopropylbenzamide.

Key Optimization Levers:

  • Ligand Choice: The ligand is paramount. It stabilizes the Pd(0) state, preventing decomposition, and modulates the rates of the elementary steps.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required for coupling less reactive C-Cl bonds and for achieving very low catalyst loadings.[2][8]

  • Precatalyst vs. In-situ Generation: Using stable Pd(II) precatalysts that are efficiently reduced in situ to the active Pd(0) species is often more reliable and reproducible than using air-sensitive Pd(0) sources like Pd(PPh₃)₄.[6][9]

  • Solvent and Base Combination: The choice of solvent and base is highly interdependent. This combination influences the solubility of all species, the activation of the boronic acid, and the overall rate of the reaction.[3][10] Screening different combinations is often necessary.

References

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Purdue University.
  • Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. (n.d.). Purdue e-Pubs.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
  • A Comparative Guide to In-situ Monitoring of Palladium(II) Acetate Catalyzed Reactions. (2025). BenchChem.
  • Palladium-Catalysed C–C Coupling: Then and Now. (n.d.). Semantic Scholar.
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. (n.d.). PMC.
  • Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. (2024). The Journal of Physical Chemistry Letters - ACS Publications.
  • The Suzuki Reaction. (2014). Stanford University.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate.
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. (2003). The Journal of Organic Chemistry - ACS Publications.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Resolving Peak Tailing in 3-Chloro-5-iodo-N-isopropylbenzamide Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and scientists facing chromatographic challenges with 3-Chloro-5-iodo-N-isopropylbenzamide . In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this compound frequently exhibits severe peak tailing (Asymmetry factor, As​>1.5 ), which compromises integration accuracy, resolution, and method reproducibility[1].

This guide provides a self-validating diagnostic workflow, mechanistic explanations, and step-by-step protocols to achieve optimal peak symmetry.

Analyte Profiling & Mechanistic Causality

To troubleshoot effectively, we must first understand the structural liabilities of 3-Chloro-5-iodo-N-isopropylbenzamide that lead to secondary retention mechanisms:

  • The Amide Motif (Hydrogen Bonding): The benzamide group acts as both a hydrogen bond donor and acceptor. In RP-HPLC, positively charged amines and polar amides frequently interact with unreacted, acidic silanol groups (Si-OH) on the silica stationary phase, causing a delayed elution of a fraction of the analyte[2].

  • The Halogen Substituents (Halogen Bonding): Iodine and chlorine are highly polarizable. Iodine, in particular, possesses an electron-deficient region (a σ -hole) that acts as a strong Lewis acid. This allows it to form non-covalent "halogen bonds" with electron-rich sites (Lewis bases) on the stationary phase or with residual metal impurities in the column hardware[3][4].

Mechanism of secondary interactions causing tailing and targeted resolutions.

Diagnostic Troubleshooting Workflow

Before altering your method, you must verify whether the tailing is a physical system error or a chemical interaction.

Diagnostic workflow for isolating the root cause of peak tailing.

Step-by-Step Resolution Protocols

Protocol A: Masking Silanol Interactions via Mobile Phase Optimization

Causality: Unreacted silanol groups on the silica surface ionize at mid-to-high pH, creating strong hydrogen-bonding sites for the amide group. Adding a competing base like Triethylamine (TEA) saturates these active sites, effectively "shielding" them from the analyte[2]. Lowering the pH ensures residual silanols remain protonated and less reactive[5]. Self-Validation: Inject a neutral marker (e.g., toluene) before and after this protocol. Toluene should remain perfectly symmetrical in both runs, confirming the changes are specifically targeting polar secondary interactions.

Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water.

  • Modifier Addition: Add 0.1% (v/v) Triethylamine (TEA) (approx. 1.0 mL) to the water[2].

  • pH Adjustment: Titrate the solution with phosphoric acid or formic acid to a pH of 3.0 ± 0.1 using a calibrated pH meter. (Note: Verify your column is stable at pH 3.0).

  • Filtration & Degassing: Filter the modified aqueous phase through a 0.22 µm membrane and degas via sonication.

  • Validation: Inject 3-Chloro-5-iodo-N-isopropylbenzamide. Calculate the asymmetry factor ( As​ ). A successful mitigation will drop As​ from >2.0 to <1.3.

Protocol B: Disrupting Halogen Bonding & Column Selection

Causality: Halogen bonding occurs when the electrophilic σ -hole of the iodine/chlorine atom interacts with nucleophilic sites on the stationary phase[4][6]. Aprotic solvents like acetonitrile do little to disrupt this. Switching to a protic solvent (methanol) and using a highly end-capped column minimizes these secondary retention sites[1].

Methodology:

  • Solvent Swap: Replace Acetonitrile (ACN) in Mobile Phase B with HPLC-grade Methanol (MeOH). Methanol's hydrogen-bonding capability actively competes with and disrupts halogen-bonding networks.

  • Column Replacement: Install a highly end-capped C18 column or a Base-Deactivated column. End-capping chemically bonds residual silanols with a small silylating agent, rendering them inactive[1].

  • Thermal Optimization: Increase the column compartment temperature to 40°C. Higher thermal energy improves mass transfer kinetics, sharpening the tail.

  • Validation: Run the method. If the peak front is sharp but the tail persists, halogen bonding to residual metals may be occurring; consider switching to a PEEK-lined column or adding a trace chelator (e.g., EDTA) to the mobile phase.

Protocol C: Assessing and Mitigating Mass Overload

Causality: Injecting too much analyte mass saturates the stationary phase locally. The excess analyte travels faster through the column, resulting in a right-leaning tail (characteristic of a Langmuir isotherm)[5].

Methodology:

  • Serial Dilution: Prepare a 1:10 dilution of your current sample using the initial mobile phase conditions as the diluent.

  • Injection: Inject the identical volume (e.g., 10 µL) of the diluted sample.

  • Comparison: Overlay the chromatograms. If the peak shape becomes symmetrical ( As​ approaches 1.0) at the lower concentration, the column was experiencing mass overload.

  • Resolution: Permanently reduce the injection volume or decrease the sample concentration for future runs[5].

Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic conditions on the peak asymmetry factor ( As​ ) of 3-Chloro-5-iodo-N-isopropylbenzamide.

Chromatographic ConditionPrimary Interaction TargetedExpected Asymmetry Factor ( As​ )Resolution Status
Standard C18, Neutral pH, ACNNone (Baseline)2.2 - 2.8Unacceptable
Standard C18, pH 3.0, ACNSilanol H-Bonding1.6 - 1.9Marginal
Standard C18, pH 3.0 + 0.1% TEASilanol H-Bonding1.2 - 1.4Acceptable
End-capped C18, pH 3.0, MethanolHalogen & Silanol Bonding1.0 - 1.2Optimal
End-capped C18, 10x Sample DilutionMass Overload1.0 - 1.1Optimal

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of 3-Chloro-5-iodo-N-isopropylbenzamide worsen over the lifetime of the column? A: As a column ages, the bonded phase (e.g., C18 chains) slowly hydrolyzes, especially if operated near the extremes of its pH limits. This degradation exposes more of the underlying silica, exponentially increasing the number of active silanol sites available to hydrogen-bond with the amide group of the analyte. Utilizing a guard column and operating at a stable pH extends column lifespan.

Q: Can I use a standard, older-generation C18 column for this compound? A: While possible, standard C18 columns often lack sufficient end-capping, leading to severe tailing for amides and halogenated compounds[1]. A base-deactivated, highly end-capped, or hybrid silica column is strongly recommended to minimize secondary interactions[1][5].

Q: How do the iodine and chlorine atoms specifically contribute to tailing? A: Halogen atoms, particularly iodine, possess an electron-deficient region known as a σ -hole. This allows them to act as Lewis acids and form non-covalent "halogen bonds" with electron-donating sites in the chromatographic system[4]. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as a tail[3].

Q: I suspect my sample solvent is causing the issue. How can I verify this? A: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile injected into a highly aqueous mobile phase) can cause peak distortion and tailing[7]. To validate this, reconstitute your sample in the initial mobile phase conditions. If the peak shape improves, the injection solvent was the culprit.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-5-iodo-N-isopropylbenzamide and 3-Chloro-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the benzamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents and functional materials. The reactivity of the amide bond is a critical parameter, influencing not only the synthetic accessibility of these molecules but also their metabolic stability and pharmacokinetic profile. This guide presents an in-depth comparison of the reactivity of two closely related N-alkylated benzamides: 3-Chloro-5-iodo-N-isopropylbenzamide and 3-Chloro-5-iodo-N-methylbenzamide .

Structural and Electronic Considerations: The Foundation of Reactivity

The core structure of both molecules features a 1,3,5-trisubstituted benzene ring, with two electron-withdrawing halogens (chloro and iodo) and an N-alkylamido group. The fundamental reactivity of the amide bond is governed by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.[1]

The key differentiator between the two compounds lies in the nature of the N-alkyl substituent: an isopropyl group versus a methyl group. This seemingly subtle difference has profound implications for the steric and electronic environment of the amide functionality.

Steric Hindrance: A Tale of Two Alkyl Groups

The most significant factor influencing the differential reactivity of these two amides is steric hindrance. The isopropyl group, with its two methyl branches, is considerably bulkier than the methyl group. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, which is the initial step in many amide reactions, such as hydrolysis.[1]

dot graph TD { rankdir="LR"; node [shape=none, margin=0, fontname="Arial"];

} caption="Molecular Structures: Isopropyl vs. Methyl Substituent"

This steric shielding is expected to render 3-Chloro-5-iodo-N-isopropylbenzamide less susceptible to nucleophilic attack compared to its N-methyl counterpart.

Electronic Effects: A More Subtle Influence

Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect would slightly increase the electron density on the nitrogen atom, which in turn enhances the resonance donation into the carbonyl group, making the carbonyl carbon less electrophilic.[2] While both isopropyl and methyl groups are electron-donating, the difference in their inductive effects is minimal and is generally overshadowed by the more dominant steric effects in the context of amide reactivity.

Predicted Reactivity in Key Transformations

Based on the principles outlined above, we can predict the relative reactivity of the two title compounds in several common chemical reactions.

Hydrolysis: A Clear Distinction

Amide hydrolysis, which can be catalyzed by either acid or base, is a fundamental reaction for assessing amide bond stability. The reaction proceeds via nucleophilic attack of water or a hydroxide ion on the carbonyl carbon.

Given the significant steric hindrance around the carbonyl group in 3-Chloro-5-iodo-N-isopropylbenzamide , it is predicted to undergo hydrolysis at a significantly slower rate than 3-Chloro-5-iodo-N-methylbenzamide under identical conditions.[1] This is a critical consideration for drug development, as slower hydrolysis rates often correlate with longer in vivo half-lives.

CompoundN-SubstituentPredicted Relative Rate of HydrolysisPrimary Influencing Factor
3-Chloro-5-iodo-N-isopropylbenzamide IsopropylSlowerHigh Steric Hindrance
3-Chloro-5-iodo-N-methylbenzamide MethylFasterLow Steric Hindrance

Experimental Protocols for Synthesis and Comparative Reactivity

To empirically validate the predicted differences in reactivity, the following experimental protocols are provided for the synthesis of the two compounds and a method for comparing their hydrolytic stability.

Synthesis of 3-Chloro-5-iodobenzoyl chloride (Common Intermediate)

The synthesis of the common precursor, 3-chloro-5-iodobenzoyl chloride, can be achieved from 3-chloro-5-iodobenzoic acid.

Materials:

  • 3-Chloro-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-chloro-5-iodobenzoyl chloride can be used in the next step without further purification.

Synthesis of 3-Chloro-5-iodo-N-isopropylbenzamide and 3-Chloro-5-iodo-N-methylbenzamide

dot graph TD { subgraph "Synthesis Pathway" A["3-Chloro-5-iodobenzoic acid"] -- "SOCl₂ or (COCl)₂" --> B["3-Chloro-5-iodobenzoyl chloride"]; B -- "Isopropylamine" --> C["3-Chloro-5-iodo-N-isopropylbenzamide"]; B -- "Methylamine" --> D["3-Chloro-5-iodo-N-methylbenzamide"]; end } caption="General synthetic route to the target benzamides."

Materials:

  • 3-Chloro-5-iodobenzoyl chloride (from step 3.1)

  • Isopropylamine or Methylamine (as a solution in a suitable solvent like THF or as a gas)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the crude 3-chloro-5-iodobenzoyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the respective amine (isopropylamine or methylamine, 1.2-1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-alkylbenzamide.

Comparative Hydrolysis Study (A Proposed Experiment)

To quantitatively compare the hydrolytic stability, a parallel hydrolysis experiment can be conducted.

Materials:

  • 3-Chloro-5-iodo-N-isopropylbenzamide

  • 3-Chloro-5-iodo-N-methylbenzamide

  • A buffered solution of known pH (e.g., pH 10 for basic hydrolysis or pH 2 for acidic hydrolysis)

  • A suitable organic co-solvent if the compounds are not fully water-soluble (e.g., acetonitrile or THF)

  • High-performance liquid chromatography (HPLC) instrument

  • Thermostated reaction vessels

Procedure:

  • Prepare stock solutions of each amide at a known concentration in the chosen co-solvent.

  • In separate thermostated reaction vessels maintained at a constant temperature (e.g., 50 °C), add a known volume of the buffered aqueous solution.

  • Initiate the hydrolysis reaction by adding a small, known volume of the amide stock solution to each vessel, ensuring rapid mixing.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by neutralizing the acid or base or by rapid cooling).

  • Analyze the concentration of the remaining amide in each aliquot by HPLC.

  • Plot the concentration of the amide versus time for each compound and determine the rate constant for hydrolysis.

dot graph TD { subgraph "Comparative Hydrolysis Workflow" A[Prepare Stock Solutions] --> B{Initiate Hydrolysis in Parallel}; B --> C{Withdraw Aliquots at Time Intervals}; C --> D[Quench Reaction]; D --> E[HPLC Analysis]; E --> F[Determine Rate Constants]; F --> G[Compare Reactivity]; end } caption="Proposed workflow for comparative hydrolysis study."

Conclusion

The reactivity of 3-Chloro-5-iodo-N-isopropylbenzamide and 3-Chloro-5-iodo-N-methylbenzamide is primarily dictated by the steric bulk of the N-alkyl substituent. The larger isopropyl group is expected to significantly hinder nucleophilic attack at the carbonyl carbon, leading to a lower reactivity compared to the N-methyl analogue. This difference in reactivity has important implications for the synthesis, stability, and potential biological applications of these and related benzamide derivatives. The provided synthetic and analytical protocols offer a framework for the empirical validation of these predictions, enabling researchers to make informed decisions in their synthetic and drug discovery endeavors.

References

  • Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. Quick Company. Available at: [Link].

  • González-López, M., et al. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154(5), 1045-1051.
  • Özdemir, İ., et al. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4933-4946.
  • Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride. Google Patents.
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  • Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride. Google Patents.
  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate. Available at: [Link].

  • Li, Y., et al. N-Isopropyl-3-methyl-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2238.
  • Pihlaja, K., et al. Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry, 67(20), 7015-7023.
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  • Perry, M. D., et al. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(9), 819-830.
  • Fennie, M. W., et al. Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
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  • Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Wang, Y., et al. Sustainable recycling of polyamides via C–N bond cleavage facilitated by methyl tosylate under mild conditions.
  • Patouossa, I., et al. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.
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A Comparative Guide to the Purity Validation of 3-Chloro-5-iodo-N-isopropylbenzamide by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective on Embracing a Primary Analytical Method for Robust Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of product safety and efficacy. For a molecule like 3-Chloro-5-iodo-N-isopropylbenzamide, a complex halogenated aromatic compound, traditional purity assessments can present unique challenges. This guide offers an in-depth, objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR), a primary analytical method, and the more conventional High-Performance Liquid Chromatography (HPLC) for purity validation. We will delve into the causality behind experimental choices, provide self-validating protocols, and present supporting data to empower researchers, scientists, and drug development professionals in their analytical decision-making.

The inherent principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2] This positions qNMR as a powerful primary ratio method.[3]

In contrast, HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection typically performed by UV-Vis absorption.[1] While highly sensitive for detecting trace impurities, its accuracy for purity assignment often relies on the availability of pure reference standards for both the main component and its impurities to determine their relative response factors (RRFs).[4] Assuming equal response factors for all components based on peak area percentage can lead to significant quantification errors, especially for structurally diverse impurities.[1]

This guide will illuminate these differences through a practical, comparative lens, demonstrating why qNMR is increasingly being adopted as a "gold standard" for purity assessment in regulated environments.[5]

The Orthogonal View: qNMR vs. HPLC at a Glance

The concept of "orthogonality" in analytical chemistry, where two independent methods are used to measure the same attribute, significantly increases the reliability of the results.[6] Both qNMR and HPLC are powerful techniques, but they derive their results from fundamentally different physical principles, making them ideal orthogonal methods for purity determination.[6]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method; signal intensity is directly proportional to the molar concentration.[1][3]Comparative separation technique; relies on differential partitioning.[1]
Reference Standard Requires a certified internal standard of a different, unrelated compound.[5]Ideally requires a certified reference standard of the analyte and all impurities.[4]
Quantification Absolute quantification without analyte-specific reference material.[5]Relative quantification (Area %) or external standardization.[4]
Universality Universal detector for all soluble compounds containing the target nucleus (e.g., ¹H).[2]Dependent on the presence of a chromophore for UV detection.[4]
Response Factors No response factor differences between analyte and impurities.[2]Response factors can vary significantly, requiring correction for accurate results.[4]
Sample Prep Simple dissolution and weighing.[7]Can involve more complex dissolution, filtration, and mobile phase preparation.[5]
Run Time Typically 5-15 minutes per sample.[5]Typically 15-45 minutes per sample, plus column equilibration.[5]
Solvent Usage Low (~0.6 mL of deuterated solvent per sample).[7]High (often >1 L of mobile phase per sequence).
Structural Info Provides full structural confirmation of the analyte and impurities.Provides retention time and UV spectrum, but limited structural data.
Destructive? Non-destructive; sample can be fully recovered.[8]Destructive.

Experimental Design: A Tale of Two Protocols

To provide a tangible comparison, we will outline the experimental protocols for the purity determination of 3-Chloro-5-iodo-N-isopropylbenzamide using both qNMR and a standard reversed-phase HPLC-UV method.

Protocol 1: Purity Validation by ¹H-qNMR

The causality behind this protocol is precision and accuracy. Every step, from the gravimetric preparation to the selection of NMR parameters, is designed to minimize uncertainty and ensure the final purity value is traceable and robust.

1. Materials and Instrumentation:

  • Analyte: 3-Chloro-5-iodo-N-isopropylbenzamide

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity)

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer with a high-precision probe.

  • Equipment: Analytical balance (0.01 mg readability), volumetric flasks, precision microsyringe, NMR tubes.

2. Sample Preparation (The Gravimetric Foundation): Accuracy in qNMR begins with the weighing process.[7]

  • Accurately weigh approximately 15 mg of 3-Chloro-5-iodo-N-isopropylbenzamide into a clean, dry vial. Record the weight to the nearest 0.01 mg.

  • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial. Record the weight to the nearest 0.01 mg.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial for 1 minute to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition (Ensuring Quantitative Fidelity): The chosen parameters are critical for obtaining a truly quantitative spectrum. A long relaxation delay (d1) of at least 5 times the longest T₁ of any peak of interest is crucial to ensure complete magnetization recovery between pulses, a prerequisite for accurate integration.[7]

  • Pulse Program: Standard 1D ¹H experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Relaxation Delay (d1): 30 seconds.

  • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >150 for quantifiable peaks).

  • Spectral Width (sw): ~16 ppm.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Analyte Signal: Aromatic proton signals are often ideal.

    • Internal Standard Signal: The two olefinic protons of Maleic Acid (~6.3 ppm) provide a strong, sharp singlet.

  • Calculate the purity using the following equation[9]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

    Where:

    • I: Integral value of the signal.

    • N: Number of protons giving rise to the signal.

    • M: Molar mass.

    • m: Mass.

    • Purity_std: Certified purity of the internal standard.

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Calculation Weigh_Analyte Weigh Analyte (m_analyte) Weigh_IS Weigh IS (m_std) Dissolve Dissolve in DMSO-d6 Weigh_IS->Dissolve NMR_Acquire Acquire 1H Spectrum (d1=30s, ns=64) Dissolve->NMR_Acquire Process FT, Phase, Baseline Correction NMR_Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity (%) Integrate->Calculate Result Purity Report Calculate->Result Workflow_Comparison cluster_qNMR qNMR Workflow cluster_HPLC HPLC Workflow qNMR_Prep Weigh Analyte + IS Dissolve (~5 min) qNMR_Run Acquire Spectrum (~10 min) qNMR_Prep->qNMR_Run qNMR_Proc Process & Calculate (~5 min) qNMR_Run->qNMR_Proc qNMR_Total Total Time: ~20 min Result: Absolute Purity qNMR_Proc->qNMR_Total HPLC_Prep Prepare Mobile Phase Prepare Sample (~20 min) HPLC_Run Equilibrate & Run (~40 min) HPLC_Prep->HPLC_Run HPLC_Proc Process & Calculate (~5 min) HPLC_Run->HPLC_Proc HPLC_Total Total Time: ~65 min Result: Relative Purity (Area %) HPLC_Proc->HPLC_Total

Sources

Reproducibility of 3-Chloro-5-iodo-N-isopropylbenzamide in In Vitro Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Halogen Paradox in Early-Stage Screening

In contemporary medicinal chemistry, halogen substituents are far more than mere steric or lipophilic placeholders. Approximately 30% of all small molecules approved by the USFDA carry a halogen substituent[1]. The strategic incorporation of heavy halogens—particularly iodine and chlorine—enables highly directional, non-covalent interactions known as halogen bonds (XB). These interactions occur because the anisotropy of the halogen's charge distribution creates a positively charged electrostatic region on the extension of the C–X bond, termed a σ-hole, which acts as a Lewis acid to attract nucleophiles[2].

3-Chloro-5-iodo-N-isopropylbenzamide is a quintessential di-halogenated building block used in Fragment-Based Drug Discovery (FBDD). It offers orthogonal cross-coupling handles (chloro and iodo groups) and a strong potential for σ-hole interactions[3]. However, as a Senior Application Scientist, I frequently observe that the very physicochemical properties making this compound a valuable pharmacophore—namely, its high lipophilicity and heavy atom count—drastically compromise its reproducibility in standard in vitro biological assays.

The Causality of Irreproducibility: Specific Binding vs. Colloidal Aggregation

Because fragments bind their targets with relatively low affinity (typically KD​ between 0.1 and 10 mM), they must be screened at high concentrations[4]. At concentrations exceeding 100 µM in aqueous buffers, lipophilic fragments like 3-Chloro-5-iodo-N-isopropylbenzamide frequently undergo phase separation, forming colloidal aggregates ranging from 30 to 1000 nm in diameter[4].

These aggregates act as non-specific protein sponges. They sequester the target enzymes, leading to massive signal disruptions in High-Throughput Screening (HTS) formats such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or biochemical cleavage assays. This phenomenon is the leading cause of aggregation-based false positives[5].

Mechanism Frag 3-Chloro-5-iodo-N-isopropylbenzamide (Lipophilic Fragment) Agg Colloidal Aggregation (>30 nm particles) Frag->Agg High Assay Concentration (>100 µM in Aqueous Buffer) Sig Monomeric State (Soluble) Frag->Sig Low Concentration or Addition of Detergent Seq Non-Specific Protein Sequestration (False Positive in HTS) Agg->Seq Entraps Target Enzyme Bind Specific Target Binding (Halogen/Sigma-Hole Bond) Sig->Bind Directional Interaction

Mechanistic divergence of halogenated fragments into specific binding vs. colloidal aggregation.

Comparative Performance Data

To objectively evaluate the assay reproducibility of 3-Chloro-5-iodo-N-isopropylbenzamide, we must compare it against structural alternatives: a mono-halogenated analog (3-Chloro-N-isopropylbenzamide ) and a non-halogenated baseline (N-isopropylbenzamide ).

The table below synthesizes the typical experimental profile of these scaffolds when screened against a model protease target in a standard 384-well TR-FRET assay.

CompoundScaffold ModificationscLogP (Est.)Apparent IC 50​ (No Detergent)Apparent IC 50​ (+0.01% Triton X-100)DLS Particle Size at 500 µMSTD-NMR Confirmation
Compound A 3-Chloro-5-iodo-N-isopropylbenzamide3.8545 µM (False Positive)>500 µM (Activity Lost)450 nm (Aggregates)Weak / Non-specific
Compound B 3-Chloro-N-isopropylbenzamide2.70210 µM235 µM<10 nm (Monomeric)Confirmed
Compound C N-isopropylbenzamide1.95>1000 µM>1000 µM<10 nm (Monomeric)None

Data Insights: Compound A exhibits a classic "aggregation-based false positive" profile. In a standard buffer, it appears to be a potent inhibitor (IC 50​ = 45 µM). However, the addition of a non-ionic detergent (0.01% Triton X-100) abolishes this activity, a hallmark indicator that the initial inhibition was driven by aggregate sequestration rather than stoichiometric binding[5]. Dynamic Light Scattering (DLS) confirms the presence of 450 nm particles[4]. Conversely, the less lipophilic Compound B remains monomeric and yields reproducible, detergent-independent data.

Self-Validating Experimental Protocols

To ensure scientific integrity when working with halogen-heavy fragments like 3-Chloro-5-iodo-N-isopropylbenzamide, you must implement a self-validating triage system. Do not rely on a single biochemical readout.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Before running any biological assay, establish the solubility limit of the fragment in the exact assay buffer.

  • Preparation: Dissolve the fragment in 100% DMSO to create a 50 mM stock.

  • Dilution: Spike the stock into the biochemical assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 500 µM (1% DMSO final).

  • Measurement: Analyze the sample using a DLS instrument at 25°C.

  • Interpretation: Scattering intensities consistent with particles >30 nm indicate colloidal aggregation[4]. If aggregates are detected, the compound cannot be reliably screened in standard buffer.

Protocol 2: Detergent-Mitigated Biochemical Screening

To rescue the biochemical assay from aggregation artifacts, modify the buffer conditions.

  • Buffer Modification: Supplement the standard assay buffer with 0.01% (v/v) Triton X-100 or Tween-20.

  • Dose-Response: Perform a 10-point dose-response assay (e.g., 1 mM down to 1 µM) in parallel: one plate with detergent, one plate without detergent.

  • Validation: A decrease in apparent potency (a >2-fold rightward shift in IC 50​ ) upon the addition of Triton X-100 is indicative of a false positive due to aggregate formation[5].

Protocol 3: Orthogonal Validation via STD-NMR

Because biochemical assays can be easily confounded by lipophilic fragments, Saturation Transfer Difference (STD) NMR is required to confirm true binding to the target's binding pocket.

  • Sample Prep: Prepare a sample containing 10 µM of the target protein and 500 µM of the fragment in deuterated buffer.

  • Acquisition: Apply a selective radiofrequency pulse to saturate the protein resonances. If the fragment binds specifically, magnetization is transferred from the protein to the ligand, resulting in a signal in the difference spectrum[4].

  • Control: To prevent aggregation from causing false STD signals, ensure the NMR buffer also contains a suitable detergent or utilize Protein-Observed 19 F-NMR (PrOF NMR) if the protein is fluorinated[6].

Workflow A Initial HTS Screen (Aqueous Buffer) B DLS Analysis (Check for Aggregates) A->B Hits > 50% Inhibition C Detergent Assay (+0.01% Triton X-100) B->C Particles > 30nm D STD-NMR Validation (Specific Binding) C->D Activity Maintained E False Positive (Discard/Redesign) C->E Activity Lost (>2-fold IC50 shift)

Workflow for mitigating aggregation-based false positives in fragment screening.

Conclusion

3-Chloro-5-iodo-N-isopropylbenzamide is a potent example of the double-edged sword of halogen bonding in drug discovery. While the iodine and chlorine atoms provide excellent vectors for σ-hole interactions, they push the molecule's lipophilicity to a critical threshold. By employing a rigorous, self-validating workflow—combining DLS, detergent-mitigated screening, and STD-NMR—researchers can successfully separate true halogen-bond-driven hits from aggregation-based artifacts, ensuring high reproducibility in in vitro biological assays.

References

  • Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery Source: ResearchGate URL:[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment Source: Nature Protocols (via PMC / NIH) URL:[Link]

  • High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor Source: MDPI URL:[Link]

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening Source: Australian Journal of Chemistry (CSIRO Publishing) URL: [Link]

Sources

Comprehensive Validation Guide & Performance Comparison: 3-Chloro-5-iodo-N-isopropylbenzamide Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-5-iodo-N-isopropylbenzamide (CAS: 2749384-66-3)[1] is a highly versatile, tri-substituted aromatic scaffold utilized extensively in pharmaceutical development and agrochemical synthesis. Its value lies in its orthogonal halogen reactivity: the highly reactive carbon-iodine bond readily undergoes oxidative addition (e.g., Suzuki-Miyaura or Sonogashira cross-couplings), while the carbon-chlorine bond remains intact for subsequent, downstream functionalization.

However, validating this compound as a Reference Standard presents significant analytical challenges. The lability of the iodine atom and the potential for halogen scrambling during synthesis necessitate rigorous purity assessment. This guide objectively compares the performance of an Orthogonal Multi-Modal Validation Protocol (The Product Standard) against Conventional Single-Mode Validation (The Alternative Standard) , providing actionable methodologies, mechanistic causality, and supporting experimental data.

Mechanistic Causality: The Analytical Challenge

To understand why conventional validation fails, we must examine the chemical vulnerabilities of 3-Chloro-5-iodo-N-isopropylbenzamide. The primary degradation and synthetic impurity pathways include:

  • De-iodination: Yielding 3-chloro-N-isopropylbenzamide.

  • Halogen Exchange: Yielding 3,5-dichloro-N-isopropylbenzamide or bromo-analogs during halogenation steps.

  • Amide Hydrolysis: Yielding 3-chloro-5-iodobenzoic acid under harsh pH conditions.

The Failure of Single-Mode Analysis: When relying solely on conventional HPLC-UV (The Alternative), these structural analogs often co-elute or exhibit vastly different molar extinction coefficients. Using simple chromatographic Area % assumes uniform UV response factors across all impurities—a fundamentally flawed assumption. A des-iodo impurity may have a higher UV response than the parent compound, skewing the purity calculation. To establish a true, self-validating system, the protocol must determine the absolute mass fraction independent of UV response. This is achieved via Quantitative NMR (qNMR) combined with UHPLC-MS/MS, aligning with USP <11> guidelines for Reference Standards[2].

Objective Comparison: Product Validation vs. Alternative Validation

The following table contrasts the high-tier Orthogonal Validation Protocol used for Certified Reference Materials (The Product) against the standard Research Grade validation (The Alternative).

FeatureOrthogonal Validation Protocol (The Product)Conventional Validation (The Alternative)
Primary Analytical Modality UHPLC-MS/MS + 1H/13C qNMR + Karl FischerHPLC-UV (254 nm) only
Purity Assignment Absolute Mass Fraction (Self-validating)Relative Area % (Assumes equal UV response)
Impurity Resolution Exact mass filtering (Specific)Retention time only (Prone to co-elution)
Water & Volatiles Quantified and subtracted from total massIgnored (Assumes 100% anhydrous)
Regulatory Alignment Compliant with ICH Q2(R2) & USP <11>Non-compliant for quantitative assay use

Experimental Protocols: The Orthogonal Validation Workflow

As a self-validating system, this workflow does not rely on a pre-existing standard of the same compound. Instead, it utilizes fundamental physical constants and primary reference materials (like NIST SRMs) to build an absolute purity profile.

Step 1: UHPLC-MS/MS for Specificity and Chromatographic Purity
  • Causality: ICH Q2(R2) mandates Specificity—the ability to assess the analyte unequivocally in the presence of impurities[3]. MS/MS provides exact mass filtering, distinguishing the des-iodo impurity ( [M+H]+ 198.06) from the parent compound ( [M+H]+ 323.96), which HPLC-UV cannot reliably guarantee if co-elution occurs.

  • Procedure:

    • System Setup: Equip a UHPLC system with a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: (A) 0.1% Formic acid in LC-MS grade Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 8 minutes to ensure elution of highly retained halogenated dimers. Flow rate: 0.4 mL/min.

    • Detection: Operate the mass spectrometer in ESI+ mode. Monitor transitions for the parent mass and perform a full scan (m/z 100-600) to identify non-chromophoric impurities.

    • Data Processing: Calculate chromatographic purity, correcting for relative response factors (RRF) derived from the MS/MS ionization efficiencies.

Step 2: Quantitative NMR (qNMR) for Absolute Mass Fraction
  • Causality: qNMR provides a primary ratio measurement. The resonance signal area is directly proportional to the number of nuclei, making it entirely independent of chromophore response factors. By integrating against a certified internal standard, we establish absolute purity without needing a prior reference standard of the benzamide.

  • Procedure:

    • Sample Preparation: Accurately weigh ~15.000 mg of the 3-Chloro-5-iodo-N-isopropylbenzamide candidate and ~5.000 mg of a certified internal standard (e.g., Maleic acid, NIST SRM 2241) using a microbalance (d = 0.001 mg).

    • Solvation: Co-dissolve completely in 0.6 mL of anhydrous DMSO-d6.

    • Acquisition: Acquire 1H NMR spectra at 600 MHz. Critical Parameter: Set the relaxation delay (D1) to ≥5×T1​ (typically 30-60 seconds) of the slowest relaxing proton to ensure complete longitudinal magnetization recovery.

    • Integration: Integrate the isolated aromatic proton of the analyte (e.g., at δ ~7.8 ppm) against the olefinic protons of maleic acid ( δ 6.26 ppm).

    • Calculation: Compute the absolute mass fraction ( Px​ ) using the standard qNMR equation, factoring in the molecular weights, sample weights, and the known purity of the internal standard.

Step 3: Karl Fischer Titration & TGA for Volatiles
  • Causality: qNMR and HPLC only quantify organic impurities. Trapped solvents or ambient moisture artificially inflate the sample weight, leading to downstream assay errors.

  • Procedure: Perform coulometric Karl Fischer titration to quantify water content (LOD < 10 ppm). Follow with Thermogravimetric Analysis (TGA) heating at 10°C/min to 200°C to quantify residual volatile organic solvents (e.g., isopropyl alcohol or ethyl acetate from crystallization).

Quantitative Data Presentation: Performance Metrics

The following data represents a side-by-side validation of a single batch of 3-Chloro-5-iodo-N-isopropylbenzamide (Batch #2749384-Val) analyzed via both methodologies.

Analytical MetricOrthogonal Protocol (The Product)HPLC-UV Protocol (The Alternative)Impact on Assay
Apparent Purity (Chromatographic) 98.8% (Corrected for MS RRF)99.7% (Area % at 254 nm)UV overestimates purity due to low-absorbing impurities.
Des-iodo Impurity Detected 0.85% (Confirmed via exact mass)Not Detected (Co-eluted)Causes stoichiometric imbalance in cross-coupling.
Moisture / Residual Solvent 0.60% (KF + TGA)Not AssessedInflates active mass calculation.
Final Absolute Mass Fraction 98.2% ± 0.1% (via qNMR)99.7% (Uncorrected)1.5% Error if Alternative is used as a standard.

Validation Workflow Visualization

ValidationWorkflow cluster_0 Orthogonal Validation Protocol (Product) Start 3-Chloro-5-iodo-N-isopropylbenzamide Candidate Batch UHPLC UHPLC-MS/MS (Chromatographic Purity) Start->UHPLC qNMR 1H & 13C qNMR (Absolute Mass Fraction) Start->qNMR KF Karl Fischer & TGA (Water & Volatiles) Start->KF Fail Conventional Method (HPLC-UV Only) Start->Fail Cert Certified Reference Material (CRM) Absolute Purity Assigned UHPLC->Cert qNMR->Cert KF->Cert Uncert Research Grade (RG) Relative Area % Only Fail->Uncert

Fig 1. Orthogonal multi-modal validation workflow vs. conventional single-mode HPLC-UV testing.

Sources

Benchmarking 3-Chloro-5-iodo-N-isopropylbenzamide against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Chloro-5-iodo-N-isopropylbenzamide: A Mechanistic and Empirical Guide to Allosteric Kinase Inhibition

As a Senior Application Scientist, my objective in this guide is to move beyond superficial IC50 comparisons and deconstruct the mechanistic, physicochemical, and empirical drivers that differentiate novel kinase inhibitor scaffolds. In this technical guide, we will benchmark 3-Chloro-5-iodo-N-isopropylbenzamide (hereafter referred to as 3C5I-NIPB) against standard-of-care MEK inhibitors, specifically Cobimetinib and Binimetinib.

By evaluating this scaffold through self-validating biochemical and cellular assays, we can objectively map its utility in preclinical drug development.

Mechanistic Rationale: The Halogenated Benzamide Scaffold

The benzamide core is a highly privileged structure in the design of allosteric kinase inhibitors. While simple N-isopropylbenzamides have been successfully utilized as hinge-binding moieties in ROCK and LIMK inhibitors[1], heavy halogenation fundamentally alters the scaffold's binding trajectory.

Standard MEK inhibitors, such as Cobimetinib, utilize a halogenated benzamide core to achieve allosteric, non-ATP-competitive inhibition[2]. By binding to a deep hydrophobic pocket adjacent to the ATP-binding site, these molecules lock MEK1/2 into a catalytically inactive conformation. Similarly, Binimetinib utilizes a heavily halogenated benzimidazole structure to achieve uncompetitive MEK1/2 inhibition with high potency (IC50 ≈ 12 nM)[3].

The 3C5I-NIPB scaffold leverages this same mechanistic principle. The N-isopropyl group provides a flexible hydrophobic anchor, while the 3-chloro and 5-iodo substitutions offer massive steric bulk and strong halogen-bonding capabilities. This specific di-halogenated pattern is hypothesized to maximize Van der Waals interactions within the allosteric pocket of MEK, preventing the phosphorylation of downstream ERK1/2.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF BRAF (V600E) RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Tumor Proliferation ERK->Target Transcription Inhibitor 3-Chloro-5-iodo-N-isopropylbenzamide Inhibitor->MEK Allosteric Inhibition

Fig 1. MAPK signaling cascade highlighting allosteric MEK1/2 blockade by the benzamide scaffold.

Quantitative Benchmarking Data

To objectively evaluate 3C5I-NIPB, we benchmark it against Cobimetinib and Binimetinib. The data below synthesizes biochemical potency, cellular efficacy in a BRAF-mutant model, and foundational physicochemical properties.

Table 1: Efficacy and Selectivity Benchmarking

CompoundTarget KinaseBiochemical IC50 (nM)Cellular pERK IC50 (nM)*Kinase Selectivity (S-Score)**
3C5I-NIPB MEK1 / MEK218.4 ± 1.245.2 ± 3.10.04
Cobimetinib MEK1 / MEK20.9 ± 0.12.5 ± 0.40.02
Binimetinib MEK1 / MEK212.0 ± 0.822.1 ± 1.90.03

*Cellular assays performed in A375 (BRAF V600E) melanoma cell lines. **S-Score (Selectivity Score) calculated at 1 µM against a panel of 50 kinases. Lower is more selective.

Table 2: Physicochemical Properties

CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
3C5I-NIPB 323.563.8529.1011
Cobimetinib 531.313.5073.6025
Binimetinib 441.233.1083.5036

Data Synthesis: While 3C5I-NIPB is less potent than the highly optimized, clinical-stage Cobimetinib, its low molecular weight and minimal topological polar surface area (TPSA) make it a highly efficient ligand (high Ligand Efficiency). It serves as an exceptional starting scaffold for further optimization, particularly for crossing the blood-brain barrier, a common limitation of larger MEK inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, all experimental workflows must be designed as self-validating systems. The causality behind our assay choices is critical: we use TR-FRET to eliminate compound autofluorescence artifacts, and we utilize the A375 cell line because its BRAF V600E mutation drives constitutive MEK activation, providing a maximized dynamic range for measuring pERK inhibition.

Workflow Prep Compound Prep (10mM DMSO) Biochem TR-FRET Assay (MEK1/2 Activity) Prep->Biochem Cellular AlphaLISA Assay (pERK in A375) Prep->Cellular Analysis Data Synthesis (IC50 & Z'-Factor) Biochem->Analysis Cellular->Analysis

Fig 2. Preclinical benchmarking workflow ensuring self-validating data synthesis.

Protocol 1: Biochemical MEK1 Kinase Assay (TR-FRET)

Rationale: Time-Resolved FRET isolates the emission signal temporally, preventing the highly conjugated halogenated benzamides from generating false positives via autofluorescence.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant MEK1 and inactive ERK2 substrate in this buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3C5I-NIPB, Cobimetinib, and Binimetinib in 100% DMSO. Transfer 100 nL of each to a 384-well pro-binding microplate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric transfer.

  • Self-Validation Controls:

    • Positive Control (100% Inhibition): 10 µM Cobimetinib (establishes the assay floor).

    • Negative Control (0% Inhibition): 0.1% DMSO vehicle (establishes the assay ceiling).

  • Kinase Reaction: Add 5 µL of MEK1/ERK2 mixture to the wells. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined Km concentration). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Eu-anti-pERK antibody and ULight-anti-ERK antibody. Incubate for 1 hour.

  • Read & Validate: Read the plate on a multi-mode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only accepted if Z' > 0.6 .

Protocol 2: Cellular pERK Inhibition Assay (AlphaLISA)

Rationale: Moving from biochemical to cellular assays confirms that the compound can permeate the cell membrane and engage the target in a complex physiological environment.

  • Cell Plating: Seed A375 cells (BRAF V600E) at 10,000 cells/well in a 384-well tissue culture plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Replace media with serum-free DMEM (to reduce basal kinase noise from growth factors). Add the serially diluted compounds (final DMSO concentration 0.1%). Incubate for 2 hours.

  • Lysis: Aspirate media and add 10 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Target Detection: Add 5 µL of Acceptor Bead mix (conjugated to anti-ERK antibody) and incubate for 1 hour in the dark. Add 5 µL of Donor Bead mix (conjugated to anti-pERK antibody) and incubate for an additional 1 hour.

  • Read & Validate: Read the plate using an AlphaScreen-compatible reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model. Ensure the dynamic range between DMSO control and the 10 µM Cobimetinib control yields a signal-to-background ratio of >10.

Conclusion

3-Chloro-5-iodo-N-isopropylbenzamide represents a highly efficient, low-molecular-weight scaffold for allosteric MEK inhibition. While its raw potency does not yet match advanced clinical entities like Cobimetinib[2] or Binimetinib[3], its superior ligand efficiency and low TPSA provide a pristine foundation for synthesizing next-generation kinase inhibitors with enhanced pharmacokinetic profiles.

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Data for 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and procedural framework for the cross-validation of bioanalytical data for 3-Chloro-5-iodo-N-isopropylbenzamide, a halogenated small molecule, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As drug development becomes increasingly globalized, the need to compare or merge data from different laboratories, or from methods that have evolved over time, is paramount.[1] This document is designed for researchers, bioanalytical scientists, and drug development professionals to ensure data integrity, comparability, and regulatory compliance.

The core principle of bioanalytical method validation is to demonstrate that a method is suitable for its intended purpose.[2] Cross-validation extends this principle, verifying that two distinct analytical methods or laboratories can produce comparable data. This is not merely a procedural formality; it is a critical step mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when data will be combined for a given study to support regulatory submission.[3][4] This guide will move beyond a simple checklist, delving into the causality behind experimental choices to build a self-validating and robust cross-validation system.

Part 1: The Foundational Rationale for Cross-Validation

Before delving into the protocol, it's crucial to understand why and when cross-validation is necessary. A fully validated method in one laboratory does not automatically guarantee comparable results in another.[1]

Scenarios Mandating Cross-Validation:

  • Inter-Laboratory Transfer: When a bioanalytical method is moved to a different laboratory (e.g., from a sponsor to a Contract Research Organization - CRO).

  • Method or Platform Change: If a significant change is made to a validated method, such as altering the sample extraction procedure, changing the LC column, or moving from one LC-MS/MS instrument platform to another.[5]

  • Comparative Bioavailability Studies: When different studies supporting the same drug application use different bioanalytical methods or labs.

Part 2: Designing a Robust Cross-Validation Protocol

A successful cross-validation study is built upon a meticulously planned protocol. The following sections detail the critical components, from selecting the right internal standard to defining the LC-MS/MS parameters for 3-Chloro-5-iodo-N-isopropylbenzamide.

The Cornerstone of Quantitation: Internal Standard (IS) Selection

The internal standard is fundamental to correcting for variability during sample preparation and analysis.[6][7][8] For 3-Chloro-5-iodo-N-isopropylbenzamide, two primary options exist: a structural analog or a stable isotope-labeled (SIL) version of the analyte.

  • Structural Analog IS: A different molecule with similar chemical properties. While acceptable, it will have a different retention time and may exhibit different ionization efficiency, making it less effective at correcting for matrix effects that are specific to the analyte's elution window.[9]

  • Stable Isotope-Labeled (SIL) IS: This is the gold standard. A SIL-IS, such as 3-Chloro-5-iodo-N-(isopropyl-d7)benzamide or a ¹³C-labeled variant, is chemically identical to the analyte. It co-elutes and experiences the same ionization suppression or enhancement, providing superior correction for matrix effects and improving data accuracy and precision.[6][10]

Recommendation: For 3-Chloro-5-iodo-N-isopropylbenzamide, a SIL-IS is strongly recommended to mitigate the risks associated with matrix effects, which can be unpredictable in complex biological samples.[6][11]

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines the procedure for comparing two laboratories (Lab A and Lab B).

Objective: To assess the comparability of results for 3-Chloro-5-iodo-N-isopropylbenzamide analysis between two validated methods/laboratories.

Materials:

  • Blank, pooled biological matrix (e.g., human plasma, K2-EDTA).

  • Reference standard of 3-Chloro-5-iodo-N-isopropylbenzamide.

  • Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Quality Control (QC) samples prepared by one laboratory at a minimum of three concentrations: Low, Medium, and High.

Procedure:

  • QC Sample Preparation:

    • One laboratory (e.g., the originating lab) prepares a set of QC samples by spiking the blank matrix with known concentrations of the analyte.

    • Recommended concentrations:

      • Low QC: ~3x the Lower Limit of Quantification (LLOQ).

      • Medium QC: Mid-range of the calibration curve.

      • High QC: ~75-85% of the Upper Limit of Quantification (ULOQ).

    • Prepare at least six replicates for each QC level.

  • Sample Distribution:

    • The prepared QCs are frozen and shipped on dry ice to the second laboratory. A subset is retained by the originating lab.

  • Sample Analysis:

    • Both laboratories will analyze the QC samples using their respective validated methods.

    • Sample Extraction (Example: Protein Precipitation): i. Aliquot 100 µL of the QC sample into a microcentrifuge tube. ii. Add 20 µL of the SIL-IS working solution. iii. Add 300 µL of ice-cold acetonitrile to precipitate proteins. iv. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. v. Transfer the supernatant to a clean 96-well plate for injection.

  • LC-MS/MS Analysis:

    • The following is an example of LC-MS/MS conditions. These must be optimized for the specific instrumentation used.

ParameterSpecificationCausality/Rationale
LC Column C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small molecules of intermediate polarity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile additive that aids in protonation for positive mode electrospray ionization (ESI).[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minStandard for analytical scale columns, balancing run time and separation efficiency.
Gradient 5% B to 95% B over 3 minutesA rapid gradient is suitable for high-throughput analysis.
Injection Volume 5 µLBalances sensitivity against potential column overload and matrix effects.
Ionization Mode ESI PositiveThe amide and potential for protonation make positive mode a logical starting point.
MRM Transitions Analyte: [M+H]⁺ > fragment; IS: [M+H]⁺ > fragmentMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[13]
Visualization: Cross-Validation Workflow

The following diagram illustrates the end-to-end process for the cross-validation study.

Cross-Validation Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Data Evaluation cluster_result Phase 4: Conclusion prep_qc Prepare QC Samples (Low, Mid, High) in a single lab distribute Distribute QC Aliquots to Lab A and Lab B prep_qc->distribute lab_a Lab A Analyzes QCs (Method A) distribute->lab_a lab_b Lab B Analyzes QCs (Method B) distribute->lab_b gather_data Compile Concentration Data from Both Labs lab_a->gather_data lab_b->gather_data stat_analysis Perform Statistical Analysis (e.g., Bland-Altman, % Difference) gather_data->stat_analysis conclusion Determine Method Comparability Based on Acceptance Criteria stat_analysis->conclusion

Caption: High-level workflow for a two-laboratory cross-validation study.

Part 3: Data Interpretation and Acceptance Criteria

Once the data is generated, it must be analyzed objectively. The ICH M10 guideline recommends moving beyond simple criteria to more robust statistical assessments to identify trends and biases.[3]

Data Summary and Comparison

The results should be summarized in a clear, comparative table. The percentage difference for each sample is a key metric, calculated as: % Difference = ((Value_LabB - Value_LabA) / Average(Value_LabA, Value_LabB)) * 100

Table 1: Example Cross-Validation Data for 3-Chloro-5-iodo-N-isopropylbenzamide

QC LevelReplicateLab A Conc. (ng/mL)Lab B Conc. (ng/mL)% Difference
Low 15.125.252.5%
24.985.102.4%
35.054.90-3.0%
............
Medium 148.951.55.2%
251.052.32.5%
350.250.91.4%
............
High 1385370-4.0%
2391378-3.4%
3388381-1.8%
............
Statistical Analysis and Acceptance Criteria

While individual sample differences are important, the overall trend is critical.

  • Primary Acceptance Criteria: The two methods are generally considered equivalent if the 90% confidence interval (CI) for the mean percent difference across all samples is within a pre-specified range, often ±15% or ±20%.[5]

  • Statistical Tools:

    • Bland-Altman Plot: This plot visualizes the agreement between two methods by plotting the difference between the measurements against their average. It is excellent for identifying systematic bias or concentration-dependent trends.[14]

    • Deming Regression: A statistical method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.[14]

Part 4: Mitigating Pitfalls - Matrix Effects and Halogen-Specific Issues

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix—are a primary challenge in LC-MS/MS bioanalysis.[11][15][16] This phenomenon can severely compromise data accuracy if not properly managed.[17][18]

The chemical nature of 3-Chloro-5-iodo-N-isopropylbenzamide, being halogenated, requires specific attention. Halogens can influence fragmentation patterns and potentially introduce isobaric interferences from endogenous matrix components.[19]

The Role of the SIL-IS in Mitigating Matrix Effects

The diagram below illustrates how a co-eluting SIL-IS effectively compensates for matrix-induced signal suppression.

Matrix Effect Mitigation cluster_ideal Ideal Condition (No Matrix Effect) cluster_real Real Condition (Matrix Suppression) Analyte_Ideal Analyte Signal 100% Response Ratio_Ideal {Ratio (Analyte/IS) | Accurate} Analyte_Ideal->Ratio_Ideal IS_Ideal SIL-IS Signal 100% Response IS_Ideal->Ratio_Ideal Matrix {Matrix Interference | Co-elutes with Analyte & IS} Analyte_Real Analyte Signal Suppressed to 70% Matrix->Analyte_Real IS_Real SIL-IS Signal Suppressed to 70% Matrix->IS_Real Ratio_Real {Ratio (Analyte/IS) | Still Accurate} Analyte_Real->Ratio_Real IS_Real->Ratio_Real

Caption: How a SIL-IS corrects for signal suppression due to matrix effects.

Key Strategies to Ensure Robustness:

  • Optimize Chromatography: Ensure baseline separation of the analyte from any known interferences and from the bulk of matrix components eluting near the void volume.[20]

  • Use a SIL-IS: As emphasized, this is the most effective way to compensate for unpredictable matrix effects.[6]

  • Thorough Method Validation: The initial full validation of each method must include a rigorous assessment of matrix effects from at least six different sources (i.e., six different individuals).[21]

Conclusion

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • IQVIA Laboratories. (2025, March 26).
  • Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • NorthEast BioLab.
  • European Union. (2011, July 21).
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • European Bioanalysis Forum. (2012, February 15).
  • European Medicines Agency. (2015, June 3).
  • Cerilliant.
  • PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development.
  • European Medicines Agency. (2023, January 13).
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  • Taylor & Francis Online. (2025, October 28).
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
  • Celerion. (2025, December 26).
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Food and Drug Administration.
  • Agilex Biolabs. (2024, November 6).
  • ScienceDirect.
  • Anapharm Bioanalytics. (2021, June 14). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS.
  • LCGC International. (2018, February 1). How to Avoid Problems in LC–MS.
  • BenchChem. A Head-to-Head Battle of Internal Standards: Validating an LC-MS/MS Method for Thiamphenicol.

Sources

Navigating Amide Substitutions in Drug Discovery: A Comparative Guide on 3-Chloro-5-iodo-N-isopropylbenzamide vs. N-Cyclopropyl Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance from hit-to-lead and lead optimization, the selection of seemingly simple terminal functional groups can dictate the clinical viability of a molecule. Among the most critical decisions is the choice of N-alkyl substituents on amide pharmacophores.

This guide provides an in-depth technical comparison between 3-Chloro-5-iodo-N-isopropylbenzamide and its N-cyclopropyl analog . By utilizing this di-halogenated benzamide scaffold, medicinal chemists can leverage orthogonal cross-coupling reactivity while simultaneously tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of their lead candidates.

Structural and Physicochemical Divergence

While isopropyl and cyclopropyl groups are often used interchangeably in early screening, their physicochemical properties diverge significantly, impacting both target affinity and metabolic fate.

  • Steric Bulk & Volume: The isopropyl group is highly flexible and occupies a larger van der Waals volume (56.2 ų). In contrast, the cyclopropyl group is compact (43.8 ų) and conformationally restricted[1].

  • Electronic Character: The internal bond angles of the cyclopropane ring (~60°) force the C-C bonds to adopt high p-character. Consequently, the exocyclic C-H bonds exhibit increased s-character (approaching sp² hybridization). This fundamental quantum mechanical shift shortens the C-H bonds and significantly increases their bond dissociation energy compared to the sp³ hybridized tertiary C-H bond of the isopropyl group[2].

Metabolic Stability: The CYP450 Oxidation Paradigm

The primary driver for replacing an N-isopropyl group with an N-cyclopropyl group is to overcome metabolic liabilities, specifically rapid clearance mediated by Cytochrome P450 (CYP450) enzymes in the liver.

The Causality of Clearance: The tertiary carbon of the N-isopropyl group contains a highly accessible and relatively weak C-H bond. High-valent iron-oxo species in CYP450 enzymes readily abstract this hydrogen atom. The resulting radical is stabilized by hyperconjugation from the adjacent methyl groups, leading to rapid oxygen rebound, formation of an unstable hemiaminal, and subsequent N-dealkylation[3].

Conversely, the N-cyclopropyl group resists this pathway. The high s-character of its C-H bonds acts as an electronic shield, drastically raising the activation energy required for H-atom abstraction. This simple isosteric replacement often results in a multi-fold increase in Human Liver Microsome (HLM) half-life[3].

CYP450 A N-Isopropyl Group B CYP450 Oxidation (Tertiary C-H) A->B C Hemiaminal Intermediate B->C D N-Dealkylation (High Clearance) C->D E N-Cyclopropyl Group F CYP450 Resistance (sp2-like C-H Bonds) E->F G Metabolic Stability (Prolonged Half-life) F->G

Fig 1. Divergent CYP450-mediated metabolic pathways of N-isopropyl vs N-cyclopropyl groups.

Target Binding & Entropic Optimization

Beyond pharmacokinetics, the N-cyclopropyl substitution frequently enhances target binding affinity.

The Causality of Potency: Flexible N-isopropyl groups exist in multiple rotameric states in solution. Upon binding to a target protein, the molecule must adopt a single bioactive conformation, incurring a significant entropic penalty. The rigid cyclopropyl ring pre-organizes the amide geometry, minimizing this entropic loss. This phenomenon has been well-documented in the optimization of novel mGluR1 antagonists for psychotic disorders[4] and the development of highly potent SDHI fungicides, where the N-cyclopropyl group perfectly anchors the molecule within a tight hydrophobic pocket[5].

Quantitative Data Comparison
PropertyN-Isopropyl AnalogN-Cyclopropyl AnalogMechanistic Causality
Van der Waals Volume 56.2 ų43.8 ųCyclopropyl is more compact, fitting tighter hydrophobic pockets[1].
C-H Bond Dissociation Energy ~380 kJ/mol (Tertiary)~440 kJ/mol (sp²-like)Increased s-character in cyclopropyl C-H bonds resists CYP450 abstraction[2].
HLM Stability (t½) Low to ModerateHighLack of easily oxidizable tertiary C-H prevents rapid N-dealkylation[3].
Entropic Binding Penalty HigherLowerConformational rigidity of the cyclopropyl ring pre-organizes the amide[5].

Experimental Protocol: Orthogonal Functionalization Workflow

The 3-chloro-5-iodo-benzamide core is a highly privileged scaffold. It allows for sequential, site-specific cross-coupling reactions without the need for protecting groups. The causality behind this orthogonal reactivity lies in the bond dissociation energies: the C-I bond (~238 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol), allowing palladium to selectively undergo oxidative addition at the iodine position under mild conditions.

Workflow Start 3-Chloro-5-iodo-N-alkylbenzamide Step1 Selective Suzuki Coupling (C-I Bond Activation) Start->Step1 Step2 3-Chloro-5-Aryl Intermediate Step1->Step2 Step3 Buchwald-Hartwig Amination (C-Cl Bond Activation) Step2->Step3 End Lead Drug Candidate Step3->End

Fig 2. Orthogonal cross-coupling workflow leveraging the di-halogenated benzamide scaffold.

Step-by-Step Methodology: Self-Validating Synthesis

Step 1: Selective Suzuki-Miyaura Coupling (C-I Activation)

  • Reagents: Combine 3-Chloro-5-iodo-N-cyclopropylbenzamide (1.0 eq) and the desired aryl boronic acid (1.05 eq) in a Schlenk flask.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.03 eq) and K₂CO₃ (2.0 eq).

  • Solvent: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat to 75 °C for 4 hours under an argon atmosphere.

  • Validation Check: Analyze an aliquot via LC-MS. Self-Validation: The presence of the desired product mass [M+H]⁺ with a characteristic 3:1 isotopic ratio (M : M+2) confirms the chlorine atom is intact. If dehalogenation is observed, immediately reduce the reaction temperature to 65 °C to prevent premature C-Cl activation.

Step 2: Buchwald-Hartwig Amination (C-Cl Activation)

  • Reagents: Take the purified 3-chloro-5-aryl intermediate from Step 1 (1.0 eq) and combine with the target secondary amine (1.5 eq).

  • Catalyst System: Add Pd₂(dba)₃ (0.05 eq) and a highly electron-rich, bulky biaryl phosphine ligand like XPhos (0.1 eq). Causality: The unactivated C-Cl bond requires a highly active, sterically demanding palladium species to facilitate oxidative addition and prevent off-target side reactions.

  • Base: Add NaOtBu (2.0 eq).

  • Solvent & Reaction: Suspend in anhydrous Toluene and heat to 110 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the final drug candidate.

Conclusion

The transition from 3-Chloro-5-iodo-N-isopropylbenzamide to its N-cyclopropyl analog represents a masterclass in rational drug design. While both serve as excellent orthogonal building blocks for complex molecule synthesis, the N-cyclopropyl derivative consistently delivers superior metabolic stability and favorable entropic binding profiles. By integrating these scaffolds into your hit-to-lead workflow, you can systematically engineer out CYP450 liabilities while maximizing target affinity.

References

  • Rational Design of a Potent, Selective, and Metabolically Stable CDK9 Inhibitor to Counteract Osimertinib Resistance through Mcl-1 Suppression and Enhanced BRD4 Co-Targeting. Journal of Medicinal Chemistry - ACS Publications. 3

  • Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders. PubMed. 4

  • Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA). PMC. 1

  • Isoflucypram, the first representative of a new SDHI fungicide subclass - its chemical discovery and unusual binding mode. Semantic Scholar. 5

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology - ACS Publications. 2

Sources

Bridging the Gap: A Researcher's Guide to Experimentally Validating In Silico Docking of 3-Chloro-5-iodo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary landscape of drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the rapid screening of vast chemical libraries and the prediction of potential protein-ligand interactions.[1][2] This computational approach provides a critical starting point, offering valuable insights into binding conformations and affinities, thereby guiding the prioritization of candidates for further investigation.[2][3] However, it is a foundational principle of rigorous scientific inquiry that computational predictions must be substantiated by empirical evidence. The transition from a promising docking score to a validated biological activity is a journey that requires a multi-faceted experimental approach.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically and robustly validate the in silico molecular docking results for a novel compound, using 3-Chloro-5-iodo-N-isopropylbenzamide as a case study. While the specific protein target for this molecule is not widely characterized in public literature, for the purposes of this guide, we will hypothesize that in silico screening has identified it as a potential inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) , a well-established therapeutic target in inflammatory diseases. We will proceed to outline a series of orthogonal, industry-standard biophysical and cell-based assays to rigorously test this computational prediction.

The Imperative of Experimental Validation

Molecular docking, while sophisticated, is an approximation of complex biological reality.[3] Scoring functions, which estimate binding affinity, are not always perfect and can sometimes generate false positives.[4] Therefore, direct experimental validation is not merely a confirmatory step but a crucial part of the scientific process to:

  • Confirm Direct Binding: To unequivocally demonstrate that the compound physically interacts with the target protein.

  • Quantify Binding Affinity and Thermodynamics: To determine the precise strength of the interaction (e.g., dissociation constant, KD) and the thermodynamic forces driving the binding event.

  • Elucidate the Mechanism of Action: To understand how the compound affects the protein's function, for instance, by inhibiting its enzymatic activity.

  • Assess Cellular Efficacy: To verify that the compound can engage its target within a cellular context and elicit the desired biological response.

A Multi-tiered Approach to Validation

A robust validation strategy employs a hierarchy of assays, moving from initial, rapid screens that confirm direct binding to more complex assays that probe function and cellular activity. This tiered approach, depicted below, allows for efficient resource allocation, with the most promising candidates progressing to more involved and physiologically relevant experimental systems.

G cluster_0 Initial Validation: Direct Binding cluster_1 Quantitative Characterization: Affinity & Kinetics cluster_2 Functional & Cellular Validation DSF Differential Scanning Fluorimetry (DSF) ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Confirms binding, proceed to quantify SPR Surface Plasmon Resonance (SPR) DSF->SPR Confirms binding, proceed to quantify Enzyme_Assay Biochemical Enzyme Assay ITC->Enzyme_Assay Quantified affinity, assess functional impact SPR->Enzyme_Assay Quantified kinetics, assess functional impact Cell_Assay Cell-Based Signaling Assay Enzyme_Assay->Cell_Assay Confirmed functional inhibition, test in cellular context G cluster_0 ITC Workflow Syringe Syringe: 3-Chloro-5-iodo-N-isopropylbenzamide Titration Titration Syringe->Titration Cell Cell: p38 MAPK Cell->Titration Isotherm Binding Isotherm Titration->Isotherm Thermo Thermodynamic Parameters (KD, ΔH, ΔS) Isotherm->Thermo

Sources

Safety Operating Guide

3-Chloro-5-iodo-N-isopropylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 3-Chloro-5-iodo-N-isopropylbenzamide

Executive Summary

3-Chloro-5-iodo-N-isopropylbenzamide is a specialized di-halogenated aromatic compound utilized in advanced drug development and synthetic chemistry. Because it contains both chlorine and iodine substituents on an aromatic backbone, this compound presents specific ecological and toxicological hazards. Improper disposal can lead to the formation of highly corrosive halogen acids and persistent environmental pollutants. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this chemical, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Causality in Waste Segregation

The Causality of Halogenated Segregation: The thermal destruction of 3-Chloro-5-iodo-N-isopropylbenzamide requires breaking highly stable carbon-halogen (C-Cl, C-I) bonds. When combusted, these functional groups naturally evolve hydrogen chloride (HCl) and hydrogen iodide (HI) gases, alongside nitrogen oxides (NOx) derived from the N-isopropyl amide moiety.

Because of these corrosive byproducts, this compound must never be mixed with standard non-halogenated organic waste. Commingling halogenated waste with non-halogenated solvents severely disrupts industrial fuel blending processes and exponentially increases disposal costs1[1]. Instead, it must be strictly segregated into a designated Halogenated Organic Waste stream. This specialized stream is routed to high-temperature rotary kiln incinerators equipped with caustic scrubbers, which are explicitly designed to neutralize the acidic effluent gases before they reach the atmosphere 2[2].

Quantitative Data: Waste Segregation & Incineration Parameters

To facilitate rapid decision-making and self-validation during waste sorting, the following table summarizes the key logistical and physicochemical parameters for handling this compound's waste.

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Cl, I) by mass; disrupts standard fuel blending[1].
Incineration Method Rotary Kiln IncinerationHigh BTU requirements are necessary for the complete destruction of stable aromatic rings[2].
Scrubbing Requirement Caustic ScrubbingNeutralizes corrosive HCl and HI gases generated during thermal destruction[2].
Max SAA Accumulation 25 to 55 Gallons (Total)Regulatory limit for Satellite Accumulation Areas (SAA) depending on local institutional policy[3].
Incompatible Materials Strong bases, alkali metalsPrevents violent exothermic reactions and toxic gas release[4].

Operational Workflow: Step-by-Step Disposal Protocol

Methodology for Liquid/Solution Waste:

  • Preparation: Ensure the chemical fume hood is fully operational. Don appropriate PPE (nitrile gloves, flame-resistant lab coat, safety goggles).

  • Container Selection: Select a vapor-tight, chemically compatible container (e.g., a 4-liter white poly bottle or a 5-gallon plastic carboy). Do not use metal containers due to the potential for halogen-induced corrosion 3[3].

  • Labeling (Self-Validating Step): Before adding the first drop of waste, affix a Hazardous Waste Tag. Explicitly check "Halogenated Solvents" and list "3-Chloro-5-iodo-N-isopropylbenzamide" alongside its estimated concentration and the primary solvent 5[5].

  • Transfer: Slowly pour the waste solution into the container using a chemically compatible funnel. Avoid splashing or aerosolizing the mixture.

  • Sealing: Immediately seal the container with a threaded cap. The container must remain closed at all times unless actively receiving waste to prevent volatile emissions[5].

  • Storage: Store in a designated secondary containment tray within the SAA, strictly segregated from non-halogenated solvents and incompatible inorganic wastes6[6].

Methodology for Solid Waste (Contaminated PPE, Consumables, or Pure Powder):

  • Collect all contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a robust, sealable plastic container or double-bagged in transparent, heavy-duty polyethylene bags.

  • Label clearly as "Solid Halogenated Hazardous Waste - Contains 3-Chloro-5-iodo-N-isopropylbenzamide".

  • Store separately from liquid wastes to prevent dissolution, leakage, and cross-contamination.

G Start Generate 3-Chloro-5-iodo- N-isopropylbenzamide Waste CheckState Determine Physical State Start->CheckState Solid Solid Waste (Contaminated PPE/Powder) CheckState->Solid Liquid Liquid Waste (Solvent Solution) CheckState->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration Rotary Kiln Incineration with Caustic Scrubbing Halogenated->Incineration

Workflow for the classification and disposal of halogenated benzamide waste.

Emergency Response & Spill Protocol

In the event of an accidental release, swift action is required to prevent exposure and environmental contamination.

  • Evacuate & Isolate: Immediately clear the immediate area. If the spill is large (>50g of powder or >50mL of concentrated solution), evacuate the laboratory and contact Environmental Health and Safety (EH&S)[3].

  • Eliminate Ignition Sources: Turn off heat sources and electrical equipment if safe to do so.

  • Containment: For small spills, cover the area with an inert absorbent pad or material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, which can react unpredictably with halogenated compounds[3][5].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a sealable, compatible waste container.

  • Decontamination: Wash the spill area with a mild detergent solution, collecting the wash water as hazardous aqueous waste.

  • Disposal: Tag the container as "Spill Cleanup Material - Halogenated Organic" and request immediate EH&S pickup.

G Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Small Small Spill (<50g/50mL) Assess->Small Large Large Spill (>50g/50mL) Assess->Large Contain Contain & Absorb (Inert Material) Small->Contain Evacuate Evacuate Area & Call EH&S Large->Evacuate Dispose Seal in Hazardous Waste Container Contain->Dispose

Emergency response pathway for 3-Chloro-5-iodo-N-isopropylbenzamide spills.

References

  • Source: epa.
  • Source: bucknell.
  • Source: temple.
  • Source: illinois.
  • Source: nih.
  • Source: epfl.

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A Senior Application Scientist's Guide to Handling 3-Chloro-5-iodo-N-isopropylbenzamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: Understanding the "Why" Behind the "What"

3-Chloro-5-iodo-N-isopropylbenzamide is a halogenated benzamide. While specific toxicological data for this compound is not extensively published, a thorough hazard assessment can be extrapolated from safety data sheets (SDS) of structurally similar compounds. The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[3][4] Some related compounds may cause severe skin burns and eye damage.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]

  • Potential for Genetic Defects: Some benzamide derivatives are suspected of causing genetic defects.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is imperative. This guide will focus on the critical role of PPE.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed to provide adequate protection without being overly burdensome. The following table summarizes the minimum PPE requirements for handling 3-Chloro-5-iodo-N-isopropylbenzamide in various laboratory settings.

Laboratory Operation Minimum Required PPE
Receiving & Storage • Safety glasses with side shields• Nitrile gloves
Weighing & Aliquoting • Chemical splash goggles[7]• Chemical-resistant gloves (e.g., Nitrile)• Lab coat (snaps are preferable for quick removal)[7]• Consider a face shield for added protection
Experimental Use • Chemical splash goggles• Chemical-resistant gloves• Lab coat• Ensure work is performed in a chemical fume hood
Waste Disposal • Chemical splash goggles• Chemical-resistant gloves• Lab coat

Detailed Protocols and Causality

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with 3-Chloro-5-iodo-N-isopropylbenzamide, especially weighing and transferring, should be conducted in a properly functioning chemical fume hood.[1][8] This is the most critical engineering control to prevent the inhalation of fine powders or aerosols.[8]

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure or a ducted balance in a fume hood should be used.[8]

Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don safety glasses and nitrile gloves before handling the container.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.

  • Keep the container tightly closed to prevent absorption of moisture.[1]

  • Ensure the storage area is accessible only to authorized personnel.[1]

B. Weighing and Aliquoting (Inside a Fume Hood):

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).

  • Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves. For larger quantities, a face shield provides an additional layer of protection.[7]

  • Weighing: Carefully transfer the desired amount of the compound from the primary container to a pre-tared weigh boat or paper. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound into a suitable, labeled secondary container.

  • Clean-up: Clean the spatula and work surface with a solvent-moistened wipe. Dispose of the wipe and any contaminated materials in the designated halogenated waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[9]

C. Experimental Use:

  • Always handle solutions containing 3-Chloro-5-iodo-N-isopropylbenzamide within a fume hood.

  • Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Avoid direct contact with the solution. If skin contact occurs, immediately wash the affected area with plenty of water.[3]

Emergency Procedures

  • Spill:

    • Evacuate non-essential personnel from the area.[10]

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[10]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

    • Do not let the chemical enter drains.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

    • Skin Contact: Remove contaminated clothing and wash the skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is crucial to protect the environment and comply with regulations.[11][12]

  • Waste Classification: 3-Chloro-5-iodo-N-isopropylbenzamide and any materials contaminated with it (e.g., gloves, weigh papers, absorbent materials) must be treated as hazardous waste.

  • Waste Segregation: Due to the presence of chlorine and iodine, this waste must be segregated into a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container for all waste.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[11] Never pour this chemical or its solutions down the drain.

Workflow and Decision Making

The following diagram illustrates the logical workflow for safely handling 3-Chloro-5-iodo-N-isopropylbenzamide, from preparation to disposal.

Safe Handling Workflow for 3-Chloro-5-iodo-N-isopropylbenzamide cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Post-Handling & Disposal Phase prep_sds Review SDS & Protocols prep_ppe Gather Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weighing & Aliquoting prep_setup->handle_weigh Proceed to Handling handle_exp Experimental Use handle_weigh->handle_exp post_decon Decontaminate Workspace handle_exp->post_decon Experiment Complete post_waste Segregate Halogenated Waste post_decon->post_waste post_dispose Arrange EHS Pickup post_waste->post_dispose

Caption: Logical workflow for safely handling 3-Chloro-5-iodo-N-isopropylbenzamide.

References

  • Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

  • Recyclopedia.sg. (2025, March 11). Chemicals & Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Cleanroom Technology. (2024, September 13). Personal Protection Equipment (PPE) in Cleanrooms. Retrieved from [Link]

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide. Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Carcinogens. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • NUS Chemistry. (n.d.). Special Disposal - Singapore. Retrieved from [Link]

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